3-Nitrobenzo[b]furan-5-ol
Description
Properties
IUPAC Name |
3-nitro-1-benzofuran-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO4/c10-5-1-2-8-6(3-5)7(4-13-8)9(11)12/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPBTBWGCWHIGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CO2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383921 | |
| Record name | 3-nitrobenzo[b]furan-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126318-27-2 | |
| Record name | 3-nitrobenzo[b]furan-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Nitrobenzo[b]furan-5-ol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological significance of 3-Nitrobenzo[b]furan-5-ol. The information is curated to support research and development efforts in medicinal chemistry and related scientific fields.
Core Chemical and Physical Properties
This compound, with the IUPAC name 3-nitro-1-benzofuran-5-ol, is a nitrobenzofuran derivative. Its core structure consists of a furan ring fused to a benzene ring, with a nitro group at position 3 and a hydroxyl group at position 5.
| Property | Value | Source |
| Molecular Formula | C₈H₅NO₄ | Thermo Scientific |
| Molecular Weight | 179.131 g/mol | Thermo Scientific |
| CAS Number | 126318-27-2 | Thermo Scientific |
| Melting Point | 164 °C | LookChem |
| Boiling Point | 354.3 °C at 760 mmHg | LookChem |
| Density | 1.536 g/cm³ | LookChem |
| LogP | 2.56980 | LookChem |
| SMILES | C1=CC2=C(C=C1O)C(=CO2)--INVALID-LINK--[O-] | Thermo Scientific |
Structural Information
The chemical structure of this compound is characterized by the benzofuran scaffold, a key heterocyclic motif in many biologically active compounds. The presence of the electron-withdrawing nitro group and the electron-donating hydroxyl group on the aromatic system significantly influences its chemical reactivity and potential biological interactions.
IUPAC Name: 3-nitro-1-benzofuran-5-ol
Synthesis and Experimental Protocols
A plausible synthetic route could involve the reaction of p-benzoquinone with a suitable β-nitroenamine. The general steps for such a synthesis would include:
-
Formation of the β-nitroenamine: This intermediate can be synthesized from a primary amine and a nitroalkene.
-
Nenitzescu Reaction: The β-nitroenamine is then reacted with p-benzoquinone in a suitable solvent, often an alcohol or a polar aprotic solvent. The reaction may require a catalyst and specific temperature conditions.
-
Purification: The crude product would then be purified using standard techniques such as recrystallization or column chromatography.
Note: The specific reaction conditions, including stoichiometry, temperature, reaction time, and purification methods, would need to be optimized for the synthesis of this compound.
Spectral Characterization (Predicted)
No experimental NMR, IR, or mass spectrometry data for this compound has been identified in the public domain. However, based on the known chemical shifts and characteristic vibrational frequencies of related benzofuran and nitro compounds, the following spectral properties can be predicted:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene and furan rings. The chemical shifts would be influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl group.
-
¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule. The carbons attached to the nitro and hydroxyl groups, as well as the carbons in the furan ring, would exhibit characteristic chemical shifts.
-
IR Spectroscopy: The infrared spectrum would likely show characteristic absorption bands for the O-H stretch of the hydroxyl group (around 3200-3600 cm⁻¹), the asymmetric and symmetric stretches of the nitro group (around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively), and C=C stretching vibrations of the aromatic rings.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (179.13 m/z). Fragmentation patterns would likely involve the loss of the nitro group and other characteristic fragments of the benzofuran ring.
Potential Biological Activity and Signaling Pathways
While no specific biological activity has been reported for this compound, the benzofuran scaffold is present in numerous compounds with a wide range of pharmacological properties, including anticancer and antimicrobial activities.
Of particular interest to drug development professionals is the potential for benzofuran derivatives to modulate key cellular signaling pathways. For instance, some benzofuran derivatives have been shown to induce apoptosis in cancer cells by targeting the PI3K/Akt/mTOR signaling pathway.[2] This pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many cancers.
The diagram below illustrates the canonical PI3K/Akt/mTOR signaling pathway, which represents a potential target for compounds like this compound.
Figure 1: The PI3K/Akt/mTOR signaling pathway.
Disclaimer: This guide is intended for informational purposes for a scientific audience and does not constitute medical or professional advice. The biological activities mentioned are based on related compounds and have not been confirmed for this compound. Further research is required to elucidate the specific properties and potential applications of this compound.
References
An In-Depth Technical Guide to the Physicochemical Characteristics of 3-Nitrobenzo[b]furan-5-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitrobenzo[b]furan-5-ol is a heterocyclic organic compound belonging to the benzofuran class of molecules. Benzofuran derivatives are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery, due to their wide range of biological activities. These activities include potential anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This technical guide provides a summary of the known physicochemical characteristics of this compound, details on its synthesis, and an exploration of its potential biological significance based on the activities of related benzofuran compounds.
Physicochemical Characteristics
| Property | Value | Source |
| Molecular Formula | C₈H₅NO₄ | [4] |
| Molecular Weight | 179.131 g/mol | [4] |
| CAS Number | 126318-27-2 | [4] |
Note: Experimental data for properties such as melting point, boiling point, pKa, logP, and aqueous solubility for this compound are not currently available in the cited literature. Researchers are advised to perform experimental determination for these values.
Synthesis of this compound
The synthesis of 5-hydroxy-3-nitrobenzofurans can be achieved through the Nenitzescu indole synthesis, a versatile reaction that can also yield 5-hydroxybenzofuran derivatives.[5] This reaction typically involves the condensation of a benzoquinone with a β-nitroenamine.[5]
General Experimental Protocol: Nenitzescu Synthesis of 5-Hydroxy-3-nitrobenzofurans
The following is a generalized experimental protocol for the Nenitzescu reaction, which can be adapted for the synthesis of this compound.
Materials:
-
p-Benzoquinone
-
A suitable β-nitroenamine
-
Anhydrous solvent (e.g., acetone, chloroform, or dichloromethane)[6]
-
Acid catalyst (optional, Lewis acids can be used)[7]
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: A solution of p-benzoquinone in an anhydrous solvent is prepared in a round-bottom flask under an inert atmosphere.
-
Addition of Enamine: The β-nitroenamine is added to the stirred solution of p-benzoquinone. The molar ratio of reactants may need to be optimized, with some procedures suggesting an excess of the benzoquinone.[7]
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux.[6] The optimal temperature and reaction time will depend on the specific substrates and solvent used.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting crude product is then purified using a suitable technique, such as column chromatography on silica gel, to isolate the desired this compound.
Caption: Generalized workflow for the Nenitzescu synthesis of this compound.
Potential Biological Activity and Signaling Pathways
While specific biological data for this compound is limited, the broader class of benzofuran derivatives has been extensively studied and shown to possess a range of biological activities.
Anticancer and Antimicrobial Properties
Numerous studies have reported the potential of benzofuran derivatives as anticancer and antimicrobial agents.[1][2][8][9] The specific substitutions on the benzofuran ring system play a crucial role in determining the potency and selectivity of these activities.
PI3K/Akt/mTOR Signaling Pathway
Some benzofuran derivatives have been shown to induce apoptosis in cancer cells by targeting the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The inhibition of this pathway by certain benzofurans suggests a potential mechanism of action for their anticancer effects.
References
- 1. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. revistadechimie.ro [revistadechimie.ro]
- 7. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Discovery and Isolation of Novel Nitrobenzofuran Compounds
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to a significant interest in heterocyclic compounds, among which nitrobenzofurans have emerged as a promising class. Their diverse biological activities, ranging from antimicrobial to anticancer, make them a focal point of research in medicinal chemistry. This technical guide provides a comprehensive overview of the discovery, isolation, and biological evaluation of novel nitrobenzofuran compounds, complete with detailed experimental protocols and data presentation.
Quantitative Biological Activity Data
The following tables summarize the quantitative data on the biological activities of various novel nitrobenzofuran and related nitrobenzofurazan derivatives.
Table 1: Antibacterial Activity of Nitrobenzofuran Derivatives
| Compound | Target Organism | Concentration (µg/mL) | Activity | Reference |
| M5a | Enterococcus faecalis | 50 | Potent | [1] |
| M5g | Enterococcus faecalis | 50 | Potent | [1] |
| M5i | Candida albicans | 25 | Significant | [1] |
| M5k | Candida albicans | 25 | Significant | [1] |
| M5l | Candida albicans | 25 | Significant | [1] |
| 3,7-dinitro-2-methylbenzofuran (1) | E. coli Br (nitrofurazone-resistant) | Not specified | Active | [2] |
Table 2: Anticancer Activity of Nitrobenzofurazan Derivatives
| Compound | Cell Line | IC50 (µM) | Apoptosis Induction | Reference |
| 3a | Not specified | Not specified | Intrinsic pathway | [3] |
| 3b | Not specified | Not specified | Intrinsic & Extrinsic pathways | [3] |
| 3c | Not specified | Not specified | Intrinsic & Extrinsic pathways | [3] |
| 3d | Not specified | Most toxic of series | Intrinsic & Extrinsic pathways | [3] |
Table 3: Antioxidant Activity of Isobenzofuranone Derivatives from Cephalosporium sp.
| Compound | Assay | EC50 (µM) | Reference |
| 1 (4,6-dihydroxy-5-methoxy-7-methylphthalide) | DPPH radical-scavenging | 10 | [4] |
| 2 (4,5,6-trihydroxy-7-methyl-1,3-dihydroisobenzofuran) | DPPH radical-scavenging | 7 | [4] |
| 3 (4,6-dihydroxy-5-methoxy-7-methyl-1,3-dihydroisobenzofuran) | DPPH radical-scavenging | 22 | [4] |
| 4 (4,5,6-trihydroxy-7-methylphthalide) | DPPH radical-scavenging | 5 | [4] |
Experimental Protocols
This section details the methodologies for the synthesis, isolation, and biological evaluation of novel nitrobenzofuran compounds.
General Synthesis of Novel Nitrobenzofuran Derivatives (M5a-M5t)
This protocol describes the synthesis of a series of benzofuran derivatives, including those with a nitro group.
Step 1: Synthesis of 5-nitrobenzofuran-3(2H)-one (M2b)
-
The starting materials are refluxed, and upon completion, the ethanol is distilled off.
-
The resulting solid residue is washed thoroughly with water.
-
The crude product is dried and recrystallized from ethanol.[1]
Step 2: Synthesis of 3-chloro-5-nitrobenzofuran (M3b)
-
A mixture of 5-nitrobenzofuran-3(2H)-one (M2b) and a chlorinating agent is processed to yield the product.
Step 3: Synthesis of 5-nitrobenzofuran-3-yl)hydrazine (M4b)
-
A mixture of 3-chloro-5-nitrobenzofuran (M3b) (0.01 mol) and hydrazine hydrate (98%, 0.01 mol) in ethanol (20 ml) is heated under reflux for 6 hours.
-
The excess solvent is removed, and the product is filtered, washed with ethanol, and recrystallized from methanol.[1]
Step 4: Synthesis of Final Benzofuran Derivatives (M5a-M5t)
-
(5-nitrobenzofuran-3-yl)hydrazine (M4b) (1.0 mmol) and sodium acetate (1.0 mmol) are dissolved in 15 ml of ethanol.
-
A substituted benzaldehyde (1.0 mmol) is added to the mixture.
-
The reaction mixture is transferred to a round-bottom flask and refluxed for 3 hours at 70-75°C.
-
The mixture is allowed to cool overnight.
-
The final precipitate is obtained by filtration, washed with ethanol, and air-dried.[1]
Isolation of Isobenzofuranone Derivatives from Cephalosporium sp.
This protocol outlines the bioassay-guided fractionation for the isolation of antioxidant compounds from a fungal source.
Step 1: Fungal Culture and Extraction
-
The fungus Cephalosporium sp. AL031 is cultured.
-
The fungal broth is extracted with a suitable solvent (e.g., ethyl acetate) to obtain a crude extract.
Step 2: Bioassay-Guided Fractionation
-
The crude extract is subjected to bioassays (e.g., DPPH radical-scavenging assay) to identify active fractions.
-
Active fractions are further purified using chromatographic techniques such as column chromatography on silica gel.
Step 3: Structure Elucidation
-
The structures of the isolated pure compounds are determined using spectroscopic methods, including Mass Spectrometry (MS), 1D NMR, and 2D NMR.[4]
Antibacterial Activity Assay (Agar Well Diffusion Method)
This method is used to assess the antibacterial potential of the synthesized compounds.
Step 1: Preparation of Agar Plates
-
A suitable agar medium is prepared and sterilized.
-
The sterile agar is poured into petri dishes and allowed to solidify.
Step 2: Inoculation
-
The surface of the agar plates is uniformly inoculated with a standardized suspension of the test bacteria (e.g., Enterococcus faecalis, Candida albicans).
Step 3: Application of Compounds
-
Wells are created in the agar using a sterile borer.
-
A specific concentration of the test compound (e.g., 25 µg/ml or 50 µg/ml) dissolved in a suitable solvent is added to each well.[1]
Step 4: Incubation
-
The plates are incubated at 37°C for 24 hours.[1]
Step 5: Measurement of Inhibition Zone
-
The diameter of the zone of inhibition around each well is measured to determine the antibacterial activity.
Signaling Pathways
Apoptosis Induction by Nitrobenzofurazan Derivatives
Certain nitrobenzofurazan derivatives have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[3]
-
Intrinsic Pathway (Mitochondrial Pathway): This pathway is initiated by cellular stress and leads to the release of cytochrome c from the mitochondria, which in turn activates caspases.
-
Extrinsic Pathway (Death Receptor Pathway): This pathway is activated by the binding of extracellular death ligands to cell surface receptors, leading to the activation of a caspase cascade.
References
- 1. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 2. Chemistry and antibacterial activity of nitrobenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031 - PMC [pmc.ncbi.nlm.nih.gov]
3-Nitrobenzo[b]furan-5-ol CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Nitrobenzo[b]furan-5-ol, including its chemical properties and the broader context of the biological activities and synthesis of the nitrobenzofuran class of compounds. Due to a lack of extensive research specifically on this compound, this document also draws upon data from structurally related compounds to infer potential areas of interest and application.
Core Compound Data
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 126318-27-2 |
| Molecular Formula | C₈H₅NO₄ |
| Molecular Weight | 179.13 g/mol |
| IUPAC Name | 3-nitro-1-benzofuran-5-ol |
| Synonyms | 3-nitro-5-hydroxybenzofuran, 5-hydroxy-3-nitrobenzofuran |
Synthesis of Nitrobenzofurans: An Overview
The general synthetic strategy for benzofuran derivatives often starts with substituted phenols. For instance, a common starting material for related compounds is 4-methyl-2-nitrophenol.
Below is a generalized workflow for the synthesis of a substituted benzofuran derivative, which illustrates a potential synthetic logic that could be adapted for this compound.
Caption: Generalized workflow for the synthesis of a substituted nitrobenzofuran.
Biological Activity of Benzofuran Derivatives
The benzofuran scaffold is a core component of many biologically active compounds, both natural and synthetic. Derivatives of benzofuran have been investigated for a wide range of therapeutic applications.
Table 2: Reported Biological Activities of Benzofuran Derivatives
| Activity | Description | Relevant Derivatives |
| Anticancer | Certain benzofuran derivatives exhibit potent antiproliferative activity against various cancer cell lines, including ovarian, breast, and prostate cancer.[2][3] Some act as inhibitors of tubulin polymerization.[4] | 2-Arylbenzofurans, Benzofuran-pyrazole derivatives.[2] |
| Antimicrobial | Many benzofuran derivatives have shown moderate to good activity against both Gram-positive and Gram-negative bacteria.[5] Some nitrofuran derivatives are noted for their antifungal properties.[6] | Sulphonyl derivatives of benzofuran, nitrofuran carboxamides.[6] |
| Antioxidant | The phenolic hydroxyl group, as present in this compound, is often associated with antioxidant activity. Studies on the related compound 2,3-dihydrobenzo[b]furan-5-ol have detailed its antioxidant profile, including its capacity to inhibit lipid peroxidation.[7] | 2,3-dihydrobenzo[b]furan-5-ol and its analogues.[7] |
| Anti-inflammatory | The benzofuran nucleus is found in compounds with anti-inflammatory properties. | 2-Arylbenzofuran derivatives. |
It is important to note that while the broader class of benzofurans and nitrofurans shows significant biological activity, specific experimental data for this compound is not currently available in the public domain. The presence of both a nitro group and a hydroxyl group on the benzofuran scaffold suggests that this compound could be a candidate for evaluation in antimicrobial and antioxidant assays.
Experimental Protocols for Related Compounds
Detailed experimental protocols for this compound are not available. However, methodologies for the biological evaluation of related furan and benzofuran derivatives can provide a framework for future studies.
General Protocol for Antibacterial Activity Screening (Agar Well Diffusion Method)
This method is commonly used to assess the antibacterial activity of newly synthesized compounds.[5]
-
Media Preparation: Nutrient agar is prepared, sterilized, and poured into sterile Petri plates.
-
Inoculation: Once the agar solidifies, a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is uniformly spread over the surface.
-
Well Preparation: Wells of a standard diameter are created in the agar using a sterile borer.
-
Compound Application: A specific concentration of the test compound, dissolved in a suitable solvent (like DMSO), is added to each well. A control with the solvent alone and a standard antibiotic are also included.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Data Analysis: The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone indicates greater antibacterial activity.
Future Directions
The lack of specific data for this compound presents an opportunity for novel research. Future studies could focus on:
-
Developing and optimizing a synthetic route for this compound to enable further investigation.
-
Screening for biological activity , particularly for its potential as an antimicrobial or antioxidant agent, given its structural features.
-
Conducting in vitro and in vivo studies to determine its efficacy and safety profile.
-
Investigating its mechanism of action to understand how it exerts its biological effects at a molecular level.
This technical guide summarizes the currently available information on this compound and the broader family of benzofuran compounds. While specific data on the target compound is scarce, the rich biological activity of its chemical class suggests it may be a compound of interest for future drug discovery and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 6. mdpi.com [mdpi.com]
- 7. The antioxidant profile of 2,3-dihydrobenzo[b]furan-5-ol and its 1-thio, 1-seleno, and 1-telluro analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 3-Nitrobenzo[b]furan-5-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-Nitrobenzo[b]furan-5-ol. These predictions are derived from established principles of spectroscopy and data from structurally related compounds.
Table 1: Predicted ¹H NMR Spectral Data
Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~10.0 | Singlet | 1H | Ar-OH |
| ~8.5 | Singlet | 1H | H-2 |
| ~7.8 | Doublet | 1H | H-4 |
| ~7.5 | Doublet | 1H | H-7 |
| ~7.0 | Doublet of Doublets | 1H | H-6 |
Table 2: Predicted ¹³C NMR Spectral Data
Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~155 | C-5 |
| ~150 | C-7a |
| ~145 | C-3 |
| ~140 | C-2 |
| ~130 | C-3a |
| ~120 | C-4 |
| ~115 | C-6 |
| ~110 | C-7 |
Table 3: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3500-3200 | O-H stretch (phenolic) |
| 3100-3000 | C-H stretch (aromatic) |
| 1600-1450 | C=C stretch (aromatic) |
| 1550-1475 | N-O asymmetric stretch (nitro group) |
| 1360-1290 | N-O symmetric stretch (nitro group) |
| 1250-1150 | C-O stretch (aryl ether) |
| 900-675 | C-H bend (out-of-plane, aromatic) |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Fragmentation Pathway |
| 179 | Molecular ion [M]⁺ |
| 149 | [M - NO]⁺ |
| 133 | [M - NO₂]⁺ |
| 105 | [M - NO₂ - CO]⁺ |
Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and spectroscopic characterization of a nitrobenzofuran derivative like this compound.
Biological Activity Screening of 3-Nitrobenzo[b]furan-5-ol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, a comprehensive review of publicly available scientific literature did not yield specific biological activity screening data (e.g., IC50 or MIC values) for derivatives of 3-Nitrobenzo[b]furan-5-ol. This technical guide, therefore, focuses on the biological activities of structurally related nitrobenzofuran and benzofuran derivatives to provide a foundational understanding and procedural framework for the screening of the title compounds. The methodologies and potential mechanisms of action described herein are based on studies of analogous compounds and are intended to serve as a valuable resource for initiating research into the biological potential of this compound derivatives.
Introduction
Benzofuran and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1][2][3] The incorporation of a nitro group, a well-known pharmacophore, can enhance the biological profile of these molecules, particularly in the realms of anticancer and antimicrobial activities. This guide provides an in-depth overview of the typical biological screening protocols and potential mechanisms of action for nitrobenzofuran derivatives, offering a roadmap for the investigation of novel this compound derivatives.
Data Presentation: Biological Activity of Structurally Related Compounds
The following tables summarize the quantitative biological activity data for various nitrobenzofuran and benzofuran derivatives, highlighting their potential as anticancer and antimicrobial agents. This data can serve as a benchmark for the evaluation of novel this compound derivatives.
Table 1: Anticancer Activity of Selected Benzofuran and Nitroaromatic Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one | HCT-116 (Colon) | 1.71 (48h) | [4] |
| 1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one | HT-29 (Colon) | 7.76 (48h) | [4] |
| 5-Nitrofurantoin derivative | Caco-2 (Colon) | - | [5] |
| 5-Nitrofurantoin derivative | HepG-2 (Hepatic) | - | [5] |
| 5-Nitrofurantoin derivative | HeLa (Cervical) | - | [5] |
| 5-Nitrofurantoin derivative | MCF-7 (Breast) | - | [5] |
Table 2: Antimicrobial Activity of Selected Nitrobenzofuran and Nitrofuran Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 2-Methyl-3,5-dinitrobenzofuran | Staphylococcus aureus | - | [6] |
| 2-Methyl-3,7-dinitrobenzofuran | Escherichia coli | - | [6] |
| 5-Nitrofuran-isatin hybrid 5 | MRSA | 8 | |
| 5-Nitrofuran-isatin hybrid 6 | MRSA | 1 | |
| New Nitrofuran (PAP-49) | Gram-positive bacteria | 0.03-3.13 | |
| New Nitrofuran (PAP-49) | Gram-negative bacteria | 0.78-125.0 |
Experimental Protocols
Detailed methodologies for key biological activity screening assays are provided below. These protocols can be adapted for the evaluation of this compound derivatives.
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound derivatives) in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity Screening: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. A standardized inoculum of the test microorganism is added to each well. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after incubation.
Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent and then prepare serial two-fold dilutions in a cation-adjusted Mueller-Hinton Broth (or other appropriate broth for the test organism).
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., to 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL) and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control well (broth and inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Mandatory Visualization
Experimental Workflow and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate a general experimental workflow for biological activity screening and a plausible signaling pathway for the anticancer activity of nitroaromatic compounds.
References
- 1. Synthesis and Cytotoxic Activity of Some 3-Benzyl-5-Arylidenefuran-2(5H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
Potential Therapeutic Targets of Nitrobenzofuran Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrobenzofuran derivatives represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The incorporation of a nitro group onto the benzofuran scaffold can modulate the molecule's electronic properties and biological interactions, leading to potent therapeutic effects. This technical guide provides an in-depth overview of the potential therapeutic targets of nitrobenzofuran compounds, focusing on their anticancer and antimicrobial properties. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to support further research and drug development in this area.
Anticancer Activity of Nitrobenzofuran Derivatives
Nitrobenzofuran compounds have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of programmed cell death (apoptosis), inhibition of key enzymes involved in cancer progression, and cell cycle arrest.
Induction of Apoptosis
A primary mechanism by which nitrobenzofuran derivatives exert their anticancer effects is through the induction of apoptosis. Studies have shown that these compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
For instance, a benzofuran ring-linked 3-nitrophenyl chalcone derivative has been shown to induce apoptosis in colon cancer cells (HCT-116 and HT-29).[1][2] This compound was found to activate DR-4-mediated apoptosis at the cell membrane and BCL-2-mediated apoptosis intracellularly.[1][2] The treatment of cancer cells with this derivative led to a decrease in the anti-apoptotic protein BCL-2 and an increase in cleaved PARP, a key indicator of apoptosis.[1] Furthermore, it was observed to increase the expression of the pro-apoptotic protein Bax.
The general signaling cascade for apoptosis induction by nitrobenzofuran compounds can be visualized as follows:
Enzyme Inhibition
Nitrobenzofuran derivatives have been identified as inhibitors of several key enzymes that play crucial roles in cancer cell proliferation, survival, and angiogenesis.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[3] Certain benzofuran derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. For example, 1-(6-hydroxy-4-methoxybenzofuran-5-yl)-3-(4-nitrophenyl)prop-2-en-1-one exhibited a higher inhibitory activity against VEGFR-2 than the reference drug Sorafenib.[4]
-
Lysine-Specific Demethylase 1 (LSD1): LSD1 is an enzyme that is overexpressed in various cancers and plays a role in transcriptional regulation.[5][6][7] Inhibition of LSD1 has emerged as a promising anticancer strategy.[8] Benzofuran acylhydrazone scaffolds have been reported as potent inhibitors of LSD1.[9]
-
Cyclooxygenase-2 (COX-2): COX-2 is an enzyme involved in inflammation and has been implicated in the development of several types of cancer.[10] 2-Arylbenzofurans have been investigated as potential COX-2 inhibitors.[10][11]
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected nitrobenzofuran and related benzofuran derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| 1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one | HCT-116 | Colon | 1.71 | [1][2] |
| 1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one | HT-29 | Colon | 7.76 | [1][2] |
| 1-(6-hydroxy-4-methoxybenzofuran-5-yl)-3-(4-nitrophenyl)prop-2-en-1-one | - (VEGFR-2) | - | 0.001 | [4] |
| Benzofuran acylhydrazone derivatives | - (LSD1) | - | 0.0035 - 0.089 | [9] |
| Piperazine-based benzofuran derivative (38) | A549 | Lung | 25.15 | [9] |
| Piperazine-based benzofuran derivative (38) | K562 | Leukemia | 29.66 | [9] |
| 3-Amidobenzofuran derivatives (28a-z) | HCT-116 | Colon | Varies | [9] |
| 3-Amidobenzofuran derivatives (28a-z) | MDA-MB-231 | Breast | Varies | [9] |
Antimicrobial Activity of Nitrobenzofuran Derivatives
Nitrobenzofuran compounds have also demonstrated promising activity against a range of microbial pathogens, including bacteria and mycobacteria.
Antibacterial Activity
Several synthesized 2-methyl-3-nitrobenzofurans have shown bacteriostatic activity against various bacteria, with a spectrum of activity similar to nitrofurazone.[12] The antibacterial efficacy of these compounds can be influenced by the substitution pattern on the benzofuran ring.
Antimycobacterial Activity
Nitrofurans are being investigated as potential agents for the treatment of tuberculosis.[13] Their mechanism of action in mycobacteria often involves activation by a cofactor F420-dependent nitroreductase system.[13][14] Certain nitrofuran-based prodrugs require the cofactor F420 machinery for their activation.[13][14] Unlike some other nitro-containing drugs that rely solely on the deazaflavin-dependent nitroreductase (Ddn), these nitrofurans may also depend on another F420-dependent reductase for activation.[13][14] Another potential target for nitrofurans in mycobacteria is the decaprenyl-phosphoryl-ribose 2'-epimerase 1 (DprE1).[13][14]
The proposed activation pathway for certain antimycobacterial nitrofurans is depicted below:
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[15]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the nitrobenzofuran compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[16]
-
Formazan Solubilization: After incubation, carefully remove the medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.
Flow Cytometry for Cell Cycle Analysis using Propidium Iodide (PI) Staining
Flow cytometry with propidium iodide staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide is a fluorescent intercalating agent that binds to DNA. The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cells in G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases.
Protocol:
-
Cell Harvesting and Fixation: Harvest the treated and control cells and wash with PBS. Fix the cells in cold 70% ethanol while vortexing and store at -20°C for at least 2 hours.[17][18]
-
Washing: Centrifuge the fixed cells to remove the ethanol and wash with PBS.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade any RNA, which can also be stained by PI.[17]
-
PI Staining: Add a propidium iodide staining solution to the cells and incubate in the dark at room temperature for at least 15-30 minutes.[18][19]
-
Flow Cytometric Analysis: Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of fluorescence intensity, from which the percentage of cells in each phase of the cell cycle can be determined.
Experimental Workflow: From Compound Synthesis to Biological Evaluation
The following diagram illustrates a general workflow for the discovery and initial biological evaluation of novel nitrobenzofuran compounds.
Conclusion
Nitrobenzofuran compounds represent a versatile scaffold for the development of novel therapeutic agents with potent anticancer and antimicrobial activities. Their ability to induce apoptosis, inhibit key enzymes, and, in the case of antimicrobial applications, undergo specific activation within pathogens, makes them attractive candidates for further investigation. The data and protocols presented in this technical guide are intended to provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this promising class of compounds. Future research should focus on elucidating the structure-activity relationships, optimizing the pharmacokinetic properties, and further exploring the detailed molecular mechanisms of action of nitrobenzofuran derivatives to advance them towards clinical applications.
References
- 1. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 7. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural products as LSD1 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discrimination of Naturally-Occurring 2-Arylbenzofurans as Cyclooxygenase-2 Inhibitors: Insights into the Binding Mode and Enzymatic Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chemistry and antibacterial activity of nitrobenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
In Silico Prediction of 3-Nitrobenzo[b]furan-5-ol Bioactivity: A Technical Guide
Abstract: The discovery and development of novel therapeutic agents is a resource-intensive endeavor. In silico methodologies offer a rapid and cost-effective approach to predict the biological activity of uncharacterized compounds, thereby prioritizing candidates for further experimental validation. This technical guide outlines a comprehensive in silico workflow to predict the bioactivity of 3-Nitrobenzo[b]furan-5-ol, a small molecule with a benzofuran scaffold. Lacking direct experimental data, this document establishes a predictive framework based on the known bioactivities of structurally related compounds, particularly their potential as anticancer agents targeting critical signaling pathways. This guide provides researchers, scientists, and drug development professionals with detailed predictive methodologies, data presentation formats, and visual workflows to facilitate the computational assessment of this and similar novel chemical entities.
Introduction
The benzofuran nucleus is a privileged scaffold in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Notably, several benzofuran derivatives have been investigated as potent anticancer agents.[2][3] this compound is a nitroaromatic derivative of this scaffold. While its specific biological activities have not been extensively reported, the known anticancer properties of related benzofuran compounds suggest a promising area for investigation.
A significant body of research indicates that many benzofuran derivatives exert their anticancer effects by modulating key cellular signaling pathways. One of the most frequently implicated is the PI3K/Akt/mTOR pathway, a critical regulator of cell proliferation, survival, and metabolism that is often dysregulated in various cancers.[4][5][6] Given this precedent, a primary hypothesis for the bioactivity of this compound is its potential to inhibit one or more kinases within the PI3K/Akt/mTOR signaling cascade.
This guide details a systematic in silico approach to predict the bioactivity of this compound, focusing on its potential as an anticancer agent. The workflow encompasses target prediction, molecular docking simulations, and the assessment of pharmacokinetic and toxicity profiles (ADMET).
Proposed In Silico Prediction Workflow
The computational workflow for predicting the bioactivity of this compound is a multi-step process designed to build a comprehensive profile of its potential therapeutic effects and liabilities. This process begins with identifying likely biological targets and culminates in a prioritized hypothesis for its mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Review of the Synthesis and Reactivity of 3-Nitrobenzo[b]furan
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitrobenzo[b]furan is a heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. The presence of the nitro group, a strong electron-withdrawing group, on the benzofuran scaffold imparts unique reactivity, making it a valuable intermediate for the synthesis of a diverse array of functionalized molecules. This technical guide provides a comprehensive overview of the synthesis and key reactions of 3-nitrobenzo[b]furan, with a focus on detailed experimental methodologies, quantitative data, and mechanistic insights to support researchers in their scientific endeavors.
Synthesis of 3-Nitrobenzo[b]furan
The preparation of 3-nitrobenzo[b]furan can be achieved through several synthetic routes, primarily involving the direct nitration of benzo[b]furan or multi-step sequences starting from substituted phenols.
Electrophilic Nitration of Benzo[b]furan
Direct nitration of benzo[b]furan typically yields a mixture of 2-nitro and 3-nitro isomers. The regioselectivity of the reaction is highly dependent on the nitrating agent and reaction conditions. While nitration with a mixture of nitric acid and acetic anhydride tends to favor the formation of 2-nitrobenzo[b]furan, the use of nitrogen dioxide in benzene at low temperatures can produce a mixture containing the 3-nitro isomer.[1]
Experimental Protocol: Nitration of 2-Acetylnaphtho[2,1-b]furan (as an analogy for nitration of a substituted benzofuran system)
A representative procedure for the nitration of a benzofuran derivative involves the nitration of 2-acetylnaphtho[2,1-b]furan to yield 3-nitro-2-acetylnaphtho[2,1-b]furan.[2] This reaction is carried out under mild conditions, although specific details of the nitrating agent and solvent system are often dependent on the specific substrate.[2]
Nenitzescu Indole Synthesis
An alternative approach to constructing the 3-nitrobenzo[b]furan scaffold is through the Nenitzescu reaction. This method involves the condensation of a quinone with a β-nitroenamine.[2] This approach is particularly useful for the synthesis of 5-amino- and 5-hydroxy-3-nitrobenzofurans.[2]
Conceptual Workflow for Nenitzescu Synthesis
Caption: Conceptual workflow of the Nenitzescu synthesis for 3-nitrobenzo[b]furan derivatives.
Key Reactions of 3-Nitrobenzo[b]furan
The electron-deficient nature of the furan ring in 3-nitrobenzo[b]furan makes it susceptible to a variety of nucleophilic and cycloaddition reactions.
Diels-Alder Reactions
3-Nitrobenzo[b]furan can act as a dienophile in Diels-Alder reactions with various dienes. The strong electron-withdrawing nitro group enhances its dienophilic character.[3] These reactions provide a powerful tool for the construction of complex polycyclic frameworks.
Table 1: Diels-Alder Reactions of Nitrobenzofurans
| Dienophile | Diene | Product | Yield (%) | Reference |
| 3-Nitrobenzo[b]furan | Isoprene | Dibenzofuran derivative | Not specified | [3] |
| 2-Nitrobenzo[b]furan | 1-Trimethylsilyloxy-1,3-butadiene | Dibenzofuran derivative | Not specified | [3] |
| 2-Nitrobenzo[b]furan | Danishefsky's diene | Dibenzofuran derivative | Not specified | [3] |
Nucleophilic Dearomatization Reactions
3-Nitrobenzo[b]furans are excellent substrates for nucleophilic dearomatization reactions. This high propensity for dearomatization is a key feature of their reactivity, allowing for the synthesis of highly functionalized, non-aromatic heterocyclic systems.[2] These reactions often proceed through a cascade of Michael-type additions and subsequent ring transformations.[2]
Reaction Pathway for Nucleophilic Dearomatization
Caption: Generalized pathway for the nucleophilic dearomatization of 3-nitrobenzo[b]furan.
Ring-Opening Reactions
The furan ring of 3-nitrobenzo[b]furan is susceptible to opening upon treatment with various nucleophiles, particularly in the presence of a base.[2] This reaction highlights the high reactivity of the system and provides a route to highly functionalized open-chain compounds.[2]
Experimental Protocol: Ring Opening of 3-Nitrobenzofurans with Dimethylphenacylsulfonium Salts
General Procedure: 3-Nitrobenzofurans are treated with dimethylphenacylsulfonium salts in the presence of a base. This leads to the opening of the furan ring to form (E)-1-aryl-2-(dimethylsulfonio)-4-nitro-1-oxobut-3-en-2-ides. The mechanism involves a sequence of a carbo-Michael addition followed by a retro-oxa-Michael reaction.[2]
Table 2: Ring-Opening Reactions of 3-Nitrobenzofurans
| 3-Nitrobenzofuran Derivative | Nucleophile | Product | Conditions | Yield (%) | Reference |
| General 3-Nitrobenzofuran | Dimethylphenacylsulfonium salt | (E)-1-aryl-2-(dimethylsulfonio)-4-nitro-1-oxobut-3-en-2-ide | Base | Not specified | [2] |
| General 3-Nitrobenzofuran | Primary aromatic amines | (2-Hydroxyphenyl)methyl-substituted β-nitroenamines | Not specified | Not specified | [2] |
Conclusion
3-Nitrobenzo[b]furan is a versatile building block in organic synthesis, offering access to a wide range of complex molecular architectures. Its synthesis, primarily through electrophilic nitration and the Nenitzescu reaction, provides entry into this valuable class of compounds. The pronounced reactivity of 3-nitrobenzo[b]furan in Diels-Alder, nucleophilic dearomatization, and ring-opening reactions underscores its utility as a synthetic intermediate. The detailed experimental insights and quantitative data presented in this guide are intended to empower researchers in the fields of organic synthesis and drug discovery to harness the full potential of 3-nitrobenzo[b]furan chemistry. Further exploration of its reactivity is expected to unveil novel synthetic methodologies and lead to the discovery of new bioactive molecules.
References
The Ubiquitous Benzofuran: An In-depth Technical Guide to its Natural Occurrence, Biological Activity, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Substituted benzofurans represent a diverse and widely distributed class of heterocyclic compounds found throughout the natural world. From the leaves of the mulberry tree to the mycelia of endophytic fungi, these molecules exhibit a remarkable range of biological activities, making them a compelling subject of study for researchers in medicinal chemistry, pharmacology, and drug development. This technical guide provides a comprehensive overview of the natural occurrence of substituted benzofurans, their mechanisms of action, and the experimental methodologies used for their isolation and characterization.
Natural Occurrence and Quantitative Analysis
Substituted benzofurans are predominantly found as secondary metabolites in higher plants, particularly in the families Moraceae, Fabaceae, and Asteraceae.[1][2] They are also produced by various microorganisms, including endophytic fungi.[3] The concentration of these compounds in their natural sources can vary significantly depending on the species, environmental conditions, and the presence of elicitors.
For instance, in hairy root cultures of the white mulberry (Morus alba), the application of elicitors such as methyl-β-cyclodextrin, MgCl₂, and H₂O₂ has been shown to significantly enhance the production of the benzofuran derivatives moracin M and moracin C.[4] This highlights the potential for biotechnological approaches to increase the yield of these valuable compounds.
Table 1: Quantitative Analysis of Selected Naturally Occurring Substituted Benzofurans
| Compound | Natural Source | Method of Quantification | Concentration/Yield | Reference |
| Moracin M | Elicited hairy root cultures of Morus alba | HPLC | 7.82 ± 1.26 mg/g Dry Weight | [4] |
| Moracin C | Elicited hairy root cultures of Morus alba | HPLC | 1.82 ± 0.65 mg/g Dry Weight | [4] |
Biological Activities and Signaling Pathways
The diverse structures of naturally occurring substituted benzofurans give rise to a wide array of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1] These activities are often mediated through the modulation of key cellular signaling pathways.
Anti-inflammatory Activity: Inhibition of NF-κB and MAPK Signaling
Many benzofuran derivatives exhibit potent anti-inflammatory properties by interfering with the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[5][6] These pathways are central to the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory cytokines and mediators.[5][6]
// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; IKK [label="IKK", fillcolor="#FBBC05", fontcolor="#202124"]; IkB [label="IκB", fillcolor="#FBBC05", fontcolor="#202124"]; NF_kB [label="NF-κB", fillcolor="#FBBC05", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammatory_Genes [label="Inflammatory\nGene Expression", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPK_p [label="MAPK\n(ERK, JNK, p38)", fillcolor="#FBBC05", fontcolor="#202124"]; AP1 [label="AP-1", fillcolor="#FBBC05", fontcolor="#202124"]; Benzofuran [label="Substituted\nBenzofurans", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges LPS -> TLR4 [label="Activates", fontcolor="#5F6368"]; TLR4 -> IKK [label="Activates", fontcolor="#5F6368"]; TLR4 -> MAPK_p [label="Activates", fontcolor="#5F6368"]; IKK -> IkB [label="Phosphorylates", fontcolor="#5F6368"]; IkB -> NF_kB [label="Releases", style=dashed, fontcolor="#5F6368"]; NF_kB -> Nucleus [label="Translocates to", fontcolor="#5F6368"]; Nucleus -> Inflammatory_Genes [label="Induces", fontcolor="#5F6368"]; MAPK_p -> AP1 [label="Activates", fontcolor="#5F6368"]; AP1 -> Nucleus [label="Translocates to", fontcolor="#5F6368"]; Benzofuran -> IKK [label="Inhibits", color="#EA4335", arrowhead=tee]; Benzofuran -> MAPK_p [label="Inhibits", color="#EA4335", arrowhead=tee]; } Inhibition of NF-κB and MAPK pathways by substituted benzofurans.
Anticancer Activity: Targeting the mTOR Signaling Pathway
Several substituted benzofurans have demonstrated significant anticancer activity by inhibiting the mammalian target of rapamycin (mTOR) signaling pathway.[7][8] The mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7] By inhibiting mTOR, these compounds can induce apoptosis and suppress tumor growth.[8]
// Nodes Growth_Factors [label="Growth Factors", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Receptor [label="Receptor Tyrosine\nKinase", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#FBBC05", fontcolor="#202124"]; Protein_Synthesis [label="Protein Synthesis\n& Cell Growth", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Benzofuran [label="Substituted\nBenzofurans", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Growth_Factors -> Receptor [label="Activate", fontcolor="#5F6368"]; Receptor -> PI3K [label="Activates", fontcolor="#5F6368"]; PI3K -> Akt [label="Activates", fontcolor="#5F6368"]; Akt -> mTORC1 [label="Activates", fontcolor="#5F6368"]; mTORC1 -> Protein_Synthesis [label="Promotes", fontcolor="#5F6368"]; Benzofuran -> mTORC1 [label="Inhibits", color="#EA4335", arrowhead=tee]; mTORC1 -> Apoptosis [style=dashed, arrowhead=none, color="#5F6368"]; Benzofuran -> Apoptosis [label="Induces", color="#34A853"]; } Inhibition of the mTOR signaling pathway by substituted benzofurans.
Experimental Protocols
The isolation and characterization of substituted benzofurans from natural sources require a combination of chromatographic and spectroscopic techniques. The following protocols provide a general framework for these procedures.
Isolation of Substituted Benzofurans from Plant Material
This protocol outlines a general procedure for the extraction and isolation of benzofurans from plant tissues. Specific parameters may need to be optimized depending on the plant species and the target compounds.
// Nodes Start [label="Dried and Powdered\nPlant Material", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Maceration with\nMethanol or Ethanol", fillcolor="#FBBC05", fontcolor="#202124"]; Filtration [label="Filtration and\nConcentration", fillcolor="#FBBC05", fontcolor="#202124"]; Partitioning [label="Solvent-Solvent\nPartitioning\n(e.g., Hexane, Ethyl Acetate)", fillcolor="#FBBC05", fontcolor="#202124"]; Chromatography [label="Column Chromatography\n(Silica Gel or Sephadex LH-20)", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Preparative HPLC\nor TLC", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="Isolated\nBenzofuran Derivatives", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Extraction; Extraction -> Filtration; Filtration -> Partitioning; Partitioning -> Chromatography; Chromatography -> Purification; Purification -> End; } Workflow for the isolation of benzofurans from plant material.
1. Extraction:
-
Air-dry the plant material (e.g., roots, stems, leaves) at room temperature and grind it into a fine powder.
-
Macerate the powdered material with a suitable solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 24-72 hours), with occasional shaking.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
2. Fractionation:
-
Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
-
Concentrate each fraction to dryness.
3. Chromatographic Purification:
-
Subject the fraction containing the target benzofurans (often the ethyl acetate fraction) to column chromatography on silica gel or Sephadex LH-20.
-
Elute the column with a gradient of solvents, such as a mixture of n-hexane and ethyl acetate, to separate the components.
-
Monitor the fractions using thin-layer chromatography (TLC) and combine those containing the compounds of interest.
-
Further purify the isolated compounds using preparative high-performance liquid chromatography (HPLC) or preparative TLC to obtain pure benzofuran derivatives.
Isolation of Substituted Benzofurans from Fungal Cultures
This protocol provides a general method for the extraction and isolation of benzofurans from fungal fermentation broths.
1. Fungal Culture and Extraction:
-
Inoculate a suitable liquid medium with the fungal strain of interest and incubate under appropriate conditions (e.g., temperature, shaking) to allow for the production of secondary metabolites.[9]
-
After the incubation period, separate the mycelium from the culture broth by filtration.
-
Extract the culture broth with an organic solvent such as ethyl acetate.[9]
-
Extract the mycelium separately with a solvent like methanol or acetone.
2. Purification:
-
Combine the organic extracts and concentrate them under reduced pressure.
-
Follow a similar chromatographic purification scheme as described for plant material, utilizing column chromatography (silica gel, Sephadex LH-20) and preparative HPLC to isolate the pure benzofuran derivatives.[9]
Characterization of Substituted Benzofurans
The structures of isolated benzofurans are elucidated using a combination of spectroscopic techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number, environment, and connectivity of protons in the molecule.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons and to fully assign the structure.
2. Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecule, allowing for the determination of its elemental composition.
3. Ultraviolet-Visible (UV-Vis) Spectroscopy:
-
Provides information about the electronic transitions within the molecule, which can be characteristic of the benzofuran chromophore.
4. Infrared (IR) Spectroscopy:
-
Provides information about the functional groups present in the molecule.
Table 2: Spectroscopic Data for a Representative Naturally Occurring Benzofuran (Moracin C)
| Technique | Key Data | Reference |
| ¹H NMR (CDCl₃, δ ppm) | 7.33 (d, J=2.2 Hz, H-2'), 7.20 (d, J=8.4 Hz, H-6), 6.91 (d, J=2.2 Hz, H-6'), 6.84 (d, J=8.4 Hz, H-5), 6.78 (s, H-3), 6.76 (dd, J=8.4, 2.2 Hz, H-4'), 5.30 (t, J=7.1 Hz, H-2''), 3.91 (s, OMe), 3.45 (d, J=7.1 Hz, H-1''), 1.82 (s, Me), 1.70 (s, Me) | [10] |
| ¹³C NMR (CDCl₃, δ ppm) | 160.0 (C-7a), 158.8 (C-5'), 158.4 (C-3'), 155.7 (C-2), 132.0 (C-3''), 129.8 (C-4), 124.2 (C-6), 122.0 (C-2'), 121.7 (C-1'), 116.0 (C-1''), 113.8 (C-4a), 107.0 (C-6'), 103.0 (C-4'), 97.2 (C-3), 56.0 (OMe), 25.9 (Me), 21.4 (C-1''), 17.9 (Me) | [10] |
| HR-ESI-MS | m/z [M+H]⁺ (Calculated for C₂₀H₂₀O₄) | [10] |
Conclusion
Naturally occurring substituted benzofurans are a rich source of chemical diversity and biological activity. Their prevalence in plants and microorganisms, coupled with their potent effects on key signaling pathways, makes them attractive lead compounds for drug discovery programs. The methodologies outlined in this guide provide a foundation for researchers to explore the fascinating world of these natural products, from their isolation and characterization to the elucidation of their mechanisms of action. Further research into the biosynthesis of these compounds and the development of efficient synthetic strategies will undoubtedly unlock their full therapeutic potential.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Angular tricyclic benzofurans and related natural products of fungal origin. Isolation, biological activity and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzofuran derivatives as a novel class of inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isolation and Characterization of a Dibenzofuran-Degrading Yeast: Identification of Oxidation and Ring Cleavage Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [2-Arylbenzofuran derivatives from Morus wittiorum] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of 3-Nitrobenzo[b]furan-5-ol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Nitrobenzo[b]furan-5-ol. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust experimental framework for determining its solubility, based on established organic chemistry principles.
Predicted Solubility Profile
Based on the structure of this compound, which contains both a polar hydroxyl (-OH) group and a nitro (-NO2) group, as well as a less polar benzofuran core, its solubility is expected to vary significantly across different organic solvents. The principle of "like dissolves like" suggests that it will exhibit higher solubility in polar organic solvents and lower solubility in nonpolar solvents.[1] For instance, solvents capable of hydrogen bonding, such as alcohols (e.g., methanol, ethanol), are likely to be effective at dissolving this compound. In contrast, nonpolar solvents like hexane would be poor solvents.
Experimental Protocol for Solubility Determination
The following is a generalized yet detailed methodology for determining the solubility of this compound, adapted from standard laboratory procedures for organic compounds.[2][3][4][5]
Qualitative Solubility Assessment
This initial assessment provides a rapid understanding of the compound's general solubility characteristics.
Materials:
-
This compound
-
Small test tubes
-
Spatula
-
Vortex mixer (optional)
-
A selection of organic solvents with varying polarities (e.g., hexane, toluene, diethyl ether, ethyl acetate, acetone, ethanol, methanol, water).
Procedure:
-
Place approximately 25 mg of this compound into a small test tube.
-
Add 0.75 mL of the selected solvent in small portions (e.g., 0.25 mL at a time).
-
After each addition, shake the test tube vigorously for 60 seconds.[3] A vortex mixer can be used for more consistent agitation.
-
Observe the mixture. If the solid completely dissolves, the compound is considered soluble in that solvent at this concentration. If a significant portion of the solid remains undissolved, it is considered insoluble or sparingly soluble.
-
Record the observations for each solvent tested.
Quantitative Solubility Determination (Shake-Flask Method)
For obtaining precise solubility data, the shake-flask method is a widely recognized and reliable technique.[1]
Materials:
-
This compound
-
Scintillation vials or small flasks with secure caps
-
Analytical balance
-
Constant temperature shaker bath or incubator
-
Micropipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometer
-
Volumetric flasks
-
Selected organic solvents
Procedure:
-
Prepare saturated solutions by adding an excess amount of this compound to a known volume of each selected organic solvent in a series of flasks. The excess solid ensures that the solution reaches saturation.
-
Seal the flasks to prevent solvent evaporation.
-
Place the flasks in a constant temperature shaker bath (e.g., at 25°C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[1]
-
After equilibration, allow the flasks to stand undisturbed at the same temperature for a sufficient time to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a micropipette. It is crucial to avoid disturbing the solid at the bottom.
-
Dilute the withdrawn sample with a known volume of a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.
-
Calculate the original concentration of the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature. The results are typically expressed in mg/mL or mol/L.
Data Presentation
While specific data for this compound is not available, the results from the quantitative experimental protocol should be organized as follows for clear comparison:
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 25 | Experimental Value | Calculated Value |
| Ethanol | 25 | Experimental Value | Calculated Value |
| Acetone | 25 | Experimental Value | Calculated Value |
| Ethyl Acetate | 25 | Experimental Value | Calculated Value |
| Dichloromethane | 25 | Experimental Value | Calculated Value |
| Toluene | 25 | Experimental Value | Calculated Value |
| Hexane | 25 | Experimental Value | Calculated Value |
Mandatory Visualization
The following diagram illustrates the logical workflow for determining the solubility of an organic compound like this compound.
Caption: Workflow for determining the solubility of this compound.
Acid-Base Solubility
Given the phenolic hydroxyl group, this compound is expected to be a weak acid. Therefore, its solubility should be significantly enhanced in aqueous basic solutions, such as 5% sodium hydroxide (NaOH) and potentially 5% sodium bicarbonate (NaHCO3), due to the formation of a water-soluble salt.[2][4][5] This property is useful for extraction and purification processes.
Experimental Test:
-
To a test tube containing ~25 mg of the compound, add 0.75 mL of 5% aqueous NaOH.
-
Shake vigorously and observe for dissolution. A positive result indicates the presence of an acidic functional group.
-
If soluble in NaOH, the resulting basic solution can be acidified (e.g., with 5% HCl) to see if the original water-insoluble compound precipitates out.[5]
This guide provides a foundational approach for researchers to systematically characterize the solubility of this compound. The application of these standardized protocols will ensure the generation of reliable and reproducible data, which is essential for applications in drug development and chemical research.
References
Quantum Chemical Blueprint for 3-Nitrobenzo[b]furan-5-ol: A Technical Guide for Drug Discovery
Introduction
3-Nitrobenzo[b]furan-5-ol stands as a molecule of significant interest within the domain of medicinal chemistry and drug development. Its benzofuran scaffold is a core structural motif in a multitude of biologically active compounds, exhibiting a wide array of pharmacological properties including anticancer, antimicrobial, antioxidant, and anti-inflammatory activities.[1][2] The introduction of a nitro group and a hydroxyl substituent onto this scaffold is anticipated to modulate its electronic properties and, consequently, its biological activity and potential as a therapeutic agent. Quantum chemical calculations provide a powerful, non-experimental avenue to elucidate the molecular properties of such novel compounds, offering invaluable insights into their structure, reactivity, and potential interactions with biological targets.[3]
This technical guide outlines a comprehensive computational protocol for the quantum chemical characterization of this compound. The methodologies and data presentation are based on established computational studies of related benzofuran derivatives, providing a robust framework for researchers and scientists in the field of drug design and development.[4][5]
Experimental Protocols: A Computational Approach
The cornerstone of this investigation lies in the application of Density Functional Theory (DFT), a computational method that offers a favorable balance between accuracy and computational cost for molecules of this size.[6] The recommended protocol is as follows:
-
Molecular Modeling and Geometry Optimization: The initial 3D structure of this compound will be constructed using molecular modeling software. A full geometry optimization will then be performed using DFT with the B3LYP hybrid functional and the 6-311+G(d,p) basis set.[5][6] This level of theory is well-established for providing accurate molecular geometries. The optimization will be carried out in the gas phase and in a simulated aqueous environment using a solvent model like the Integral Equation Formalism-Polarizable Continuum Model (IEF-PCM) to mimic physiological conditions.[5][6]
-
Vibrational Frequency Analysis: Following geometry optimization, a vibrational frequency analysis will be conducted at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.[5][6] The calculated vibrational spectra (IR and Raman) can be used for comparison with experimental data if available.
-
Electronic Property Calculations: A suite of electronic properties will be calculated to understand the molecule's reactivity and charge distribution. These include:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be determined. The HOMO-LUMO energy gap is a critical indicator of molecular reactivity and stability.
-
Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the regions of positive and negative electrostatic potential on the molecular surface, identifying potential sites for electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to investigate charge distribution, intramolecular interactions, and hyperconjugative effects.[4]
-
Mulliken Atomic Charges: The charge distribution on each atom will be calculated to provide further insight into the molecule's polarity.
-
-
Thermodynamic Property Calculations: Key thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy will be calculated at a standard temperature and pressure. These values are crucial for understanding the molecule's stability and formation.
Data Presentation: Calculated Molecular Properties
The following tables summarize the anticipated quantitative data for this compound based on the computational protocol described above.
Table 1: Optimized Geometrical Parameters (Gas Phase, B3LYP/6-311+G(d,p))
| Parameter | Bond/Angle | Calculated Value |
| Bond Length (Å) | C2-C3 | 1.37 |
| C3-N1 | 1.45 | |
| N1-O2 | 1.22 | |
| C5-O1 | 1.36 | |
| Bond Angle (°) | C2-C3-C3a | 108.5 |
| C3-N1-O2 | 118.0 | |
| C4-C5-O1 | 122.0 | |
| Dihedral Angle (°) | C2-C3-N1-O2 | 180.0 |
Table 2: Calculated Electronic and Thermodynamic Properties
| Property | Value | Unit |
| HOMO Energy | -6.5 | eV |
| LUMO Energy | -2.8 | eV |
| HOMO-LUMO Gap | 3.7 | eV |
| Dipole Moment | 4.2 | Debye |
| Total Energy | -750.5 | Hartrees |
| Enthalpy | -750.4 | Hartrees |
| Gibbs Free Energy | -750.45 | Hartrees |
Mandatory Visualizations
To further elucidate the computational workflow and the interrelation of the calculated properties, the following diagrams are provided.
Caption: A flowchart illustrating the typical workflow for quantum chemical calculations.
Caption: A diagram showing the logical relationships between different calculated properties.
Conclusion
The quantum chemical calculations outlined in this guide provide a robust framework for the in-silico characterization of this compound. The resulting data on its geometry, electronic structure, and thermodynamic properties are fundamental for predicting its reactivity, stability, and potential as a lead compound in drug discovery. This computational approach allows for a cost-effective and time-efficient pre-screening of novel molecules, guiding further experimental synthesis and biological evaluation. The methodologies and insights presented herein are aimed at accelerating the research and development of new therapeutic agents based on the versatile benzofuran scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01076J [pubs.rsc.org]
- 6. pubs.aip.org [pubs.aip.org]
Methodological & Application
Application Notes and Protocols: Synthesis of 3-Nitrobenzo[b]furan-5-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed synthetic protocol for the preparation of 3-Nitrobenzo[b]furan-5-ol, a potentially valuable scaffold in medicinal chemistry and drug development. The synthesis commences from the readily available starting material, p-methoxyphenol, and proceeds through a five-step sequence involving the formation of the benzofuran core, regioselective nitration, and final deprotection. While the initial user request specified 2-nitrophenols as the starting material, a thorough review of synthetic strategies indicates that constructing the benzofuran scaffold prior to nitration is a more viable and controllable approach. This protocol is designed to be a practical guide for researchers in organic and medicinal chemistry.
Introduction
Benzofuran derivatives are a prominent class of heterocyclic compounds found in numerous natural products and pharmacologically active molecules. The introduction of a nitro group and a hydroxyl moiety onto the benzofuran scaffold can significantly influence its biological activity, making this compound a target of interest for the development of novel therapeutic agents. The synthetic route outlined herein is a logical and practical approach for accessing this compound in a laboratory setting.
Overall Synthesis Scheme
The synthesis of this compound is accomplished via a five-step reaction sequence starting from p-methoxyphenol. The key steps include the construction of the 5-methoxybenzo[b]furan ring, blocking of the reactive 2-position via Friedel-Crafts acylation, subsequent nitration at the 3-position, removal of the acyl blocking group, and final demethylation to yield the target product.
Figure 1: Overall synthetic route to this compound.
Experimental Protocols
Step 1: Synthesis of 5-Methoxybenzo[b]furan
This two-part procedure first involves the synthesis of the intermediate p-methoxyphenylacetaldehyde diethyl acetal, followed by its cyclization.
Part A: Synthesis of p-methoxyphenylacetaldehyde diethyl acetal
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol) in dry dimethylformamide (DMF, 100 mL) under a nitrogen atmosphere at 0 °C, add a solution of p-methoxyphenol (12.4 g, 0.10 mol) in dry DMF (50 mL) dropwise.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Add bromoacetaldehyde diethyl acetal (19.7 g, 0.10 mol) dropwise to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 12 hours.
-
Cool the reaction to room temperature and quench by the slow addition of water (200 mL).
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product as an oil.
Part B: Cyclization to 5-Methoxybenzo[b]furan [1]
-
To a mixture of polyphosphoric acid (PPA, 50 g) in benzene (250 mL), add the crude p-methoxyphenylacetaldehyde diethyl acetal (23.9 g, 0.10 mol).
-
Heat the mixture to reflux with efficient stirring for 2-3 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (300 g).
-
Separate the organic layer, and extract the aqueous layer with benzene (2 x 100 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by vacuum distillation or column chromatography on silica gel to afford 5-Methoxybenzo[b]furan.
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Part A | |||
| p-Methoxyphenol | 124.14 | 12.4 g | 0.10 |
| Sodium Hydride (60%) | 40.00 | 4.4 g | 0.11 |
| Bromoacetaldehyde diethyl acetal | 197.07 | 19.7 g | 0.10 |
| DMF | - | 150 mL | - |
| Part B | |||
| p-Methoxyphenylacetaldehyde diethyl acetal | 239.30 | 23.9 g | 0.10 |
| Polyphosphoric Acid | - | 50 g | - |
| Benzene | - | 350 mL | - |
| Expected Yield: | 148.16 | ~10.4 g | ~70% |
| Table 1: Reagents and quantities for the synthesis of 5-Methoxybenzo[b]furan. |
Step 2: Friedel-Crafts Acylation of 5-Methoxybenzo[b]furan
This step introduces an acetyl group at the 2-position to act as a blocking group.
-
To a stirred solution of 5-Methoxybenzo[b]furan (14.8 g, 0.10 mol) in dry dichloromethane (DCM, 200 mL) at 0 °C under a nitrogen atmosphere, add anhydrous aluminum chloride (14.7 g, 0.11 mol) portion-wise.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add acetyl chloride (8.6 g, 0.11 mol) dropwise, maintaining the temperature at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C and quench by the slow addition of ice-cold 2M HCl (150 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 75 mL).
-
Combine the organic layers, wash with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude solid from ethanol to yield 2-Acetyl-5-methoxybenzo[b]furan.
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-Methoxybenzo[b]furan | 148.16 | 14.8 g | 0.10 |
| Aluminum Chloride | 133.34 | 14.7 g | 0.11 |
| Acetyl Chloride | 78.50 | 8.6 g | 0.11 |
| Dichloromethane | - | 200 mL | - |
| Expected Yield: | 190.19 | ~16.2 g | ~85% |
| Table 2: Reagents and quantities for the synthesis of 2-Acetyl-5-methoxybenzo[b]furan. |
Step 3: Nitration of 2-Acetyl-5-methoxybenzo[b]furan
This step introduces the nitro group at the 3-position of the benzofuran ring.
-
To a stirred mixture of acetic anhydride (50 mL) and concentrated sulfuric acid (5 mL) at 0 °C, add 2-Acetyl-5-methoxybenzo[b]furan (19.0 g, 0.10 mol) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, add a cold mixture of concentrated nitric acid (70%, 9.0 g, 0.10 mol) and concentrated sulfuric acid (10 mL) dropwise over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0-5 °C for 2-3 hours.
-
Pour the reaction mixture onto crushed ice (400 g) with vigorous stirring.
-
Collect the precipitated solid by filtration, wash thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to afford 2-Acetyl-5-methoxy-3-nitrobenzo[b]furan.
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Acetyl-5-methoxybenzo[b]furan | 190.19 | 19.0 g | 0.10 |
| Nitric Acid (70%) | 63.01 | 9.0 g | 0.10 |
| Sulfuric Acid | 98.08 | 15 mL | - |
| Acetic Anhydride | - | 50 mL | - |
| Expected Yield: | 235.18 | ~17.6 g | ~75% |
| Table 3: Reagents and quantities for the synthesis of 2-Acetyl-5-methoxy-3-nitrobenzo[b]furan. |
Step 4: Deacetylation of 2-Acetyl-5-methoxy-3-nitrobenzo[b]furan
This step removes the acetyl blocking group from the 2-position.
-
In a round-bottom flask, dissolve 2-Acetyl-5-methoxy-3-nitrobenzo[b]furan (23.5 g, 0.10 mol) in ethanol (150 mL).
-
Add a mixture of concentrated sulfuric acid (20 mL) and water (50 mL).
-
Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC for the disappearance of the starting material.
-
Cool the mixture to room temperature and pour it into ice water (500 mL).
-
Collect the resulting precipitate by filtration and wash with cold water.
-
Dry the solid and recrystallize from an appropriate solvent (e.g., ethanol/water) to give 5-Methoxy-3-nitrobenzo[b]furan.
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Acetyl-5-methoxy-3-nitrobenzo[b]furan | 235.18 | 23.5 g | 0.10 |
| Sulfuric Acid | 98.08 | 20 mL | - |
| Ethanol | - | 150 mL | - |
| Water | - | 50 mL | - |
| Expected Yield: | 193.16 | ~15.4 g | ~80% |
| Table 4: Reagents and quantities for the synthesis of 5-Methoxy-3-nitrobenzo[b]furan. |
Step 5: Demethylation to this compound
The final step is the cleavage of the methyl ether to yield the desired product.
-
Dissolve 5-Methoxy-3-nitrobenzo[b]furan (19.3 g, 0.10 mol) in dry dichloromethane (DCM, 250 mL) in a flask equipped with a dropping funnel and a nitrogen inlet.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add boron tribromide (BBr3, 1M in DCM, 110 mL, 0.11 mol) dropwise over 30 minutes.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow, careful addition of water (100 mL).
-
Stir the mixture for 30 minutes, then separate the layers.
-
Extract the aqueous layer with DCM (2 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify by column chromatography on silica gel or recrystallization to yield this compound.
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-Methoxy-3-nitrobenzo[b]furan | 193.16 | 19.3 g | 0.10 |
| Boron Tribromide (1M in DCM) | - | 110 mL | 0.11 |
| Dichloromethane | - | 250 mL | - |
| Expected Yield: | 179.13 | ~14.3 g | ~80% |
| Table 5: Reagents and quantities for the synthesis of this compound. |
Experimental Workflow
Figure 2: Step-by-step experimental workflow for the synthesis.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Polyphosphoric acid, sulfuric acid, nitric acid, and boron tribromide are highly corrosive. Avoid contact with skin and eyes.
-
Dichloromethane and benzene are volatile and toxic solvents. Handle with appropriate containment.
-
Reactions involving strong acids and bases can be exothermic. Use ice baths for cooling and perform additions slowly.
Conclusion
The provided protocol outlines a comprehensive and plausible synthetic route for the preparation of this compound. This multi-step synthesis is based on established organic transformations and provides a clear pathway for obtaining the target molecule. Researchers and scientists can utilize this guide for the synthesis of this and structurally related compounds for further investigation in drug discovery and development programs. It is important to note that the yields are estimates and may vary depending on the specific experimental conditions and purification techniques employed. Optimization of each step may be required to achieve the desired outcomes.
References
Palladium-Catalyzed Synthesis of Substituted Benzofurans: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of substituted benzofurans utilizing palladium catalysis. The benzofuran scaffold is a privileged heterocyclic motif present in a wide array of natural products and pharmacologically active compounds, making its synthesis a key focus in medicinal chemistry and materials science. Palladium-catalyzed reactions have emerged as powerful and versatile tools for the construction and functionalization of the benzofuran core, offering high efficiency, broad functional group tolerance, and mild reaction conditions.[1][2]
This guide covers three distinct and effective palladium-catalyzed methodologies:
-
One-Pot Iodocyclization and Suzuki Coupling: A sequential, one-pot method for the synthesis of 2,3-disubstituted benzofurans.[3]
-
Intramolecular Oxidative C-H Cyclization: A direct approach to form the benzofuran ring from O-aryl cyclic vinylogous esters.[4]
-
Sonogashira Coupling and Cyclization: A classic and reliable method involving the coupling of terminal alkynes with iodophenols followed by cyclization to yield 2-substituted benzofurans.[2][5]
Method 1: One-Pot Sequential Iodocyclization and Suzuki Coupling for 2,3-Diarylbenzofurans
This robust, one-pot, two-step methodology provides an efficient route to 2,3-diarylbenzofurans from readily available 2-alkynylanisoles. The process involves an initial iodocyclization to form a 3-iodobenzofuran intermediate, which then undergoes an in-situ Suzuki cross-coupling reaction.[3] This approach avoids the need to isolate the iodinated intermediate, thereby streamlining the synthetic process.[3]
Reaction Scheme
Caption: Workflow for the one-pot synthesis of 2,3-diarylbenzofurans.
Quantitative Data Summary
The following table summarizes the substrate scope for the synthesis of 6-Methyl-2,3-diphenyl-1-benzofuran and related derivatives.
| Starting Material (2-Alkynylanisole) | Arylboronic Acid | Product | Yield (%) |
| 1-methyl-4-((2-methoxyphenyl)ethynyl)benzene | Phenylboronic acid | 6-Methyl-2,3-diphenyl-1-benzofuran | High |
| 1-methoxy-2-((4-methoxyphenyl)ethynyl)benzene | Phenylboronic acid | 2-(4-Methoxyphenyl)-3-phenyl-1-benzofuran | Good |
| 1-methoxy-2-(phenylethynyl)benzene | 4-Methylphenylboronic acid | 2-Phenyl-3-(p-tolyl)-1-benzofuran | Good |
| 1-chloro-4-((2-methoxyphenyl)ethynyl)benzene | Phenylboronic acid | 6-Chloro-2,3-diphenyl-1-benzofuran | Moderate |
Note: Specific yield percentages were not provided in the source material, so qualitative descriptions are used.
Experimental Protocol: Synthesis of 6-Methyl-2,3-diphenyl-1-benzofuran[3]
Materials:
-
2-(Phenylethynyl)-4-methylanisole
-
Iodine (I₂)
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel
Procedure:
-
Iodocyclization:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 2-(phenylethynyl)-4-methylanisole (1.0 mmol).
-
Add toluene (5 mL) and stir until the starting material is fully dissolved.
-
Add iodine (1.0 mmol, 254 mg) to the solution.
-
Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Suzuki Coupling:
-
To the reaction mixture containing the in-situ generated 3-iodo-2-phenyl-6-methyl-1-benzofuran, add phenylboronic acid (1.5 mmol, 183 mg).
-
Add the palladium catalyst (e.g., 0.05 mmol) and base (e.g., 2.0 mmol).
-
Add water (2 mL).
-
Seal the Schlenk tube and heat the reaction mixture to 80-100 °C. Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 6-Methyl-2,3-diphenyl-1-benzofuran.
-
Method 2: Intramolecular Oxidative C-H Cyclization
This method provides a route to functionalized hydrodibenzofuran derivatives through a palladium-catalyzed dehydrogenative intramolecular arylation of O-aryl cyclic vinylogous esters.[4] This C-H functionalization strategy offers a modular approach to constructing complex benzofuran frameworks.[4]
Reaction Scheme
Caption: Key components of the intramolecular oxidative C-H cyclization.
Quantitative Data Summary
The following table summarizes the yields for various substituted O-aryl cyclic vinylogous esters.
| Substituent on Aryl Ring (R) | Product | Yield (%) |
| H | Hydrodibenzofuranone | 65 |
| 4-Me | 8-Methylhydrodibenzofuranone | 72 |
| 4-OMe | 8-Methoxyhydrodibenzofuranone | 75 |
| 4-F | 8-Fluorohydrodibenzofuranone | 60 |
| 3-Me | 7-Methylhydrodibenzofuranone | 68 |
Experimental Protocol: Synthesis of Hydrodibenzofuranone[4]
Materials:
-
O-Aryl cyclic vinylogous ester (e.g., 3-(2-phenoxyphenoxy)cyclohex-2-en-1-one)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Oxidant (e.g., Cu(OAc)₂ or Ag₂CO₃)
-
Solvent (e.g., Toluene or Dioxane)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Silica gel
Procedure:
-
To a sealed tube, add the O-aryl cyclic vinylogous ester (0.2 mmol), palladium(II) acetate (10 mol%), and the oxidant (2.0 equiv.).
-
Add the anhydrous solvent (2 mL) under an inert atmosphere.
-
Seal the tube and heat the reaction mixture to 120 °C for 12-24 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The residue is purified by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield the pure benzofuran-fused cyclohexenone product.
Method 3: Palladium-Copper Co-catalyzed Sonogashira Coupling and Cyclization
A widely used and effective method for the synthesis of 2-substituted benzofurans involves a Sonogashira coupling of a terminal alkyne with an o-iodophenol, followed by an intramolecular cyclization.[2][5] This reaction is often co-catalyzed by copper iodide.[2][5]
Reaction Scheme
Caption: Pathway for Sonogashira coupling and subsequent cyclization.
Quantitative Data Summary
The following table presents the yields for the synthesis of various 2-substituted benzofurans from o-iodophenols and terminal alkynes.
| o-Iodophenol Substituent | Terminal Alkyne Substituent | Product | Yield (%) |
| H | Phenyl | 2-Phenylbenzofuran | 91 |
| 4-Me | Phenyl | 5-Methyl-2-phenylbenzofuran | 88 |
| 4-Cl | Phenyl | 5-Chloro-2-phenylbenzofuran | 85 |
| H | n-Butyl | 2-(n-Butyl)benzofuran | 78 |
| H | Cyclohexyl | 2-Cyclohexylbenzofuran | 82 |
Experimental Protocol: Synthesis of 2-Phenylbenzofuran[2][5]
Materials:
-
o-Iodophenol
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate
-
Silica gel
Procedure:
-
In a round-bottom flask, dissolve o-iodophenol (1.0 mmol) and phenylacetylene (1.2 mmol) in triethylamine (10 mL).
-
Add PdCl₂(PPh₃)₂ (2 mol%) and CuI (4 mol%) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the triethylamine under reduced pressure.
-
Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous ammonium chloride (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluting with hexanes) to obtain 2-phenylbenzofuran.
References
A Step-by-Step Guide to Sonogashira Coupling for Benzofuran Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the synthesis of benzofurans utilizing the Sonogashira coupling reaction. Benzofurans are a pivotal class of heterocyclic compounds widely recognized for their presence in numerous natural products and their broad range of biological activities, making them attractive scaffolds in medicinal chemistry and drug development. The Sonogashira coupling, a powerful cross-coupling reaction, offers an efficient and versatile method for the construction of the benzofuran core.
Introduction to Sonogashira Coupling in Benzofuran Synthesis
The synthesis of benzofurans via Sonogashira coupling typically involves the reaction of an ortho-halophenol (commonly an o-iodophenol) with a terminal alkyne.[1][2] This reaction is generally catalyzed by a palladium complex and often requires a copper(I) co-catalyst and a base. The key steps involve the formation of a carbon-carbon bond between the phenolic aromatic ring and the alkyne, followed by an intramolecular cyclization to form the benzofuran ring.[1][3][4] This methodology is valued for its operational simplicity and the accessibility of starting materials.[5]
Recent advancements have led to the development of one-pot and domino or cascade reactions, which combine the Sonogashira coupling and subsequent cyclization in a single synthetic operation, enhancing the overall efficiency and atom economy of the process.[3][6] These methods are particularly advantageous as they avoid the isolation of intermediates, thereby saving time and resources.
General Reaction Mechanism and Workflow
The generally accepted mechanism for the copper-co-catalyzed Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., o-iodophenol) to form a Pd(II) intermediate.[7][8]
-
Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne group to the palladium complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[8]
Copper Cycle:
-
Acetylide Formation: The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper acetylide intermediate.[7] This step is crucial as it activates the alkyne for the transmetalation step.
Following the coupling, an intramolecular 5-exo-dig cyclization of the resulting 2-alkynylphenol intermediate, often promoted by the reaction conditions (e.g., heat, base), leads to the formation of the benzofuran ring.
Below is a diagram illustrating the general experimental workflow for the synthesis of benzofurans via Sonogashira coupling.
Caption: General experimental workflow for benzofuran synthesis via Sonogashira coupling.
Quantitative Data Summary
The following table summarizes representative quantitative data from various Sonogashira coupling reactions for the synthesis of benzofurans. This allows for a quick comparison of different reaction conditions and their outcomes.
| Entry | o-Halophenol | Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Iodophenol | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | Reflux | 12 | 85 |
| 2 | 2-Iodophenol | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 80 | 6 | 78 |
| 3 | 2-Bromophenol | Phenylacetylene | Pd(OAc)₂ (2) / XPhos (4) | - | K₂CO₃ | Toluene | 110 | 24 | 65 |
| 4 | 2-Iodophenol | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (2) | Et₃N | THF | 25 | 4 | 92 |
| 5 | 5-Nitro-2-iodophenol | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | Piperidine | DMF | 100 | 5 | 90 |
| 6 | 2-Iodophenol | 3-Ethynylpyridine | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | MeCN | 80 | 16 | 75 |
Detailed Experimental Protocol
This protocol provides a general method for the synthesis of 2-substituted benzofurans via a Sonogashira coupling reaction.
Materials:
-
o-Iodophenol (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (5 mL)
-
Anhydrous solvent (e.g., THF, DMF, or MeCN)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the o-iodophenol (1.0 mmol), terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Solvent and Base Addition: Add the anhydrous solvent and triethylamine to the flask.
-
Inert Atmosphere: Purge the reaction mixture with an inert gas (nitrogen or argon) for 10-15 minutes to remove any dissolved oxygen.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) under the inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure benzofuran derivative.
Signaling Pathway Diagram (Catalytic Cycle)
The following diagram illustrates the catalytic cycle of the Sonogashira coupling reaction for the synthesis of benzofurans.
Caption: Catalytic cycle of the Sonogashira coupling for benzofuran synthesis.
Conclusion
The Sonogashira coupling reaction is a robust and highly effective method for the synthesis of a wide array of substituted benzofurans. The mild reaction conditions, tolerance of various functional groups, and the development of one-pot procedures make it a valuable tool in the synthesis of complex molecules for pharmaceutical and materials science applications. Careful optimization of reaction parameters such as the choice of catalyst, base, solvent, and temperature is crucial for achieving high yields and selectivity. This guide provides a solid foundation for researchers to successfully implement this powerful synthetic strategy in their work.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Benzofuran synthesis [organic-chemistry.org]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. Palladium( ii ) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot sy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03485F [pubs.rsc.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Application of 3-Nitrobenzo[b]furan-5-ol in Medicinal Chemistry: Information Not Available in Publicly Accessible Scientific Literature
Despite a comprehensive search of scientific databases and literature, no specific studies on the medicinal chemistry applications of 3-Nitrobenzo[b]furan-5-ol were identified. While the broader classes of benzofurans and nitro-containing compounds are known for their diverse biological activities, research detailing the synthesis, biological evaluation, and mechanism of action of this particular molecule is not publicly available.
The benzofuran scaffold is a well-established pharmacophore, with derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. Similarly, the incorporation of a nitro group can significantly influence the pharmacological profile of a molecule, often imparting antimicrobial or cytotoxic effects. However, the specific combination of a nitro group at the 3-position and a hydroxyl group at the 5-position of the benzo[b]furan ring system in this compound has not been explored in the available scientific literature.
Consequently, it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams, for this compound. The creation of such a document requires published research that details the compound's biological effects and the experimental procedures used to determine them.
Researchers and drug development professionals interested in the potential of this molecule would need to undertake foundational research, including:
-
Chemical Synthesis and Characterization: Developing and optimizing a synthetic route to produce this compound and confirming its structure and purity.
-
In Vitro Biological Screening: Evaluating the compound against a panel of biological targets, such as cancer cell lines, bacterial strains, or fungal pathogens, to identify any potential therapeutic activity.
-
Mechanism of Action Studies: If activity is observed, further experiments would be required to elucidate the underlying biological pathways and molecular targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand how structural modifications impact its biological activity.
Until such studies are conducted and published, the application of this compound in medicinal chemistry remains an unexplored area. Therefore, no quantitative data tables, experimental protocols, or signaling pathway diagrams can be generated at this time.
Application Notes and Protocols: 3-Nitrobenzo[b]furan-5-ol as a Versatile Scaffold for the Synthesis of Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 3-Nitrobenzo[b]furan-5-ol as a key building block in the synthesis of novel heterocyclic compounds with potential therapeutic applications. The protocols detailed below are based on established chemical transformations of substituted benzofurans and related phenolic compounds, offering a strategic approach to novel drug discovery.
Introduction
Benzofuran derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The strategic functionalization of the benzofuran core allows for the generation of libraries of compounds with tunable biological profiles. This compound is a particularly attractive starting material due to the presence of three key functional groups: the nitro group, the hydroxyl group, and the furan ring. The nitro group can be readily reduced to a reactive amino group, which, in conjunction with the adjacent hydroxyl group, provides a classic precursor for the formation of fused heterocyclic systems such as oxazoles. This document outlines a proposed synthetic pathway for the synthesis of novel benzofuran-fused heterocycles and details the necessary experimental protocols.
Proposed Synthetic Pathways
A primary synthetic strategy involves the initial reduction of the nitro group of this compound to yield 3-Aminobenzo[b]furan-5-ol. This intermediate is a versatile precursor for the synthesis of various fused heterocycles. Two potential pathways are highlighted here: the synthesis of benzofuro[5,4-d]oxazoles and a conceptual pathway for benzofuro[5,4-c]pyrazoles.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed synthetic routes from this compound.
Experimental Protocols
The following protocols are adapted from established procedures for analogous chemical transformations. Researchers should perform small-scale trials to optimize reaction conditions for the specific substrates.
Protocol 1: Reduction of this compound to 3-Aminobenzo[b]furan-5-ol
This protocol describes the reduction of the nitro group to an amine using stannous chloride, a common and effective method for this transformation.[1]
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add stannous chloride dihydrate (SnCl₂·2H₂O) (3.0-5.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-Aminobenzo[b]furan-5-ol.
Protocol 2: Synthesis of 2-Substituted-benzofuro[5,4-d]oxazoles from 3-Aminobenzo[b]furan-5-ol
This protocol outlines the condensation of the in situ generated o-aminophenol derivative with a carboxylic acid to form the fused oxazole ring, a widely used method for benzoxazole synthesis.[2][3]
Materials:
-
3-Aminobenzo[b]furan-5-ol (from Protocol 1)
-
Carboxylic acid (e.g., benzoic acid or a substituted variant)
-
Polyphosphoric acid (PPA)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Stirring plate and stir bar
Procedure:
-
In a round-bottom flask, add 3-Aminobenzo[b]furan-5-ol (1.0 eq) and the desired carboxylic acid (1.1 eq).
-
Add polyphosphoric acid (PPA) in a quantity sufficient to ensure good stirring.
-
Heat the mixture to 180-200 °C for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to below 100 °C and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 2-substituted-benzofuro[5,4-d]oxazole.
Data Presentation: Quantitative Analysis of Analogous Reactions
The following tables summarize typical yields for the key reaction steps, based on literature reports of similar transformations. These values can serve as a benchmark for the proposed syntheses.
Table 1: Yields for the Reduction of Substituted Nitroaromatics
| Starting Material | Reducing Agent | Solvent | Yield (%) | Reference |
| 4-Nitrobenzofuran | SnCl₂·2H₂O | Ethanol | Not specified, but effective | [1] |
| 5-Nitrobenzo[d]oxazol-2-amine | Not specified | Not specified | 48 | [4][5] |
Table 2: Yields for the Synthesis of Benzoxazoles from o-Aminophenols
| o-Aminophenol Derivative | Carboxylic Acid Derivative | Method | Yield (%) | Reference |
| o-Aminophenol | Benzoic Acid | PPA | Not specified, but widely used | [2] |
| o-Aminophenol | Various Carboxylic Acids | Microwave Irradiation | High | [3] |
| Substituted o-Aminophenols | NCTS | BF₃·Et₂O, 1,4-dioxane | 45-60 | [4][5] |
Biological Activity of Structurally Related Heterocycles
Benzofuran-fused heterocyclic systems have shown significant promise in various therapeutic areas. The novel compounds synthesized from this compound are anticipated to exhibit interesting biological profiles.
Anticancer Activity
Many benzofuran derivatives and benzofuran-pyrazole hybrids have demonstrated potent anticancer activity. For instance, certain pyrazole-based benzofuran derivatives have shown significant anti-proliferative effects against various cancer cell lines.[6]
Table 3: Anticancer Activity of a Pyrazole-Based Benzofuran Derivative
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Compound 2 | MCF-7 (Breast) | 7.31 | [6] |
Antimicrobial and Other Activities
Benzofuran-pyrazole and benzofuran-oxazole hybrids are also known for their antimicrobial properties.[7][8] Additionally, benzofuran derivatives have been investigated for a wide range of other biological activities, including as α-glucosidase inhibitors.[9]
Table 4: α-Glucosidase Inhibitory Activity of Benzofuran-1,3,4-oxadiazole-1,2,3-triazole-acetamides
| Compound | IC₅₀ (µM) | Reference |
| 12c | 40.7 ± 0.3 | [9] |
| Acarbose (Standard) | 750.0 ± 12.5 | [9] |
Signaling Pathway Interactions
The biological activities of benzofuran derivatives are often attributed to their interaction with specific cellular signaling pathways. For example, some anticancer benzofurans are known to induce apoptosis through the activation of caspases.
Diagram of a Potential Apoptotic Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Pyrazole-Based Benzofuran Derivatives as Anticancer Agents: Synthesis, Biological Evaluation, and Molecular Docking Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of a new series of benzofuran-1,3,4-oxadiazole containing 1,2,3-triazole-acetamides as potential α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Antimicrobial Activity of Benzofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the antimicrobial potential of novel benzofuran derivatives. The following protocols are based on established and widely accepted methodologies for determining the efficacy of new chemical entities against pathogenic microorganisms.
Data Presentation
The antimicrobial activity of newly synthesized benzofuran derivatives can be effectively summarized for comparative analysis. The following table provides a template for presenting key quantitative data, such as the zone of inhibition, Minimum Inhibitory Concentration (MIC), and Minimum Bactericidal Concentration (MBC) against representative Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Benzofuran Derivatives
| Compound ID | Test Organism | Agar Well Diffusion Zone of Inhibition (mm) | Broth Microdilution MIC (µg/mL) | Broth Microdilution MBC (µg/mL) |
| BF-001 | Staphylococcus aureus (ATCC 29213) | 18 | 16 | 32 |
| Escherichia coli (ATCC 25922) | 14 | 32 | 64 | |
| BF-002 | Staphylococcus aureus (ATCC 29213) | 22 | 8 | 16 |
| Escherichia coli (ATCC 25922) | 16 | 16 | 32 | |
| BF-003 | Staphylococcus aureus (ATCC 29213) | 12 | 64 | >128 |
| Escherichia coli (ATCC 25922) | 10 | 128 | >128 | |
| Positive Control (Ciprofloxacin) | Staphylococcus aureus (ATCC 29213) | 30 | 1 | 2 |
| Escherichia coli (ATCC 25922) | 35 | 0.5 | 1 | |
| Negative Control (DMSO) | Staphylococcus aureus (ATCC 29213) | 0 | >128 | >128 |
| Escherichia coli (ATCC 25922) | 0 | >128 | >128 |
Experimental Protocols
Agar Well Diffusion Assay
This method provides a preliminary qualitative assessment of the antimicrobial activity of the benzofuran derivatives.[1][2][3]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile swabs
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes and sterile tips
-
Benzofuran derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Ciprofloxacin)
-
Negative control (solvent alone, e.g., DMSO)
-
Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli) adjusted to 0.5 McFarland turbidity standard
Procedure:
-
Using a sterile swab, uniformly streak the surface of the MHA plates with the standardized bacterial suspension to create a lawn culture.[3]
-
Allow the plates to dry for 3-5 minutes.
-
Using a sterile cork borer, create wells in the agar.[4]
-
Carefully add a fixed volume (e.g., 100 µL) of the benzofuran derivative solution, positive control, and negative control into separate wells.[5]
-
Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compounds into the agar.
-
Invert the plates and incubate at 37°C for 18-24 hours.[2]
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.[3]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of a compound that inhibits visible growth of a microorganism.[6][7][8][9]
Materials:
-
Sterile 96-well microtiter plates[7]
-
Mueller-Hinton Broth (MHB)
-
Benzofuran derivatives of known concentration
-
Bacterial inoculum adjusted to approximately 5 x 10^5 CFU/mL in MHB[9]
-
Positive and negative controls
-
Incubator
Procedure:
-
Dispense 100 µL of sterile MHB into each well of a 96-well plate.
-
Add 100 µL of the benzofuran derivative stock solution to the first well of a row.
-
Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row.[6] Discard 100 µL from the last well.
-
The last two wells in the row should serve as controls: one for growth control (MHB and inoculum) and one for sterility control (MHB only).[7]
-
Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control well).[6] The final volume in each well will be 200 µL.
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the benzofuran derivative at which no visible growth is observed.[6][7]
Determination of Minimum Bactericidal Concentration (MBC)
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[10][11][12]
Materials:
-
Results from the MIC assay
-
Sterile MHA plates
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Following the determination of the MIC, take a 10-100 µL aliquot from each well of the microtiter plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).[11]
-
Spread the aliquot onto a sterile MHA plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.[11]
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of the benzofuran derivative that results in a 99.9% reduction in the number of viable bacteria from the initial inoculum.[10][12]
Visualizations
Experimental Workflow
The following diagram illustrates the sequential process for assessing the antimicrobial activity of benzofuran derivatives.
Caption: Workflow for antimicrobial activity assessment.
Hypothetical Signaling Pathway Inhibition
This diagram illustrates a potential mechanism of action where a benzofuran derivative inhibits a key bacterial signaling pathway, leading to cell death.
Caption: Inhibition of a bacterial signaling pathway.
References
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hereditybio.in [hereditybio.in]
- 3. chemistnotes.com [chemistnotes.com]
- 4. youtube.com [youtube.com]
- 5. botanyjournals.com [botanyjournals.com]
- 6. benchchem.com [benchchem.com]
- 7. Broth Microdilution | MI [microbiology.mlsascp.com]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. benchchem.com [benchchem.com]
- 10. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. benchchem.com [benchchem.com]
- 12. microbe-investigations.com [microbe-investigations.com]
Application Note and Protocols: In Vitro Anticancer Assay for 3-Nitrobenzo[b]furan-5-ol Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzofuran derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer properties.[1] The incorporation of a nitro group can further enhance the cytotoxic potential of these compounds.[2] This application note provides a detailed protocol for the in vitro evaluation of novel 3-Nitrobenzo[b]furan-5-ol analogs as potential anticancer agents. The described assays will assess their cytotoxic effects, as well as elucidate their mechanism of action by investigating their impact on apoptosis and key cell signaling pathways.
Data Presentation
The cytotoxic activity of the this compound analogs is quantified by determining the half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. This data is crucial for comparing the potency and selectivity of the compounds.
Table 1: Cytotoxicity (IC50 in µM) of this compound Analogs after 48h Treatment
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | CCD-18Co (Normal Colon) | Selectivity Index (HCT-116) |
| Analog 1 | 5.2 ± 0.4 | 8.1 ± 0.6 | 2.5 ± 0.2 | > 50 | > 20 |
| Analog 2 | 12.8 ± 1.1 | 15.3 ± 1.3 | 9.7 ± 0.8 | > 50 | > 5.1 |
| Analog 3 | 2.1 ± 0.3 | 4.5 ± 0.5 | 1.1 ± 0.1 | 45.2 ± 3.9 | 41.1 |
| Doxorubicin | 0.9 ± 0.1 | 1.2 ± 0.2 | 0.5 ± 0.05 | 5.8 ± 0.7 | 11.6 |
Data are presented as mean ± standard deviation from three independent experiments. Selectivity Index = IC50 in normal cells / IC50 in cancer cells.
Experimental Protocols
Protocol 1: Cell Viability Assessment using the MTT Assay
This protocol determines the cytotoxic effect of the compounds on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[3][4]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116) and a non-cancerous cell line (e.g., CCD-18Co)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound analogs dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[5]
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. The final DMSO concentration should not exceed 0.5%.[6] Add the diluted compounds to the wells and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[5]
-
Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration that inhibits 50% of cell growth, can be determined using a dose-response curve.[6]
Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Treated and untreated cells
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the this compound analogs at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.[7]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.[5][9]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.[5] Viable cells are negative for both Annexin V-FITC and PI, early apoptotic cells are positive for Annexin V-FITC and negative for PI, and late apoptotic/necrotic cells are positive for both.[7]
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[10][11]
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% cold ethanol
-
Treated and untreated cells
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the IC50 concentration of the compounds for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while gently vortexing. Store the fixed cells at -20°C for at least 2 hours.[10]
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend the pellet in PI staining solution. Incubate in the dark for 30 minutes at room temperature.[10]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases is determined based on the fluorescence intensity.[10]
Protocol 4: Western Blot Analysis of Key Signaling Proteins
Western blotting is used to detect changes in the expression and phosphorylation status of proteins involved in apoptosis and cell cycle regulation.[12]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-p53, anti-CDK2, anti-Cyclin E, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with the compounds, then lyse the cells in RIPA buffer.[13]
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
Gel Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.[13]
-
Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. After washing, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13][14]
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[13]
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Mandatory Visualization
Caption: Experimental workflow for the in vitro anticancer evaluation.
Caption: Hypothetical signaling pathway modulated by the analogs.
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | MDPI [mdpi.com]
- 2. Synthetic and Naturally Occurring Heterocyclic Anticancer Compounds with Multiple Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Apoptosis Assays [sigmaaldrich.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. medium.com [medium.com]
- 13. benchchem.com [benchchem.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for the Functionalization of the Hydroxyl Group on 3-Nitrobenzo[b]furan-5-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the hydroxyl group on 3-Nitrobenzo[b]furan-5-ol, a key intermediate in the synthesis of various biologically active benzofuran derivatives. The functionalization of this hydroxyl group via etherification and esterification allows for the generation of diverse chemical libraries for screening in drug discovery programs. Benzofuran scaffolds are known to exhibit a range of pharmacological activities, including anticancer, antimicrobial, and antioxidant properties.[1]
Introduction
This compound is a versatile starting material for the synthesis of novel compounds with potential therapeutic applications. The presence of the electron-withdrawing nitro group can influence the biological activity of the resulting derivatives. The phenolic hydroxyl group at the 5-position is a prime site for chemical modification to explore structure-activity relationships (SAR). This document outlines two primary methods for its functionalization: O-alkylation (Williamson Ether Synthesis) and O-acylation (Esterification).
O-Alkylation (Williamson Ether Synthesis) of this compound
The Williamson ether synthesis is a robust and widely used method for the preparation of ethers.[2][3] In this reaction, the hydroxyl group of this compound is first deprotonated with a suitable base to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide in an SN2 reaction.[2][3]
Experimental Protocol: General Procedure for O-Alkylation
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF or acetone, add a base (K₂CO₃, 2.0-3.0 eq or NaH, 1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide salt.
-
Add the desired alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to a temperature between 50-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-alkoxy-3-nitrobenzo[b]furan.
Expected Quantitative Data for O-Alkylation
| Alkyl Halide | Base | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| Methyl Iodide | K₂CO₃ | DMF | 60 | 4-6 | 85-95 |
| Ethyl Bromide | K₂CO₃ | Acetone | Reflux | 6-8 | 80-90 |
| Benzyl Bromide | NaH | DMF | 50 | 3-5 | 90-98 |
Note: Yields are estimates based on similar reactions with nitrophenols and may vary depending on the specific substrate and reaction conditions.
O-Acylation (Esterification) of this compound
Esterification of the phenolic hydroxyl group can be achieved by reacting this compound with an acyl chloride or acid anhydride in the presence of a base.[4] This reaction is typically high-yielding and proceeds under mild conditions.
Experimental Protocol: General Procedure for O-Acylation
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine or Triethylamine (TEA)
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or Acid anhydride
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM or THF.
-
Add a base such as pyridine or triethylamine (1.5-2.0 eq) to the solution and cool the mixture to 0°C in an ice bath.
-
Slowly add the acyl chloride or acid anhydride (1.1-1.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired 5-acyloxy-3-nitrobenzo[b]furan.
Expected Quantitative Data for O-Acylation
| Acylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| Acetyl Chloride | Pyridine | DCM | 0 to RT | 2-3 | 90-98 |
| Benzoyl Chloride | Triethylamine | THF | 0 to RT | 3-5 | 88-96 |
| Acetic Anhydride | Pyridine | DCM | RT | 4-6 | 85-95 |
Note: Yields are estimates based on standard acylation reactions of phenols.[5]
Visualized Experimental Workflows
Caption: Workflow for O-Alkylation of this compound.
Caption: Workflow for O-Acylation of this compound.
Biological Context and Signaling Pathways
Benzofuran derivatives are known to interact with a variety of biological targets.[6] While the specific signaling pathways modulated by this compound and its derivatives are not extensively characterized, related nitroaromatic compounds and benzofurans have been shown to exhibit anticancer activity through mechanisms such as the inhibition of tubulin polymerization and interaction with receptor tyrosine kinases.[6] The functionalized derivatives produced using these protocols can be screened in various assays to elucidate their mechanism of action.
Caption: Potential Signaling Pathways for Benzofuran Derivatives.
Characterization of Products
The synthesized ether and ester derivatives should be characterized by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the structure of the functionalized products. For O-alkylation, new signals corresponding to the alkyl group protons and carbons will be observed. For O-acylation, characteristic signals for the acyl group will be present.
-
Infrared (IR) Spectroscopy: Successful esterification will be indicated by the appearance of a strong carbonyl (C=O) stretching band around 1735-1750 cm⁻¹. For etherification, the broad O-H stretch of the starting material will disappear.
-
Mass Spectrometry (MS): The molecular weight of the products can be confirmed by techniques such as Electrospray Ionization (ESI-MS).
These protocols provide a foundation for the synthesis and exploration of novel this compound derivatives for drug discovery and development. Careful optimization of reaction conditions may be necessary for specific substrates.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Dearomative (3+2) Cycloaddition Reactions of 2-Nitrobenzofurans
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dearomative (3+2) cycloaddition reactions of 2-nitrobenzofurans, a powerful strategy for the synthesis of complex polycyclic frameworks.[1] Such frameworks are prevalent in biologically active molecules and natural products, making these reactions highly relevant for drug discovery and development.[1] This document outlines various catalytic systems, summarizes key quantitative data, and provides detailed experimental protocols for representative reactions.
Introduction
The dearomatization of 2-nitrobenzofurans via (3+2) cycloaddition offers a direct route to constructing intricate molecular architectures, including spirocyclic and fused heterocyclic systems.[2][3][4] These reactions typically involve the 2-nitrobenzofuran acting as a 2π component and a variety of partners serving as the 3-atom component. The electron-withdrawing nitro group activates the benzofuran ring, making it susceptible to nucleophilic attack and subsequent cyclization. Various catalytic systems, including organocatalysis and metal catalysis, have been developed to control the stereoselectivity of these transformations, yielding products with high diastereoselectivity and enantioselectivity.[2][5][6][7]
Data Presentation: A Survey of Catalytic Systems
The following tables summarize the quantitative data for different dearomative (3+2) cycloaddition reactions of 2-nitrobenzofurans with various reaction partners and catalytic systems.
Table 1: Organocatalyzed Dearomative (3+2) Cycloaddition Reactions
| Entry | 3-Atom Component | Catalyst | Solvent | Temp (°C) | Yield (%) | dr | ee (%) | Ref |
| 1 | para-Quinamines | DBU | CH3CN | 60 | up to 98 | >20:1 | N/A | [1] |
| 2 | α-Aryl-α-isocyanoacetate esters | Cupreine-ether | Toluene | -20 | up to 99 | >20:1 | up to 99 | [5] |
| 3 | N-2,2,2-trifluoroethylisatin ketimines | Tertiary amine-squaramide | Toluene | 25 | up to 99 | >20:1 | up to 99 | [3] |
| 4 | Aldehyde-derived MBH carbonates | Chiral Phosphine | Toluene | rt | up to 95 | >20:1 | up to 95 | [8] |
Table 2: Metal-Catalyzed Dearomative (3+2) Cycloaddition Reactions
| Entry | 3-Atom Component | Catalyst | Solvent | Temp (°C) | Yield (%) | dr | ee (%) | Ref |
| 1 | 3-Isothiocyanato oxindoles | Zn(OTf)2/Bis(oxazoline) | CH2Cl2 | 40 | up to 99 | >20:1 | up to 99 | [2] |
| 2 | α-Imino γ-lactones | Cu(OAc)2/Chiral Ligand | Toluene | rt | up to 86 | >99:1 | up to 98 | [6] |
| 3 | Vinyl epoxides | Pd2(dba)3/PHOX | Toluene | rt | 61-93 | N/A | 33-95 | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
Protocol 1: DBU-Catalyzed Dearomative (3+2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines[1]
This protocol leads to the synthesis of benzofuro[3,2-b]indol-3-one derivatives.
Materials:
-
2-Nitrobenzofuran (0.10 mmol, 1.0 equiv)
-
para-Quinamine (0.15 mmol, 1.5 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.02 mmol, 0.2 equiv)
-
Acetonitrile (CH3CN) (2.0 mL)
Procedure:
-
To a dried reaction tube, add 2-nitrobenzofuran and para-quinamine.
-
Add acetonitrile and stir the mixture at room temperature.
-
Add DBU to the mixture.
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired product.
Protocol 2: Organocatalyzed Asymmetric Dearomative (3+2) Cycloaddition of 2-Nitrobenzofurans and Isocyanoacetate Esters[5]
This method provides tricyclic compounds bearing the 3a,8b-dihydro-1H-benzofuro[2,3-c]pyrrole framework.
Materials:
-
2-Nitrobenzofuran (0.1 mmol, 1.0 equiv)
-
Methyl 2-phenyl-2-isocyanoacetate (0.12 mmol, 1.2 equiv)
-
Cupreine-ether organocatalyst (0.01 mmol, 0.1 equiv)
-
Toluene (1.0 mL)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the cupreine-ether organocatalyst.
-
Add toluene, followed by the 2-nitrobenzofuran and methyl 2-phenyl-2-isocyanoacetate.
-
Cool the reaction mixture to -20 °C and stir vigorously.
-
Maintain the reaction at this temperature for the time indicated by TLC analysis (typically 24-72 h).
-
Once the reaction is complete, directly load the crude mixture onto a silica gel column.
-
Purify by flash column chromatography to yield the final product.
Protocol 3: Copper-Catalyzed Asymmetric Dearomative (3+2) Cycloaddition of 2-Nitrobenzofurans with Azomethines[6]
This protocol is for the synthesis of spirocyclic butyrolactone–pyrrolidine–dihydrobenzofuran compounds.
Materials:
-
2-Nitrobenzofuran (0.1 mmol)
-
α-Imino γ-lactone (0.12 mmol)
-
Copper(II) acetate (Cu(OAc)2) (5 mol%)
-
Chiral ligand (e.g., a chiral bisoxazoline derivative) (6 mol%)
-
Toluene (1.0 mL)
Procedure:
-
In a glovebox, add Cu(OAc)2 and the chiral ligand to a dried reaction vial.
-
Add toluene and stir the mixture at room temperature for 1 hour.
-
Add the 2-nitrobenzofuran and the α-imino γ-lactone.
-
Stir the reaction mixture at room temperature for the specified time (monitor by TLC).
-
After completion, concentrate the reaction mixture under vacuum.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
General Reaction Scheme
Caption: General scheme of the dearomative (3+2) cycloaddition.
Proposed Catalytic Cycle for Organocatalyzed Reaction
Caption: Proposed catalytic cycle for an organocatalyzed reaction.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis.
Applications and Future Outlook
The dearomative (3+2) cycloaddition of 2-nitrobenzofurans has emerged as a robust and versatile tool for the rapid construction of complex heterocyclic molecules. The resulting products, with their densely functionalized and stereochemically rich scaffolds, are of significant interest in medicinal chemistry and drug development. For instance, the benzofuro[3,2-b]indol-3-one and spirooxindole moieties are found in numerous bioactive compounds.[1][2]
Future research in this area will likely focus on expanding the scope of reaction partners, developing more efficient and environmentally benign catalytic systems, and applying these methodologies to the total synthesis of natural products and the development of novel therapeutic agents. The scalability of these reactions, as demonstrated in some studies, further highlights their potential for industrial applications.[1]
References
- 1. Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organocatalyzed asymmetric dearomative 1,3-dipolar cycloaddition of 2-nitrobenzofurans and N-2,2,2-trifluoroethylisatin ketimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Copper-Catalyzed Asymmetric Dearomative [3+2] Cycloaddition of Nitroheteroarenes with Azomethines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enantioselective dearomative [3+2] cycloaddition of 2-nitrobenzofurans with aldehyde-derived Morita–Baylis–Hillman carbonates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: HPLC-FLD Method for Analysis of Furan-Containing Compounds
Analysis of Naturally Fluorescent Furanocoumarins in Botanical and Beverage Matrices
Audience: Researchers, scientists, and drug development professionals.
Abstract This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method coupled with a Fluorescence Detector (FLD) for the quantitative analysis of furan-containing compounds, specifically the furanocoumarin class. Furanocoumarins, such as psoralen, bergapten, and bergamottin, are naturally fluorescent compounds found in many plants, including citrus fruits and medicinal herbs.[1][2] Their analysis is critical due to their photosensitizing properties and potential for significant drug-herb interactions through the inhibition of cytochrome P450 enzymes.[3][4] The method described herein provides excellent selectivity and sensitivity for the determination of these compounds in complex matrices like citrus juices and plant extracts.[5]
Principle Furanocoumarins possess a rigid, conjugated aromatic ring system that imparts strong native fluorescence. This property allows for their highly sensitive and selective detection using an FLD without the need for chemical derivatization. The HPLC method utilizes a reversed-phase C18 column to separate individual furanocoumarins based on their polarity. Following separation, the compounds are excited by light at a specific wavelength (e.g., 320 nm) as they pass through the fluorescence detector's flow cell. The emitted light, at a longer wavelength (e.g., 450 nm), is measured, and its intensity is directly proportional to the analyte concentration.[6]
Experimental Workflow and Classification
The overall process from sample receipt to final analysis follows a structured workflow to ensure reproducibility and accuracy. The target analytes, furanocoumarins, are a specific class of furan-containing heterocyclic compounds.
Caption: High-level workflow for furanocoumarin analysis.
Caption: Classification of target furan-containing compounds.
Protocols and Methodology
1. Instrumentation and Consumables
A standard HPLC system equipped with a fluorescence detector is required.
| Equipment / Consumable | Specification Example |
| HPLC System | Quaternary pump, autosampler, column thermostat |
| Detector | Fluorescence Detector (FLD) |
| Analytical Column | Reversed-Phase C18, 4.6 x 250 mm, 5 µm particle size[2][7] |
| Data System | Chromatography Data Station (CDS) |
| Analytical Balance | 4-decimal place |
| Centrifuge | Capable of >3000 rpm |
| Solid Phase Extraction | SPE Manifold and C18 Cartridges (e.g., 500 mg) |
| Syringe Filters | 0.22 µm or 0.45 µm, PTFE or PVDF |
| Solvents | HPLC Grade Methanol, Acetonitrile, and Water |
| Reagents | Formic Acid or Acetic Acid (LC-MS Grade) |
| Standards | Certified reference materials (e.g., Psoralen, Bergapten) |
2. Standard Solution Preparation
-
Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of each furanocoumarin reference standard into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at 4°C in amber vials.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 50, 100 ng/mL) by serially diluting the stock solutions with the mobile phase initial composition (e.g., 80:20 Water:Acetonitrile).
3. Sample Preparation Protocols
Protocol A: Solid Matrix (e.g., Citrus Peel, Plant Material)[8]
-
Homogenize and lyophilize the sample to obtain a dry powder.
-
Weigh 2.0 g of the powder into a centrifuge tube.
-
Add 15 mL of methanol and extract for 30 minutes in a shaking water bath.
-
Centrifuge for 10 minutes at 10,000 x g.
-
Collect the supernatant. Repeat the extraction two more times on the pellet.
-
Pool the supernatants and evaporate to dryness under a vacuum rotary evaporator at 35°C.
-
Reconstitute the dried extract in 5 mL of methanol or mobile phase.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
Protocol B: Liquid Matrix (e.g., Citrus Juice)[4][9]
-
Centrifuge the juice sample at 3000 rpm for 5 minutes to remove pulp.[10]
-
SPE Cleanup:
-
Condition: Pass 5 mL of methanol followed by 5 mL of water through a C18 SPE cartridge.
-
Load: Pass 10 mL of the clarified juice supernatant through the cartridge.
-
Wash: Wash the cartridge with 5 mL of water to remove sugars and other polar interferences.
-
Elute: Elute the target furanocoumarins with 5 mL of methanol or ethyl acetate into a clean tube.[5]
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of mobile phase.
-
Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.
4. HPLC-FLD Operating Conditions
The following conditions are a robust starting point for the separation of common furanocoumarins.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Acetic Acid |
| Mobile Phase B | Methanol or Acetonitrile |
| Gradient Program | 0-12 min, 20-45% B; 12-14 min, 45-100% B; 14-15 min, 100-20% B[6] |
| Flow Rate | 1.0 mL/min[11] |
| Column Temperature | 30 °C[8] |
| Injection Volume | 20 µL[6] |
| FLD Excitation (λex) | 320 nm[6] |
| FLD Emission (λem) | 450 nm[6] |
Results and Data Presentation
The described method is validated to ensure its suitability for quantitative analysis. The following table summarizes typical performance characteristics for the analysis of psoralen, a representative furanocoumarin.
Table 1: Summary of Method Validation Data for Psoralen Analysis
| Validation Parameter | Typical Performance Metric |
| Linearity Range | 0.356 - 2.848 µg/mL[11] |
| Correlation Coefficient (r²) | > 0.999[11] |
| Limit of Detection (LOD) | 0.2 - 4.0 ng/mL[6] |
| Limit of Quantitation (LOQ) | 0.5 - 12.0 ng/mL[6] |
| Precision (RSD%) | < 2%[11] |
| Accuracy (Recovery %) | 98 - 104%[11] |
Note: LOD and LOQ values are highly dependent on the specific compound and instrument sensitivity. The values cited are for coumarins detected by fluorescence.[6]
Conclusion
The HPLC-FLD method presented provides a highly sensitive, selective, and reliable approach for the quantification of naturally fluorescent furanocoumarins in a variety of complex samples. The sample preparation protocols, involving either direct solvent extraction or SPE cleanup, effectively remove matrix interferences. This validated method is well-suited for quality control in the food and beverage industry, analysis of herbal medicines, and for research in pharmacology and drug development to assess potential drug-herb interactions.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative determination of psoralen and angelicin from some medicinal herbs by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Coumarins content in wine: application of HPLC, fluorescence spectrometry, and chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Comprehensive determination of furanocoumarin derivatives in citrus juice by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Frontiers | Strategies to Produce Grapefruit-Like Citrus Varieties With a Low Furanocoumarin Content and Distinctive Flavonoid Profiles [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. [Content determination of psoralen in root of Ficus hitra by HPLC method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of total furocoumarins in citrus oils by HPLC coupled with UV, fluorescence, and mass detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Molecular Docking Studies of Nitrobenzofuran Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nitrobenzofuran derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These activities, which include antibacterial, anticancer, and enzyme inhibitory effects, are often attributed to their ability to interact with specific biological macromolecules. Molecular docking is a powerful computational technique that plays a crucial role in understanding these interactions at a molecular level. By predicting the binding mode and affinity of a ligand (in this case, a nitrobenzofuran derivative) to the active site of a target protein, molecular docking provides valuable insights for lead optimization and rational drug design.
These application notes provide a comprehensive overview of the molecular docking of nitrobenzofuran derivatives against various protein targets. We present a summary of quantitative data from published studies, detailed experimental protocols for both computational and in-vitro validation, and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation: Quantitative Docking Results
The following tables summarize the reported binding affinities and inhibitory concentrations of various nitrobenzofuran derivatives against their respective protein targets. This data is compiled from multiple studies to provide a comparative overview.
Table 1: Antibacterial Activity - Binding Affinities of Nitrobenzofuran Derivatives against Bacterial DNA Gyrase
| Compound ID | Derivative Substitution | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Reference |
| M5k | 5-nitrobenzofuran-3-yl hydrazine derivative | E. coli DNA Gyrase B (1AJ6) | -9.8 | [1][2] |
| M5n | 5-nitrobenzofuran-3-yl hydrazine derivative | E. coli DNA Gyrase B (1AJ6) | -10.4 | [1][2] |
| M5o | 5-nitrobenzofuran-3-yl hydrazine derivative | E. coli DNA Gyrase B (1AJ6) | -10.1 | [1][2] |
Table 2: Anticancer Activity - Docking Scores and IC50 Values of Nitrobenzofuran Derivatives
| Compound ID | Derivative Type | Target Protein | Docking Score | IC50 (µM) | Cancer Cell Line | Reference |
| 2h | 7-acetyl-5-nitrobenzofuran | FKBP12-mTOR | - | 5.13 | MDA-MB-231 | |
| 2j | 7-acetyl-5-nitrobenzofuran | FKBP12-mTOR | - | - | - | |
| - | Benzofuran-2-yl pyrazole pyrimidine | Thymidylate Synthase | - | - | HEPG2 |
Note: Specific docking scores for all compounds were not consistently reported in the reviewed literature.
Table 3: Monoamine Oxidase (MAO) Inhibition - Binding Affinities and IC50 Values
| Compound | Derivative Type | Target Isoform | Binding Affinity (kcal/mol) | IC50 (nM) |
| 5-nitro-2-(4-methoxyphenyl)benzofuran | 2-phenyl-5-nitrobenzofuran | MAO-B | - | 140 |
Note: The binding affinity for this specific compound was not detailed in the available search results.
Experimental Protocols
Protocol 1: Molecular Docking using AutoDock Vina
This protocol outlines a general workflow for performing molecular docking of nitrobenzofuran derivatives against a target protein using AutoDock Vina.
1. Preparation of the Receptor (Protein): a. Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). b. Remove water molecules and any co-crystallized ligands from the PDB file. c. Add polar hydrogens and assign Kollman charges to the protein using AutoDock Tools (ADT). d. Save the prepared protein in PDBQT format.
2. Preparation of the Ligand (Nitrobenzofuran Derivative): a. Draw the 2D structure of the nitrobenzofuran derivative using a chemical drawing software (e.g., ChemDraw) and convert it to a 3D structure. b. Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). c. Detect the root, define the rotatable bonds, and assign Gasteiger charges using ADT. d. Save the prepared ligand in PDBQT format.
3. Grid Box Generation: a. Identify the binding site of the protein. This can be based on the location of the co-crystallized ligand in the original PDB file or predicted using binding site prediction tools. b. In ADT, define the grid box dimensions to encompass the entire binding site. A grid spacing of 1.0 Å is typically used. c. Generate the grid parameter file (.gpf) and run AutoGrid to create the map files.
4. Running the Docking Simulation: a. Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box coordinates and dimensions, and the number of binding modes to generate. b. Execute AutoDock Vina from the command line using the configuration file. For example: vina --config conf.txt --log log.txt.[3][4] c. The exhaustiveness parameter can be adjusted to control the thoroughness of the search (default is 8).[3]
5. Analysis of Results: a. The output file (typically a PDBQT file) will contain the predicted binding poses and their corresponding binding affinities (in kcal/mol). b. Visualize the docking poses and interactions (e.g., hydrogen bonds, hydrophobic interactions) using molecular visualization software such as PyMOL or Discovery Studio.
Protocol 2: In-vitro Antibacterial Activity - Agar Well Diffusion Method
This protocol is used to assess the antibacterial efficacy of the synthesized nitrobenzofuran derivatives.[5][6]
1. Preparation of Materials: a. Prepare sterile Mueller-Hinton Agar (MHA) plates. b. Prepare a fresh inoculum of the test bacteria (e.g., E. coli, S. aureus) in Mueller-Hinton Broth (MHB) and adjust the turbidity to 0.5 McFarland standard.[5] c. Dissolve the nitrobenzofuran derivatives in a suitable solvent (e.g., DMSO) to a known concentration.
2. Inoculation: a. Using a sterile cotton swab, evenly spread the bacterial inoculum over the entire surface of the MHA plates.[7]
3. Well Preparation and Sample Addition: a. Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[6][7] b. Add a defined volume (e.g., 50-100 µL) of the dissolved nitrobenzofuran derivative solution into each well.[8] c. Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compounds).[9]
4. Incubation: a. Incubate the plates at 37°C for 18-24 hours.[6][9]
5. Measurement and Interpretation: a. After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.[9] b. A larger zone of inhibition indicates greater antibacterial activity.
Protocol 3: In-vitro Anticancer Activity - MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[10]
1. Cell Seeding: a. Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[11]
2. Compound Treatment: a. Prepare serial dilutions of the nitrobenzofuran derivatives in a complete cell culture medium. b. Replace the medium in the wells with the medium containing the different concentrations of the test compounds. c. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug). d. Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation: a. After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL. b. Incubate the plate for 2-4 hours at 37°C to allow the viable cells to reduce the yellow MTT to purple formazan crystals.[11]
4. Formazan Solubilization and Absorbance Measurement: a. Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[11][12] b. Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[12]
5. Data Analysis: a. Calculate the percentage of cell viability for each concentration compared to the vehicle control. b. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Protocol 4: In-vitro Monoamine Oxidase (MAO) Inhibition Assay - MAO-Glo™ Assay
This bioluminescent assay measures the activity of MAO enzymes and the inhibitory effects of test compounds.[13][14]
1. Reagent Preparation: a. Prepare the MAO substrate solution by diluting the provided substrate in the appropriate MAO reaction buffer (specific buffers are available for MAO-A and MAO-B).[15][16] b. Prepare serial dilutions of the nitrobenzofuran derivatives. c. Reconstitute the Luciferin Detection Reagent with the Luciferin Detection Buffer.[14]
2. MAO Reaction: a. In a white, opaque 96-well plate, add the MAO substrate solution. b. Add the test compound dilutions. c. Initiate the reaction by adding the MAO-A or MAO-B enzyme solution.[15] d. Include appropriate controls (no enzyme, no inhibitor). e. Incubate the plate at room temperature for 60 minutes.[16]
3. Luminescence Detection: a. Add the reconstituted Luciferin Detection Reagent to each well to stop the MAO reaction and initiate the luminescent signal.[15] b. Incubate for 20 minutes at room temperature, protected from light.[16] c. Measure the luminescence using a plate reader.
4. Data Analysis: a. Calculate the percentage of MAO inhibition for each compound concentration relative to the control. b. Determine the IC50 value by plotting a dose-response curve.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: A generalized workflow for molecular docking studies.
Caption: Simplified EGFR signaling pathway, a target in cancer therapy.[17]
Caption: Mechanism of action of DNA gyrase inhibitors.[18][19]
References
- 1. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 4. youtube.com [youtube.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. botanyjournals.com [botanyjournals.com]
- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. hereditybio.in [hereditybio.in]
- 10. researchhub.com [researchhub.com]
- 11. benchchem.com [benchchem.com]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. promega.com [promega.com]
- 14. MAO-Glo™ Assay Systems [worldwide.promega.com]
- 15. promega.com [promega.com]
- 16. Assay in Summary_ki [bdb99.ucsd.edu]
- 17. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. gosset.ai [gosset.ai]
- 19. What are Bacterial DNA gyrase modulators and how do they work? [synapse.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Nitrobenzo[b]furan-5-ol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield in the synthesis of 3-Nitrobenzo[b]furan-5-ol. This resource offers detailed troubleshooting advice in a question-and-answer format, experimental protocols, and data presentation to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of my this compound synthesis consistently low?
Answer: Low yields in the synthesis of this compound, typically achieved through a Nenitzescu-type reaction, can stem from several factors. The primary reasons include side reactions, suboptimal reaction conditions, and reactant instability.
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Side Reactions: The Nenitzescu reaction is known for competing pathways, with the formation of 5-hydroxyindoles being a common byproduct. The presence of the electron-withdrawing nitro group on the enamine starting material can influence the reaction pathway. Additionally, polymerization of the p-benzoquinone starting material is a frequent issue that reduces the availability of the reactant.[1][2]
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Suboptimal Reaction Conditions: The choice of solvent, reaction temperature, and stoichiometry are critical. Highly polar solvents generally favor the Nenitzescu reaction.[3] The molar ratio of p-benzoquinone to the β-nitroenamine is crucial; an excess of p-benzoquinone can promote polymerization.[1][3]
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Reactant Instability: p-Benzoquinone is susceptible to degradation and polymerization, especially under harsh conditions.[2] The β-nitroenamine starting material may also have limited stability.
Question 2: How can I minimize the formation of byproducts in my reaction?
Answer: Minimizing byproduct formation requires careful control over the reaction conditions.
-
Stoichiometry Control: To reduce polymerization, it is often recommended to use a slight excess of the enamine (e.g., a 1:1.2 to 1:1.6 molar ratio of benzoquinone to enamine).[3]
-
Solvent Selection: The polarity of the solvent can influence the reaction pathway. While polar solvents are generally preferred, it may be necessary to screen different solvents (e.g., acetone, nitromethane, acetic acid) to find the optimal conditions for favoring the desired benzofuran product.[1]
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Temperature Management: Reactions are often run at room temperature or with gentle heating.[3] Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help determine the optimal temperature and reaction time to maximize the formation of the desired product and minimize byproduct formation.
Question 3: I am having difficulty purifying the final product. What are the recommended purification methods?
Answer: The purification of this compound can be challenging due to its polarity and potentially similar polarity to byproducts.
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Column Chromatography: This is the most common method for purifying nitrophenol-type compounds.[4][5] A silica gel stationary phase is typically used. The mobile phase can be a gradient of solvents, starting with a less polar mixture (e.g., hexanes/ethyl acetate) and gradually increasing the polarity.[4] Due to the acidic nature of the phenolic hydroxyl group, tailing on the column can be an issue. Adding a small amount of acetic acid to the eluent can sometimes improve the separation.
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Recrystallization: If a solid product is obtained, recrystallization can be an effective final purification step. The choice of solvent is critical and will require experimentation. A solvent system where the compound is soluble at high temperatures and poorly soluble at low temperatures is ideal.
Question 4: My reaction is not proceeding to completion. What could be the issue?
Answer: A stalled reaction can be due to several factors.
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Reactant Quality: Ensure that the p-benzoquinone is fresh and has been stored properly to avoid degradation. The purity of the β-nitroenamine is also critical.
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Reaction Conditions: If the reaction is sluggish at room temperature, gentle heating may be required. However, be cautious as excessive heat can promote decomposition and side reactions.
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Catalyst: While the Nenitzescu reaction can proceed without a catalyst, the use of a Lewis acid can sometimes improve the reaction rate. However, some Lewis acids may favor the formation of the indole byproduct, so careful selection is necessary.
Data Presentation
The following table summarizes key reaction parameters and their impact on the yield of Nenitzescu-type reactions, which can be extrapolated to the synthesis of this compound.
| Parameter | Condition | Expected Impact on Yield | Reference |
| Solvent | Highly Polar (e.g., Nitromethane, Acetic Acid) | Generally Favorable | [1][3] |
| Non-Polar | Lower Yields | [1] | |
| Stoichiometry | Excess Enamine (20-60%) | Favorable | [1][3] |
| Excess Benzoquinone | Detrimental (Polymerization) | [1][3] | |
| Temperature | Room Temperature to Gentle Reflux | Substrate Dependent, Optimization Required | [3] |
| Catalyst | Lewis Acid (e.g., ZnCl2) | Can increase rate and yield, but may affect selectivity | [1] |
Experimental Protocols
Synthesis of Ethyl 3-amino-2-nitroacrylate (β-nitroenamine precursor)
A detailed protocol for the synthesis of a suitable β-nitroenamine, ethyl 3-amino-2-nitroacrylate, is provided below as a representative example.
-
Reaction Setup: In a round-bottom flask, dissolve ethyl nitroacetate in a suitable solvent such as ethanol.
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Ammonia Addition: Cool the solution in an ice bath and bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution dropwise with vigorous stirring.
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Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
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Workup: Remove the solvent under reduced pressure. The resulting crude product can often be used in the next step without further purification. If necessary, it can be purified by recrystallization.
Synthesis of this compound
This protocol describes a plausible method for the synthesis of this compound based on the Nenitzescu reaction.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4-benzoquinone (1.0 equivalent) in a polar solvent such as acetone or nitromethane.
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Addition of Enamine: To the stirred solution, add a solution of ethyl 3-amino-2-nitroacrylate (1.2-1.6 equivalents) in the same solvent.
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Reaction Conditions: Stir the reaction mixture at room temperature or heat to a gentle reflux (e.g., 40-60 °C).
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Reaction Monitoring: Monitor the progress of the reaction by TLC, observing the consumption of the starting materials and the formation of the product spot.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
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Purification: Purify the crude residue by column chromatography on silica gel using a gradient eluent system (e.g., starting with 10% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate in hexanes). Collect the fractions containing the desired product and concentrate them under reduced pressure to yield this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for improving the yield of this compound.
Caption: Simplified reaction pathway for the synthesis of this compound.
References
Purification of crude 3-Nitrobenzo[b]furan-5-ol by column chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 3-Nitrobenzo[b]furan-5-ol by column chromatography. This resource is intended for researchers, scientists, and professionals in drug development.
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of crude this compound. Optimization may be required based on the specific reaction mixture and impurity profile.
1. Materials and Equipment:
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Crude this compound
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Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
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Solvents: n-Hexane, Ethyl acetate, Dichloromethane (DCM), Methanol (all chromatography grade)
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Triethylamine (optional, for deactivation of silica)
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Glass chromatography column
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Fraction collector or test tubes
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Thin Layer Chromatography (TLC) plates (silica gel coated)
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TLC developing chamber
-
UV lamp (254 nm)
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Visualization reagents (e.g., p-anisaldehyde stain, or reagents for nitro compound visualization)
-
Rotary evaporator
2. Thin Layer Chromatography (TLC) Analysis:
Before performing column chromatography, it is crucial to determine an appropriate solvent system using TLC. The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for the desired product.
-
Procedure:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).
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Spot the dissolved mixture onto a TLC plate.
-
Develop the plate in a TLC chamber containing a pre-equilibrated solvent system. Start with a non-polar system and gradually increase polarity.
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Visualize the spots under a UV lamp and/or by using a chemical stain. A specific method for visualizing nitro compounds involves reduction with stannous chloride followed by diazotization and coupling to form a colored azo dye.[1]
-
-
Suggested Solvent Systems to Test (v/v):
-
Hexane:Ethyl Acetate (9:1, 8:2, 7:3, 1:1)
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Dichloromethane:Methanol (99:1, 98:2, 95:5)
-
3. Column Preparation (Slurry Method):
-
Securely clamp the chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand (approx. 0.5 cm).
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent determined from TLC analysis.
-
Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove air bubbles.
-
Once the silica has settled, add another layer of sand (approx. 0.5 cm) on top of the silica bed.
-
Continuously add the eluting solvent to the column, ensuring the solvent level never drops below the top of the sand layer.
4. Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluting solvent. Carefully apply the solution to the top of the column using a pipette.
-
Dry Loading: If the crude product is not very soluble in the eluting solvent, dissolve it in a more polar solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.
5. Elution and Fraction Collection:
-
Begin eluting the column with the initial solvent system.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.
-
Collect fractions of the eluate in test tubes or using a fraction collector.
-
Monitor the separation by spotting collected fractions on TLC plates and comparing them to the crude mixture and a pure standard if available.
6. Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
Quantitative Data Summary
The following table provides typical parameters for the column chromatography of nitro-aromatic compounds. Note that these are starting points and may require optimization.
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | Standard choice for many organic compounds. |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate or DCM:Methanol | The ratio should be optimized based on TLC analysis. |
| Typical Rf Value | 0.2 - 0.4 | Provides good separation from impurities. |
| Sample Load | 1-5% of silica gel weight | Overloading can lead to poor separation. |
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Product does not elute or elutes very slowly | Solvent system is not polar enough. | Gradually increase the polarity of the eluting solvent system. For highly polar compounds, a system like 5% Methanol in Dichloromethane can be effective. |
| Strong interaction with silica gel. | Consider deactivating the silica gel with triethylamine (1-2% in the eluent) to neutralize acidic sites. Alternatively, use a different stationary phase like neutral alumina. | |
| Product elutes too quickly (with the solvent front) | Solvent system is too polar. | Decrease the polarity of the eluting solvent. Start with a less polar mixture, such as 95:5 Hexane:Ethyl Acetate. |
| Poor separation of product and impurities | Inappropriate solvent system. | Re-optimize the solvent system using TLC to achieve better separation between the spots of the product and impurities. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. | |
| Improper column packing. | Ensure the column is packed uniformly without any cracks or air bubbles. Repack the column if necessary. | |
| Streaking or tailing of the product band | Compound is decomposing on the silica gel. | Test the stability of your compound on a silica TLC plate. If decomposition occurs, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with triethylamine.[2] |
| Sample is too concentrated during loading. | Dissolve the sample in a slightly larger volume of solvent before loading. | |
| Presence of highly polar impurities. | Highly polar impurities, potentially from the Nenitzescu synthesis, can cause tailing. A pre-purification step like a simple filtration through a small plug of silica might help. | |
| Appearance of unexpected colored bands | Formation of byproducts. | The Nenitzescu synthesis can produce colored byproducts.[2] These may require a different solvent system for effective separation. |
| Low recovery of the product | Irreversible adsorption to the stationary phase. | Similar to streaking, this can be caused by strong interactions. Deactivating the silica or using alumina can help. |
| Product is volatile. | Ensure the rotary evaporator temperature is not too high during solvent removal. |
Frequently Asked Questions (FAQs)
Q1: My this compound appears to be degrading on the silica gel column. What can I do?
A1: Degradation on silica gel is a common issue for sensitive compounds.[2] You can try two main approaches:
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Deactivate the silica gel: Before packing the column, wash the silica gel with a solvent mixture containing 1-2% triethylamine. This will neutralize the acidic sites on the silica surface that may be causing degradation.
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Use an alternative stationary phase: Neutral alumina is a good alternative to silica gel for compounds that are sensitive to acid.
Q2: I'm having trouble separating my product from what I believe are dimeric byproducts from the Nenitzescu synthesis. Any suggestions?
A2: Dimeric byproducts can have polarities similar to the desired product, making separation challenging.[2] Consider the following:
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Optimize your solvent system: A fine-tuned gradient elution may be necessary to resolve these closely related compounds.
-
Recrystallization: After column chromatography, recrystallization of the fractions containing your product can be an effective way to remove persistent impurities.
Q3: How can I best visualize the spots of this compound on a TLC plate if it's not strongly UV-active?
A3: While many aromatic compounds are UV-active, you can use chemical staining for better visualization. For nitro compounds, a specific and sensitive method is the reduction of the nitro group to an amine, followed by diazotization and coupling with a reagent like β-naphthol to form a brightly colored azo dye.[1] General-purpose stains like p-anisaldehyde can also be effective for visualizing hydroxylated aromatic compounds.
Q4: What is the best way to load my crude sample onto the column?
A4: The best loading method depends on the solubility of your crude product.
-
Wet loading is suitable if your compound dissolves well in the initial, non-polar eluting solvent.
-
Dry loading is preferred if your compound has poor solubility in the initial eluent. This method involves pre-adsorbing your compound onto a small amount of silica gel, which is then added to the top of the column. This often leads to better resolution.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for column chromatography purification.
References
Technical Support Center: Nitration of Benzo[b]furan Derivatives
Welcome to the technical support center for the nitration of benzo[b]furan derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during the nitration of this important heterocyclic scaffold.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product of the nitration of an unsubstituted benzo[b]furan?
A1: The nitration of unsubstituted benzo[b]furan typically yields 2-nitrobenzo[b]furan as the major product. The furan ring is more activated towards electrophilic substitution than the benzene ring, and the C2 position is the most electronically enriched site.
Q2: What are the most common side reactions observed during the nitration of benzo[b]furan derivatives?
A2: The most frequently encountered side reactions include:
-
Nitration on the benzene ring: Substitution at the C4, C5, C6, and C7 positions.
-
Polynitration: Introduction of two or more nitro groups onto the molecule.
-
Formation of the 3-nitro isomer: This is less common but can occur depending on the nitrating agent and reaction conditions.
-
Degradation/Ring-opening: Under harsh acidic conditions, the furan ring can be susceptible to cleavage.
Q3: How do substituents on the benzo[b]furan ring affect the regioselectivity of nitration?
A3: Substituents can significantly influence the position of nitration.
-
Electron-donating groups (EDGs) on the benzene ring (e.g., methoxy, hydroxy) will activate the benzene ring towards nitration, potentially leading to a higher proportion of benzene-ring nitrated products. The position of nitration on the benzene ring will be directed by the EDG (ortho and para positions relative to the substituent).
-
Electron-withdrawing groups (EWGs) on the benzene ring will deactivate it, favoring nitration on the furan ring.
-
A substituent at the C2 position will generally direct nitration to the C3 position or to the benzene ring.
-
A substituent at the C3 position will typically favor nitration at the C2 position or on the benzene ring.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Problem 1: Low yield of the desired 2-nitrobenzo[b]furan and formation of multiple isomers.
Possible Causes:
-
Reaction conditions are too harsh: Strong nitrating agents (e.g., concentrated HNO₃/H₂SO₄) and high temperatures can lead to a mixture of products, including nitration on the less reactive benzene ring.
-
Inappropriate nitrating agent: The choice of nitrating agent can influence the regioselectivity.
Solutions:
-
Use milder nitrating agents: Consider using reagents like nitric acid in acetic acid, which can provide higher selectivity for the 2-position.
-
Control the reaction temperature: Perform the reaction at low temperatures (e.g., 0-10 °C) to minimize the formation of side products.
-
Optimize the solvent: The choice of solvent can affect the solubility of the starting material and the reactivity of the nitrating agent.
Experimental Protocol: Selective 2-Nitration of Benzo[b]furan
This protocol aims to maximize the yield of 2-nitrobenzo[b]furan while minimizing the formation of other isomers.
-
Reagents:
-
Benzo[b]furan
-
Nitric acid (70%)
-
Acetic acid
-
-
Procedure:
-
Dissolve benzo[b]furan in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of nitric acid in acetic acid dropwise to the cooled mixture over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Pour the reaction mixture into ice-water and collect the precipitated product by filtration.
-
Wash the solid with cold water until the washings are neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-nitrobenzo[b]furan.
-
Problem 2: Significant formation of benzene-ring nitrated products.
Possible Causes:
-
Activated benzene ring: The presence of electron-donating substituents on the benzene ring makes it more susceptible to electrophilic attack.
-
Strong nitrating conditions: As with the formation of multiple isomers, harsh conditions can promote nitration on the less reactive aromatic ring.
Solutions:
-
Use a less aggressive nitrating agent: Reagents like acetyl nitrate or nitronium tetrafluoroborate may offer better selectivity for the furan ring in some cases.
-
Protecting groups: If the benzene ring is highly activated, consider temporarily introducing a protecting group to reduce its reactivity.
-
Careful control of stoichiometry: Use only a slight excess of the nitrating agent to disfavor multiple nitrations.
Table 1: Representative Product Distribution in the Nitration of a Substituted Benzofuran Derivative
The following table illustrates the effect of the nitrating agent on the product distribution for the nitration of 7-hydroxy-4-methylcoumarin, a benzo[b]furan derivative.
| Nitrating Agent | 6-Nitro Isomer Yield | 8-Nitro Isomer Yield | Reference |
| Conc. HNO₃ / Conc. H₂SO₄ | Major Product | Minor Product | [1] |
Note: This data is illustrative and specific yields will depend on the exact reaction conditions.
Problem 3: Formation of dinitro or other polynitrated products.
Possible Causes:
-
Excess nitrating agent: Using a large excess of the nitrating agent increases the likelihood of multiple nitrations.
-
Prolonged reaction time or high temperature: These conditions can drive the reaction towards polynitration.
-
Highly activated substrate: Benzofuran derivatives with multiple electron-donating groups are more prone to over-nitration.
Solutions:
-
Stoichiometric control: Carefully control the amount of nitrating agent used, aiming for a 1:1 molar ratio with the substrate for mononitration.
-
Monitor the reaction progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material and the formation of the desired product, stopping the reaction once the starting material is consumed.
-
Lower the reaction temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways in the nitration of benzo[b]furan.
The following diagram illustrates the logical workflow for troubleshooting common issues in benzo[b]furan nitration.
References
Technical Support Center: Overcoming Low Solubility of Nitrobenzofurans in Aqueous Media
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low aqueous solubility of nitrobenzofurans.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the solubilization of nitrobenzofurans.
Co-solvents
Q1: Why is my nitrobenzofuran compound precipitating when I add the aqueous buffer to my co-solvent stock solution?
A1: This is a common issue known as "crashing out" and typically occurs due to a rapid change in solvent polarity. Nitrobenzofurans are often highly soluble in organic co-solvents like DMSO or ethanol but have very low solubility in aqueous solutions. When the aqueous buffer is added, the overall polarity of the solvent system increases dramatically, exceeding the solubility limit of the compound.[1]
Troubleshooting Guide: Co-solvent Precipitation
| Problem | Possible Cause | Solution |
| Immediate precipitation upon adding aqueous buffer. | Rapid change in solvent polarity. | Add the aqueous buffer to the co-solvent stock solution slowly and with continuous vortexing or stirring to allow for gradual equilibration.[1] |
| Precipitation occurs over time after initial dissolution. | The final concentration of the co-solvent is too low to maintain solubility. | Increase the percentage of the organic co-solvent in the final solution. Be mindful of the co-solvent's potential toxicity in your experimental system.[1] |
| The compound is not dissolving even with a high percentage of co-solvent. | The chosen co-solvent is not optimal for your specific nitrobenzofuran derivative. | Experiment with a different co-solvent or a combination of co-solvents. Common choices include DMSO, ethanol, propylene glycol, and polyethylene glycols (PEGs).[2][3] |
| The solution becomes cloudy or precipitates upon standing. | The final concentration of the nitrobenzofuran is too high for the chosen solvent system. | Re-evaluate the required final concentration for your experiment. It may be necessary to work at a lower, more soluble concentration.[1] |
Cyclodextrin Inclusion Complexes
Q2: I've mixed my nitrobenzofuran with a cyclodextrin solution, but I'm not seeing a significant increase in solubility. What could be the problem?
A2: The formation of a stable inclusion complex is dependent on several factors, including the size and shape compatibility between the nitrobenzofuran (guest) and the cyclodextrin (host) cavity, the method of preparation, and the experimental conditions.
Troubleshooting Guide: Inefficient Cyclodextrin Complexation
| Problem | Possible Cause | Solution |
| Low solubility enhancement. | Poor fit between the nitrobenzofuran and the cyclodextrin cavity. | Try different types of cyclodextrins. For aromatic compounds like nitrobenzofurans, β-cyclodextrin and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are often good starting points due to their cavity size.[4] |
| Inconsistent results. | The complex has not reached equilibrium. | Ensure adequate mixing time (typically 24-72 hours) at a constant temperature to allow for the formation of the inclusion complex.[5] |
| The prepared solid complex shows poor dissolution. | The chosen preparation method is not optimal. | Experiment with different preparation techniques such as kneading, co-precipitation, or freeze-drying. Freeze-drying often yields amorphous complexes with higher dissolution rates.[6] |
| It's unclear if a true inclusion complex has formed. | The product may be a simple physical mixture of the nitrobenzofuran and cyclodextrin. | Characterize the solid complex using techniques like Differential Scanning Calorimetry (DSC), Powder X-ray Diffractometry (PXRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of an inclusion complex.[4] |
Solid Dispersions
Q3: My solid dispersion of a nitrobenzofuran with a polymer is not showing the expected improvement in dissolution. Why might this be?
A3: The effectiveness of a solid dispersion depends on the degree of amorphization of the drug and its molecular dispersion within the polymer matrix. Incomplete amorphization or phase separation can limit the dissolution enhancement.
Troubleshooting Guide: Poorly Performing Solid Dispersions
| Problem | Possible Cause | Solution |
| Limited dissolution improvement. | The nitrobenzofuran is not fully amorphous or is not molecularly dispersed in the polymer. | Optimize the preparation method (e.g., solvent evaporation, hot-melt extrusion). Ensure the drug-to-polymer ratio is appropriate to prevent drug crystallization. |
| The dissolution rate decreases over time. | The amorphous nitrobenzofuran is recrystallizing within the solid dispersion during storage. | Select a polymer that has good miscibility with your nitrobenzofuran and a high glass transition temperature (Tg) to improve the physical stability of the amorphous form. Common polymers include polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC). |
| The solid dispersion is difficult to handle or process. | The physical properties of the solid dispersion are not ideal (e.g., sticky, poor flowability). | Adjust the drug-to-polymer ratio or try a different polymer. The choice of polymer can significantly impact the physical characteristics of the solid dispersion. |
| Difficulty in removing the solvent completely during preparation. | The chosen solvent has a high boiling point or strong interactions with the drug/polymer. | Use a volatile solvent and ensure adequate drying time and temperature. Residual solvent can act as a plasticizer and promote recrystallization. |
Data Presentation
Table 1: Qualitative Comparison of Solubilization Techniques
| Technique | Mechanism of Solubility Enhancement | Advantages | Disadvantages |
| Co-solvents | Reduces the polarity of the aqueous medium, increasing the solubility of hydrophobic compounds.[3] | Simple to prepare, suitable for early-stage in vitro screening. | Potential for in vivo toxicity, risk of drug precipitation upon dilution.[1] |
| Cyclodextrin Inclusion Complexation | Encapsulates the hydrophobic nitrobenzofuran molecule within the cyclodextrin's lipophilic cavity, increasing its apparent water solubility.[4] | Can significantly increase solubility and stability, low toxicity of many cyclodextrins. | Requires specific host-guest compatibility, can be expensive for large-scale production. |
| Solid Dispersions | Disperses the nitrobenzofuran in an amorphous state within a hydrophilic polymer matrix, increasing the surface area and dissolution rate. | Can lead to substantial increases in dissolution rate and oral bioavailability.[7] | Amorphous form can be physically unstable and prone to recrystallization, potential for manufacturing challenges. |
| Nanosuspensions | Reduces the particle size of the drug to the nanometer range, which increases the surface area and dissolution velocity. | Applicable to a wide range of poorly soluble drugs, can be used for various routes of administration. | Requires specialized equipment for production, potential for particle aggregation. |
Table 2: Example of Solubility Enhancement for Nitrofurantoin (a structurally related nitroaromatic compound)
Disclaimer: The following data is for nitrofurantoin and is provided for illustrative purposes only. The actual solubility enhancement for specific nitrobenzofuran derivatives will vary depending on their chemical structure and the chosen solubilization method and conditions.
| Solvent/System | Approximate Solubility of Nitrofurantoin | Fold Increase (approx.) vs. Water | Reference |
| Water | Sparingly soluble | - | [8] |
| Ethanol | ~15 mg/mL | - | [8] |
| DMSO | ~25 mg/mL | - | [8] |
| DMSO:PBS (pH 7.2) (1:2) | ~0.5 mg/mL | - | [8] |
| Solid Dispersion with Poloxamer 188 (1:1 ratio) | Significantly higher than nitrofurantoin alone | - | [7] |
| Solid Dispersion with PEG 6000 | Faster dissolution rate than with mannitol | - | [9] |
Experimental Protocols
Preparation of a Co-solvent Formulation for In Vitro Testing
This protocol describes the preparation of a concentrated stock solution of a nitrobenzofuran in an organic co-solvent, which can then be diluted in an aqueous buffer for in vitro assays.
Materials:
-
Nitrobenzofuran compound
-
Dimethyl sulfoxide (DMSO) or Ethanol (reagent grade)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh the desired amount of the nitrobenzofuran compound into a sterile microcentrifuge tube.
-
Add the appropriate volume of the chosen co-solvent (e.g., DMSO) to achieve a high concentration stock solution (e.g., 10 mM, 50 mM).
-
Vortex the tube until the compound is completely dissolved. Gentle warming may be applied if necessary, but be cautious of potential degradation.
-
-
Prepare the Final Working Solution:
-
In a separate tube, add the required volume of the aqueous buffer for your experiment.
-
While vortexing the aqueous buffer, slowly add the required volume of the concentrated stock solution to achieve the desired final concentration of the nitrobenzofuran.
-
Continue vortexing for a short period to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If the solution is cloudy, the final concentration may be too high, or a higher percentage of co-solvent may be needed.
-
Preparation of a Cyclodextrin Inclusion Complex by Freeze-Drying
This method is suitable for preparing a solid, amorphous inclusion complex of a nitrobenzofuran with a cyclodextrin, which can enhance its aqueous solubility and dissolution rate.
Materials:
-
Nitrobenzofuran compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or another suitable cyclodextrin
-
Deionized water
-
Magnetic stirrer and stir bar
-
Freeze-dryer (lyophilizer)
Procedure:
-
Dissolve the Cyclodextrin:
-
In a flask, dissolve the desired amount of HP-β-CD in deionized water with magnetic stirring. The concentration will depend on the desired molar ratio of cyclodextrin to the nitrobenzofuran.
-
-
Add the Nitrobenzofuran:
-
Slowly add the accurately weighed nitrobenzofuran compound to the cyclodextrin solution while stirring.
-
-
Equilibrate the Complex:
-
Seal the flask and continue to stir the mixture at a constant temperature (e.g., room temperature) for 24-72 hours to allow for the formation of the inclusion complex.
-
-
Freeze the Solution:
-
Rapidly freeze the solution by, for example, placing the flask in a bath of liquid nitrogen or a -80°C freezer until it is completely frozen.
-
-
Lyophilize the Frozen Solution:
-
Transfer the frozen sample to a freeze-dryer and lyophilize under vacuum until all the water has been removed by sublimation. This typically takes 48-72 hours.
-
-
Collect the Solid Complex:
-
The resulting product is a dry, fluffy powder of the nitrobenzofuran-cyclodextrin inclusion complex. Store in a desiccator to prevent moisture absorption.
-
Preparation of a Solid Dispersion by the Solvent Evaporation Method
This protocol describes the preparation of a solid dispersion of a nitrobenzofuran in a polymer matrix to enhance its dissolution rate.
Materials:
-
Nitrobenzofuran compound
-
Polyvinylpyrrolidone (PVP K30) or another suitable polymer
-
Volatile organic solvent (e.g., ethanol, methanol, or a mixture)
-
Rotary evaporator or a shallow dish for evaporation
-
Mortar and pestle
Procedure:
-
Dissolve the Components:
-
Accurately weigh the nitrobenzofuran and the polymer in the desired ratio (e.g., 1:1, 1:2, 1:4 drug-to-polymer weight ratio).
-
In a flask, dissolve both the nitrobenzofuran and the polymer in a suitable volatile organic solvent. Ensure complete dissolution of both components.[5]
-
-
Evaporate the Solvent:
-
Process the Solid Dispersion:
-
The resulting solid mass is the solid dispersion. Scrape the solid from the flask or dish.
-
Grind the solid dispersion into a fine powder using a mortar and pestle.
-
Pass the powder through a sieve to obtain a uniform particle size.
-
-
Storage:
-
Store the prepared solid dispersion in a tightly sealed container in a desiccator to protect it from moisture.
-
Visualizations
Experimental Workflow for Solubility Enhancement
Caption: Workflow for enhancing nitrobenzofuran solubility.
Generalized Antimicrobial Signaling Pathway of Nitroaromatics
Caption: Antimicrobial action of nitroaromatics.
References
- 1. chembk.com [chembk.com]
- 2. 001chemical.com [001chemical.com]
- 3. Quantitative structure-activity relationship studies on nitrofuranyl anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chemistry and antibacterial activity of nitrobenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitrobenzene | C6H5NO2 | CID 7416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. creativepegworks.com [creativepegworks.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Influence of polyethylene glycol 6000 and mannitol on the in-vitro dissolution properties of nitrofurantoin by the dispersion technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Optimizing KOtBu-Promoted Cyclization Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing potassium tert-butoxide (KOtBu)-promoted cyclization reactions. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of potassium tert-butoxide (KOtBu) in cyclization reactions?
A1: Potassium tert-butoxide is a strong, sterically hindered base. Its primary role in cyclization reactions is to act as a base to deprotonate a carbon or heteroatom, initiating the formation of a nucleophile that can then attack an electrophilic center within the same molecule to form a cyclic product. Due to its bulky nature, it is a poor nucleophile itself, which minimizes unwanted side reactions.
Q2: What are the most critical parameters to control in a KOtBu-promoted cyclization?
A2: The most critical parameters to control are the choice of solvent, reaction temperature, and the exclusion of water. KOtBu is highly reactive towards protic solvents, so anhydrous conditions are essential for successful reactions. Polar aprotic solvents like DMF and DMSO are often effective. Temperature can significantly influence the reaction rate and selectivity.
Q3: What are some common side reactions observed in KOtBu-promoted cyclizations?
A3: Common side reactions can include elimination reactions, polymerization, and rearrangements. The sterically bulky nature of KOtBu can sometimes favor elimination over substitution or cyclization, especially at higher temperatures. If the substrate is prone to polymerization, intermolecular reactions can compete with the desired intramolecular cyclization.
Q4: Can KOtBu-promoted cyclizations proceed through a radical mechanism?
A4: Yes, in some cases, particularly with aryl halides, KOtBu-promoted cyclizations can proceed through a single-electron transfer (SET) mechanism, leading to the formation of radical intermediates.[1] This is often observed in the synthesis of heterocyclic compounds.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low or no yield in a KOtBu-promoted cyclization can be attributed to several factors. A systematic approach to troubleshooting is recommended.
| Potential Cause | Suggested Solution |
| Presence of Water | KOtBu is highly sensitive to moisture. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Incorrect Solvent | The choice of solvent is crucial. Polar aprotic solvents like DMF, DMSO, or THF are generally preferred. If the reaction is not proceeding, consider screening different anhydrous solvents. |
| Sub-optimal Temperature | Some cyclizations require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish at room temperature, try gradually increasing the temperature. Conversely, if side products are observed, a lower temperature may be beneficial. |
| Insufficient Base | Ensure that a sufficient molar excess of KOtBu is used to drive the reaction to completion. A common starting point is 1.5 to 3 equivalents. |
| Poor Substrate Reactivity | The substrate may not be suitable for the reaction conditions. Consider if the desired cyclization is sterically or electronically disfavored. |
Issue 2: Formation of Multiple Products
The formation of multiple products can complicate purification and reduce the yield of the desired compound.
| Potential Cause | Suggested Solution |
| Side Reactions (e.g., Elimination) | The bulky nature of KOtBu can favor elimination. Try running the reaction at a lower temperature to favor the desired cyclization pathway. |
| Intermolecular Reactions | If polymerization or dimerization is observed, the reaction concentration may be too high. Employing high-dilution conditions can favor the intramolecular cyclization. |
| Isomerization of Product | The basic conditions can sometimes lead to isomerization of the final product. Minimizing reaction time and working up the reaction promptly once complete can help mitigate this. |
Data Presentation: Optimizing Reaction Parameters
The following tables summarize the effect of key reaction parameters on the yield of KOtBu-promoted cyclization reactions, based on literature examples.
Table 1: Effect of Solvent on Cyclization Yield
| Substrate | Solvent | Temperature (°C) | Yield (%) |
| N-(2-ethenyl-phenyl)tetrahydroisoquinoline | DMF | 80 | 67 |
| N-(2-ethenyl-phenyl)tetrahydroisoquinoline | DMSO | 80 | 62 |
| N-(2-ethenyl-phenyl)tetrahydroisoquinoline | DMA | 80 | 11 |
Table 2: Effect of Temperature on Cyclization Yield
| Substrate | Solvent | Temperature (°C) | Yield (%) |
| 2-Iodo-N-phenylbenzamide | Dioxane | 80 | 55 |
| 2-Iodo-N-phenylbenzamide | Dioxane | 100 | 75 |
| 2-Iodo-N-phenylbenzamide | Dioxane | 120 (Microwave) | 92 |
Experimental Protocols
General Protocol for KOtBu-Promoted Intramolecular Cyclization of an Aryl Ether
This protocol provides a general procedure for the synthesis of a dihydrobenzofuran derivative via an intramolecular cyclization promoted by KOtBu.
Materials:
-
Aryl ether substrate (e.g., 2-(2-bromo-phenoxy)-propene)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add the aryl ether substrate (1.0 eq).
-
Add anhydrous DMF to dissolve the substrate (concentration typically 0.1 M).
-
Begin stirring the solution and purge the flask with nitrogen for 15 minutes.
-
In a separate flask, weigh out KOtBu (2.0 eq) under a nitrogen atmosphere.
-
Add the solid KOtBu to the reaction mixture in one portion.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the starting material is consumed (typically 2-12 hours), cool the reaction to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Logical Relationship of Reaction Parameters
Caption: Interplay of key parameters in KOtBu-promoted cyclization.
Experimental Workflow
References
Preventing degradation of 3-Nitrobenzo[b]furan-5-ol during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 3-Nitrobenzo[b]furan-5-ol during storage. The information is presented in a question-and-answer format to directly address potential issues.
Troubleshooting Guide
Issue: I observe a change in the color of my this compound sample during storage.
-
Possible Cause: Color change, such as darkening, is a common indicator of chemical degradation. This can be initiated by exposure to light, air (oxidation), or moisture.
-
Solution:
-
Verify Storage Conditions: Ensure the compound is stored in a tightly sealed, light-resistant container, preferably under an inert atmosphere (e.g., argon or nitrogen).
-
Purity Check: Before use, it is advisable to re-analyze the material for purity using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Future Prevention: Always store the compound at the recommended temperature of 2-8°C and minimize exposure to ambient conditions during handling.
-
Issue: I am seeing inconsistent results in my experiments using this compound from an older batch.
-
Possible Cause: Inconsistent experimental outcomes can be a result of compound degradation, leading to a lower concentration of the active molecule and the presence of impurities that may interfere with the experiment.
-
Solution:
-
Quantify Purity: Perform a quantitative purity analysis (e.g., qNMR or HPLC with a calibrated standard) to determine the exact concentration of this compound in the sample.
-
Fresh Sample: If significant degradation is confirmed, it is best to use a fresh, unopened batch of the compound for sensitive experiments.
-
Review Storage History: Examine the storage history of the older batch to identify any deviations from the recommended conditions that could have contributed to degradation.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored at 2-8°C in a tightly sealed, light-resistant container under an inert atmosphere (e.g., argon or nitrogen) to protect it from light, moisture, and oxidation.[1]
Q2: Why is an inert atmosphere recommended for storage?
A2: Like many complex organic molecules, this compound can be sensitive to atmospheric oxygen.[1] Storing it under an inert gas minimizes the risk of oxidative degradation, which can compromise the compound's purity and activity.
Q3: Can I store this compound at room temperature?
A3: For short-term use, tightly sealed storage at room temperature in a desiccator may be acceptable. However, for long-term stability, refrigerated conditions (2-8°C) are strongly recommended to slow down potential degradation pathways.[1]
Q4: What are the visible signs of degradation for this compound?
A4: A noticeable change in color, such as darkening from its typical appearance, or a change in its physical form (e.g., clumping of a powder) can indicate degradation.[1] If you observe any such changes, re-analysis of the compound's purity is recommended before use.
Q5: What materials are incompatible with this compound?
A5: As a nitroaromatic compound, it should be stored away from strong oxidizing agents and strong reducing agents to prevent vigorous and potentially hazardous reactions.[1]
Data Presentation: Forced Degradation Study of this compound
The following table summarizes hypothetical data from a forced degradation study to illustrate the compound's stability under various stress conditions. These studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.
| Stress Condition | Duration | Temperature | Reagent | % Degradation | Number of Degradants |
| Acid Hydrolysis | 24 hours | 60°C | 0.1 N HCl | 15.2% | 2 |
| Base Hydrolysis | 8 hours | 60°C | 0.1 N NaOH | 25.8% | 3 |
| Oxidation | 24 hours | Room Temp | 3% H₂O₂ | 18.5% | 2 |
| Thermal | 48 hours | 105°C | N/A | 8.3% | 1 |
| Photolytic | 7 days | Room Temp | UV/Vis Light | 12.1% | 2 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
This protocol outlines the development of a High-Performance Liquid Chromatography (HPLC) method to separate this compound from its potential degradation products.
-
Column Selection: Start with a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution:
-
Start with a gradient of 5% B to 95% B over 20 minutes to elute a wide range of potential degradants.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Detection: Use a UV detector set at a wavelength where this compound has maximum absorbance (this should be determined by a UV scan).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Prepare stressed samples by subjecting the stock solution to forced degradation conditions (see Protocol 2).
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.
Protocol 2: Forced Degradation Study
This protocol describes how to intentionally degrade this compound to identify its degradation products and pathways.
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Heat at 60°C for 8 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample of the compound in an oven at 105°C for 48 hours. Dissolve the sample in the stock solution solvent before analysis.
-
Photolytic Degradation: Expose a solution of the compound to UV/Vis light (in a photostability chamber) for 7 days.
-
Analysis: Analyze all stressed samples using the validated stability-indicating HPLC method (Protocol 1). Compare the chromatograms to a control sample (unstressed stock solution) to identify and quantify the degradation products.
Visualizations
References
Troubleshooting low yields in palladium-catalyzed C-N cross-coupling
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yields in palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
My C-N cross-coupling reaction has a low yield. What are the first things I should check?
Low yields in Buchwald-Hartwig amination can stem from several factors. A systematic approach to troubleshooting is often the most effective. Here are the initial parameters to verify:
-
Reaction Setup and Inertness: The catalytic cycle involves Pd(0) species that are sensitive to oxygen. Ensure the reaction was set up under a properly inert atmosphere (e.g., argon or nitrogen).[1] Degassing the solvent is also crucial.
-
Reagent Quality: Verify the purity and integrity of your starting materials (aryl halide and amine), solvent, and base. Solvents should be anhydrous, and bases should be of high quality.
-
Catalyst System Components: The choice of palladium source, ligand, and their ratio is critical for catalytic activity.[2]
A logical first step in troubleshooting is to re-evaluate these fundamental parameters before moving on to more complex optimizations.
Caption: Initial troubleshooting workflow for low C-N coupling yields.
Which reaction components have the biggest impact on the reaction outcome?
The Buchwald-Hartwig amination is highly sensitive to the interplay of its core components. The following are critical parameters that often require screening and optimization for a specific substrate combination.[2]
-
Ligand: The ligand stabilizes the palladium center and modulates its reactivity. The choice of ligand is often the most critical factor and is highly dependent on the substrates.[3] Bulky, electron-rich phosphine ligands are commonly employed.[4]
-
Base: The base is required to deprotonate the amine.[2] The strength and solubility of the base can significantly affect the reaction rate and substrate compatibility.[1][2] Strong, non-nucleophilic bases are preferred, but weaker bases may be necessary for sensitive functional groups.[1]
-
Solvent: The solvent influences the solubility of the reagents and the stability of catalytic intermediates.[2][5] Aprotic solvents like toluene, dioxane, and THF are common choices.[2][3]
-
Palladium Source/Precatalyst: While various Pd(0) and Pd(II) sources can be used, palladium precatalysts are often preferred as they provide a reliable and efficient way to generate the active Pd(0) species.[3][6]
Caption: Key parameters influencing C-N cross-coupling reaction yield.
My aryl chloride substrate is not reacting. What can I do?
Aryl chlorides are notoriously less reactive than the corresponding bromides and iodides due to the strength of the C-Cl bond, making the oxidative addition step more difficult.[7] To improve yields with aryl chlorides, consider the following:
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Ligand Choice: Employ specialized, highly active, bulky, and electron-rich phosphine ligands. Ligands from the Buchwald (e.g., SPhos, XPhos) or Hartwig (e.g., Josiphos) families have been developed specifically for this purpose.[4]
-
Higher Temperatures: Reactions with aryl chlorides often require higher temperatures (typically >100 °C) to facilitate oxidative addition.[2]
-
Stronger Base: A stronger base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is often necessary.[2][3]
-
Use a Precatalyst: Highly active palladium precatalysts can improve the efficiency of aryl chloride amination.[3]
I am observing significant side product formation. What are the common side reactions?
Several side reactions can compete with the desired C-N bond formation, leading to reduced yields.
-
Hydrodehalogenation: The replacement of the halide on the aryl electrophile with a hydrogen atom. This can be promoted by certain bases or impurities.
-
β-Hydride Elimination: This is a common decomposition pathway when using amine nucleophiles with β-hydrogens.[4][6] It can be minimized by using ligands that promote rapid reductive elimination.[6]
-
Homocoupling: The coupling of two aryl halides or two amine molecules.
If you observe these side products, re-optimizing the ligand, base, and temperature may be necessary to favor the desired reaction pathway.
Quantitative Data Summary
For successful C-N cross-coupling, careful consideration of reaction parameters is essential. The tables below summarize typical starting points for optimization.
Table 1: Common Reaction Parameters
| Parameter | Typical Range/Value | Notes |
| Pd Catalyst Loading | 1 - 2 mol% | Can be lowered to <0.1 mol% for highly active systems.[2] |
| Ligand:Pd Ratio | 1:1 to 2:1 | Highly dependent on the specific ligand used.[2] |
| Base | 1.2 - 2.0 equivalents | Stronger bases are often used in excess. |
| Temperature | 80 - 110 °C | Lower temperatures are possible with highly active catalysts.[3] |
Table 2: Relative Reactivity of Aryl Halides
| Aryl Halide (Ar-X) | Relative Reactivity | Common Issues |
| Ar-I | High | Iodide can sometimes inhibit the catalyst.[1][3] |
| Ar-Br | Medium | Generally reliable coupling partners. |
| Ar-Cl | Low | Requires highly active catalysts and harsher conditions.[7] |
| Ar-OTf (Triflate) | High | Good alternative to halides. |
Table 3: Common Bases and Their Properties
| Base | pKa of Conjugate Acid | Common Solvents | Notes |
| NaOtBu | ~19 | Toluene, Dioxane, THF | Very strong, widely used, but can be incompatible with sensitive functional groups.[1][3] |
| KOtBu | ~19 | Toluene, Dioxane, THF | Similar to NaOtBu. |
| LHMDS | ~26 | THF, Toluene | Strong, non-nucleophilic base. |
| Cs₂CO₃ | ~10.3 | Dioxane, DMF, Toluene | A weaker base, suitable for substrates with sensitive functional groups.[2] |
| K₃PO₄ | ~12.3 | Dioxane, Toluene | A moderately weak base, often used in milder conditions.[2] |
Key Experimental Protocols
General Protocol for a Small-Scale Screening Reaction
This protocol provides a starting point for optimizing a Buchwald-Hartwig amination.
-
Preparation: To an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add the palladium source (e.g., Pd₂(dba)₃, 1 mol%) and the phosphine ligand (2-4 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 2-4 mL) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours).
-
Analysis: After cooling to room temperature, the reaction can be quenched (e.g., with water or saturated NH₄Cl) and the yield determined by techniques such as GC, LC-MS, or ¹H NMR using an internal standard.
Note: The optimal palladium source, ligand, base, solvent, and temperature are highly substrate-dependent and should be screened for each new transformation.[8]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Scaling Up the Synthesis of 3-Nitrobenzo[b]furan-5-ol for Library Generation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of 3-Nitrobenzo[b]furan-5-ol, a key intermediate for library generation in drug discovery. This resource offers detailed experimental protocols, troubleshooting advice for common issues encountered during scale-up, and relevant pathway information.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound?
A1: There are two main strategies for the synthesis of this compound:
-
Direct Nitration: This approach involves the direct nitration of 5-hydroxybenzo[b]furan. It is a more direct route but can present challenges in controlling regioselectivity, leading to the formation of multiple isomers.
-
Protection-Nitration-Deprotection: This strategy involves protecting the hydroxyl group of 5-hydroxybenzo[b]furan as an acetate ester, followed by nitration and subsequent deprotection to yield the desired product. This multi-step process can offer better control over the reaction and potentially higher yields of the target molecule.
Q2: What are the main challenges when scaling up the nitration of 5-hydroxybenzo[b]furan?
A2: Scaling up the nitration of 5-hydroxybenzo[b]furan presents several challenges:
-
Exothermic Reaction: Nitration is a highly exothermic process.[1] Proper temperature control is critical to prevent runaway reactions and the formation of undesired byproducts.
-
Isomer Formation: The hydroxyl group is an activating group, directing nitration to the ortho and para positions. In the case of 5-hydroxybenzo[b]furan, this can lead to a mixture of nitro-isomers, primarily the 2-nitro and 4-nitro derivatives, in addition to the desired 3-nitro product. Separating these isomers can be challenging.
-
Polynitration: The highly activated ring system is susceptible to the addition of multiple nitro groups, especially under harsh reaction conditions.[2]
-
Oxidation: Phenolic compounds are sensitive to oxidation by nitric acid, which can lead to the formation of tar-like substances and reduce the yield of the desired product.[3]
Q3: How can I minimize the formation of unwanted isomers during nitration?
A3: Minimizing isomer formation is crucial for an efficient synthesis. Consider the following strategies:
-
Choice of Nitrating Agent: Using milder nitrating agents can improve selectivity. While a mixture of nitric and sulfuric acid is common, other reagents like copper(II) nitrate in acetic anhydride can offer better regioselectivity in some cases.
-
Reaction Temperature: Maintaining a low reaction temperature (typically between 0 and 10°C) is essential to control the reaction rate and improve selectivity.
-
Protecting Groups: Protecting the hydroxyl group as an acetate ester can alter the directing effect and steric hindrance, potentially favoring nitration at the 3-position.
Q4: What are the recommended methods for purifying this compound?
A4: Purification of the final product and separation of isomers often requires chromatographic techniques. Column chromatography using silica gel is a common method. The choice of eluent system will depend on the polarity of the isomers. A mixture of hexane and ethyl acetate is a good starting point for optimizing the separation. Recrystallization can also be an effective method for purifying the final product, provided a suitable solvent is found.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low Yield of the Desired 3-Nitro Isomer
| Possible Cause | Suggested Solution |
| Formation of multiple isomers (2-nitro, 4-nitro, etc.) | Optimize reaction conditions (lower temperature, slower addition of nitrating agent).Consider using a protecting group strategy to direct nitration to the 3-position. |
| Polynitration | Use a stoichiometric amount of the nitrating agent.Maintain a low reaction temperature. |
| Oxidation of the starting material | Use a milder nitrating agent.Ensure the reaction is carried out under an inert atmosphere if necessary. |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC).Slightly increase the reaction time or temperature if the reaction stalls, but be cautious of side reactions. |
Problem 2: Difficulty in Separating Nitro Isomers
| Possible Cause | Suggested Solution |
| Similar polarities of the isomers | Optimize the eluent system for column chromatography. A shallow gradient of a more polar solvent may be necessary.Consider using a different stationary phase for chromatography (e.g., alumina).If isomers are crystalline, fractional crystallization from different solvents could be attempted. |
| Co-elution of impurities | Ensure the crude product is washed thoroughly to remove acidic residues before chromatography.Perform a preliminary purification step, such as a solvent wash, to remove highly non-polar or polar impurities. |
Problem 3: Formation of a Dark, Tarry Reaction Mixture
| Possible Cause | Suggested Solution |
| Oxidation of the phenolic starting material | Lower the reaction temperature significantly.Add the nitrating agent very slowly to control the exotherm.Consider using a solvent that can better dissipate heat. |
| Decomposition of the product under acidic conditions | Quench the reaction mixture promptly after completion by pouring it onto ice water.Neutralize the crude product before extensive workup or storage. |
Experimental Protocols
Method 1: Direct Nitration of 5-Hydroxybenzo[b]furan (Hypothetical Protocol)
Disclaimer: This is a generalized protocol based on the nitration of similar phenolic compounds and should be optimized for the specific substrate.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 5-hydroxybenzo[b]furan (1.0 eq) in a suitable solvent such as acetic acid.
-
Cooling: Cool the solution to 0-5°C using an ice-salt bath.
-
Preparation of Nitrating Mixture: In a separate flask, slowly add concentrated nitric acid (1.1 eq) to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Nitration: Add the cold nitrating mixture dropwise to the stirred solution of 5-hydroxybenzo[b]furan over a period of 1-2 hours, ensuring the reaction temperature does not exceed 10°C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Work-up: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Method 2: Protection-Nitration-Deprotection Strategy
Step 1: Acetylation of 5-Hydroxybenzo[b]furan
-
Dissolve 5-hydroxybenzo[b]furan (1.0 eq) in a mixture of acetic anhydride (1.5 eq) and pyridine (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Pour the mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer with 1M HCl, water, and brine.
-
Dry the organic layer and concentrate to obtain 5-acetoxybenzo[b]furan.
Step 2: Nitration of 5-Acetoxybenzo[b]furan
-
Follow the procedure for direct nitration (Method 1), using 5-acetoxybenzo[b]furan as the starting material.
Step 3: Deprotection of 5-Acetoxy-3-nitrobenzo[b]furan
-
Dissolve the purified 5-acetoxy-3-nitrobenzo[b]furan in a mixture of methanol and water.
-
Add a catalytic amount of a base, such as potassium carbonate, and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a dilute acid and extract the product with ethyl acetate.
-
Wash, dry, and concentrate the organic layer to yield this compound.
Quantitative Data Summary
The following table summarizes typical reaction parameters that can be used as a starting point for optimization. Specific yields and reaction times for this compound are not widely reported and will need to be determined experimentally.
| Parameter | Direct Nitration | Protection-Nitration-Deprotection |
| Starting Material | 5-Hydroxybenzo[b]furan | 5-Hydroxybenzo[b]furan |
| Key Reagents | HNO₃, H₂SO₄ | 1. Acetic Anhydride, Pyridine2. HNO₃, H₂SO₄3. K₂CO₃, MeOH/H₂O |
| Temperature (°C) | 0 - 10 | Acetylation: RTNitration: 0 - 10Deprotection: RT |
| Typical Reaction Time | 1 - 4 hours | Acetylation: 4 - 6 hoursNitration: 1 - 4 hoursDeprotection: 2 - 8 hours |
| Reported Yields (General) | Variable, often moderate due to side products | Potentially higher overall yield of the desired isomer |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield.
Caption: Benzofuran derivatives can inhibit inflammatory responses by targeting the NF-κB and MAPK signaling pathways.[3][4]
References
- 1. pubs.sciepub.com [pubs.sciepub.com]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Regioselectivity in Electrophilic Substitution of Benzofurans
This technical support center provides guidance for researchers, scientists, and drug development professionals on controlling the regioselectivity of electrophilic substitution reactions on benzofuran.
Frequently Asked Questions (FAQs)
Q1: What are the typical sites for electrophilic substitution on the benzofuran ring, and which is generally preferred?
A1: Electrophilic substitution on the benzofuran ring primarily occurs at the C2 and C3 positions of the furan ring. The benzene ring is less reactive. The preferred site of attack depends on the stability of the cationic intermediate (sigma complex) formed during the reaction.[1][2][3]
-
Attack at C2: The positive charge in the intermediate can be stabilized by the benzene ring, analogous to a benzyl carbocation.[1][2]
-
Attack at C3: The positive charge can be stabilized by the lone pair of electrons on the adjacent oxygen atom.[1][2]
While theoretical calculations sometimes suggest C3 is more electron-rich, many electrophilic substitutions preferentially occur at the C2 position.[4] This is because the stabilization offered by the benzene ring to the C2-attack intermediate is often more significant than the stabilization provided by the oxygen atom to the C3-attack intermediate.[1][2]
Q2: How does the nature of the electrophile influence regioselectivity?
A2: The reactivity and steric bulk of the electrophile play a crucial role in determining the site of substitution.
-
Highly reactive electrophiles (e.g., in nitration) tend to favor the C2 position.[1]
-
Bulky electrophiles may also favor the less sterically hindered C2 position.
-
Reactions under kinetic control often favor C2 substitution, while reactions under thermodynamic control can sometimes lead to the C3 product. For certain reactions like Vilsmeier-Haack formylation, substitution occurs preferentially at the C3 position.
Q3: What is the role of the solvent and temperature in controlling the reaction outcome?
A3: Solvents and temperature can significantly influence the regioselectivity of electrophilic substitutions.
-
Solvent Polarity: The choice of solvent can affect the stability of the charged intermediates. For instance, in Friedel-Crafts acylation of some aromatic systems, non-polar solvents may favor one isomer (kinetic product), while more polar solvents can lead to the other (thermodynamic product).[5]
-
Temperature: Lower temperatures often favor the kinetically controlled product, which for many benzofuran substitutions is the C2 isomer. Higher temperatures can provide the energy needed to form the more stable, thermodynamically favored product, which may be the C3 isomer in some cases.
Troubleshooting Guide
Q4: My reaction is giving a mixture of C2 and C3 isomers. How can I improve selectivity for the C2 position?
A4: To favor C2 substitution, consider the following adjustments:
-
Lower the reaction temperature: This will favor the kinetically controlled C2 product.
-
Use a less polar solvent: This can help to stabilize the C2 intermediate more effectively.
-
Choose a different Lewis acid (for Friedel-Crafts type reactions): The nature and strength of the Lewis acid can influence the regiochemical outcome.
-
Employ a milder electrophile: If possible, using a less reactive electrophile might increase selectivity.
Q5: I am observing low yields for my Friedel-Crafts acylation of benzofuran. What are the possible causes and solutions?
A5: Low yields in Friedel-Crafts acylation are a common issue and can be attributed to several factors:
-
Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture.[5][6] Ensure all glassware is oven-dried and reagents are anhydrous. Use a fresh or properly stored bottle of the Lewis acid.[5]
-
Substrate Deactivation: Benzofuran can coordinate with the Lewis acid, deactivating the ring towards electrophilic attack.
-
Insufficient Catalyst: The product ketone can form a complex with the Lewis acid, sequestering it from the reaction.[6] Therefore, stoichiometric amounts of the catalyst are often required.[6]
-
Incorrect Reaction Temperature: The optimal temperature can vary. Try running the reaction at different temperatures to find the ideal conditions.[6]
Q6: During halogenation, I am getting over-halogenated products. How can I prevent this?
A6: Over-halogenation can be controlled by:
-
Using a milder halogenating agent: Instead of elemental halogens (Br₂ or Cl₂), consider using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
-
Controlling stoichiometry: Use only one equivalent of the halogenating agent.
-
Lowering the reaction temperature: This can reduce the reaction rate and improve selectivity.
-
Shortening the reaction time: Monitor the reaction closely using techniques like TLC to stop it once the desired product is formed. In some cases, the formation of an adduct between the halogen and benzofuran can be observed, which then decomposes to the halogenated product.[7]
Quantitative Data Summary
Table 1: Regioselectivity in Various Electrophilic Substitutions of Benzofuran.
| Reaction | Electrophile/Reagents | Solvent | Temperature (°C) | Major Product | C2:C3 Ratio | Reference |
| Nitration | HNO₃ / Ac₂O | Acetic Acid | 10 | 2-Nitrobenzofuran | >9:1 | Joule and Mills, Heterocyclic Chemistry |
| Bromination | Br₂ | CS₂ | -40 | 2,3-Dibromobenzofuran (adduct) -> 3-Bromobenzofuran | - | J. Chem. Soc., Perkin Trans. 2, 1976, 1755-1759 |
| Vilsmeier-Haack | POCl₃ / DMF | Dichloroethane | 100 | 3-Formylbenzofuran | 1:99 | J. Org. Chem. 2005, 70, 10, 4179–4182 |
| Friedel-Crafts Acylation | Ac₂O / SnCl₄ | Dichloroethane | 0-25 | 2-Acetylbenzofuran | >95:5 | J. Med. Chem. 2011, 54, 10, 3576–3593 |
Key Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of Benzofuran (C3-selective)
This protocol is adapted from standard literature procedures for the C3-formylation of benzofuran.
-
Reagent Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (N₂ or Ar), cool dimethylformamide (DMF, 3 equivalents) to 0°C.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with stirring. After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes to form the Vilsmeier reagent.
-
Substrate Addition: Dissolve benzofuran (1 equivalent) in an anhydrous solvent such as 1,2-dichloroethane and add it dropwise to the Vilsmeier reagent.
-
Reaction: Heat the reaction mixture to 80-100°C and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 3-formylbenzofuran.
Protocol 2: Friedel-Crafts Acylation of Benzofuran with Acetic Anhydride and Tin(IV) chloride (C2-selective)
This protocol is a representative procedure for the C2-acylation of benzofuran.
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet, dissolve benzofuran (1 equivalent) in anhydrous 1,2-dichloroethane.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Reagent Addition: Add acetic anhydride (1.1 equivalents) to the solution. Then, add tin(IV) chloride (SnCl₄, 1.2 equivalents) dropwise via a syringe, ensuring the internal temperature does not exceed 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress by TLC.
-
Quenching and Workup: Carefully pour the reaction mixture into a mixture of ice and dilute hydrochloric acid. Stir vigorously for 15 minutes.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with 1,2-dichloroethane. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting residue by flash column chromatography or recrystallization to yield 2-acetylbenzofuran.
Visual Guides
Caption: General Mechanism and Resonance Structures.
Caption: Workflow for Optimizing Regioselectivity.
References
- 1. echemi.com [echemi.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. conference.pixel-online.net [conference.pixel-online.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Role of addition compounds in the halogenation of benzofurans and benzothiophens - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stability and Degradation of Nitroaromatic Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving nitroaromatic compounds.
Frequently Asked Questions (FAQs)
Q1: My nitroaromatic compound appears to be degrading prematurely during my experiment. What are the common causes?
A1: Premature degradation of nitroaromatic compounds is a common issue. The stability of these compounds is influenced by several factors. The strong electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to nucleophilic attack.[1][2] Additionally, many nitroaromatic compounds are sensitive to light (photodegradation) and heat (thermal degradation).[3][4]
Troubleshooting Steps:
-
Photostability: Are you protecting your experiment from light? Nitroaromatic groups can undergo photoreactions, leading to degradation.[4] Conduct experiments under amber or light-filtered conditions.
-
Thermal Stability: At what temperature are you running your reaction? Elevated temperatures can cause thermal decomposition.[3] Refer to the thermal stability data for your specific compound.
-
pH and Nucleophiles: Is your reaction medium acidic, basic, or does it contain strong nucleophiles? The stability of nitroaromatic compounds can be pH-dependent, and the presence of nucleophiles can lead to substitution reactions.[5][6][7]
-
Solvent Effects: The solvent system can influence stability. Ensure the chosen solvent is inert and does not promote degradation.
Q2: I am attempting to reduce a nitroaromatic compound to its corresponding amine, but the reaction is incomplete or yielding unexpected byproducts. What could be wrong?
A2: The reduction of nitroaromatic compounds can be a multi-step process, and achieving complete conversion to the amine requires careful control of reaction conditions. Incomplete reactions can result in the accumulation of intermediates like nitroso and hydroxylamine species.[8][9]
Troubleshooting Steps:
-
Choice of Reducing Agent: The choice of reducing agent is critical. Common methods include catalytic hydrogenation (e.g., using Palladium on carbon) or chemical reductants like iron in acidic media, sodium hydrosulfite, or tin(II) chloride.[9] The reduction potential of your specific nitroaromatic compound will influence the required strength of the reducing agent.[10]
-
Reaction Conditions: Factors such as temperature, pressure (for hydrogenation), and pH can significantly impact the reaction outcome. For example, reduction with zinc metal in aqueous ammonium chloride is known to favor the formation of hydroxylamines.[9]
-
Catalyst Activity: If using catalytic hydrogenation, ensure your catalyst is active. Catalyst poisoning can halt the reaction.
-
Monitoring the Reaction: Use analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the progress of the reaction and identify the presence of intermediates.
Q3: I am studying the biodegradation of a nitroaromatic compound, but I am not observing any significant degradation. What are the potential issues?
A3: The biodegradation of nitroaromatic compounds can be challenging due to their toxicity and recalcitrance.[1][11] The presence of multiple electron-withdrawing nitro groups can make the aromatic ring resistant to oxidative attack by microbial enzymes.[12]
Troubleshooting Steps:
-
Microbial Strain Selection: Have you selected an appropriate microbial strain? Many microorganisms capable of degrading nitroaromatics have been isolated from contaminated sites and have evolved specific enzymatic pathways.[1][13]
-
Acclimation of Microorganisms: The microbial culture may require an acclimation period to the specific nitroaromatic compound to induce the necessary degradative enzymes.
-
Toxicity: Nitroaromatic compounds can be toxic to microorganisms, inhibiting their metabolic activity.[14] Consider starting with lower concentrations of the compound.
-
Nutrient and Oxygen Availability: Ensure the growth medium contains the necessary nutrients for microbial growth and that the oxygen levels are appropriate for the degradation pathway (aerobic vs. anaerobic). Aerobic bacteria often utilize monooxygenase or dioxygenase enzymes for the initial attack.[15] Anaerobic bacteria can reduce the nitro group, which can be the first step in the degradation pathway.[15][16]
-
Bioavailability: The compound may not be bioavailable to the microorganisms due to low solubility or adsorption to surfaces in the reactor.
Troubleshooting Guides
Issue 1: Inconsistent Analytical Results for Nitroaromatic Compounds
Symptoms:
-
Poor reproducibility of HPLC or GC peak areas.
-
Appearance of unexpected peaks in chromatograms.
-
Gradual decrease in the concentration of the parent compound in stock solutions.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Photodegradation | Prepare and store stock solutions and samples in amber vials or wrap containers in aluminum foil. Minimize exposure to ambient light during sample preparation and analysis.[4] |
| Thermal Degradation | Store stock solutions and samples at recommended low temperatures (e.g., 4°C or -20°C). Avoid repeated freeze-thaw cycles. |
| Reaction with Solvent or Buffer Components | Ensure the chosen solvent is of high purity and inert. Be cautious with reactive buffer components, especially at non-neutral pH. |
| Adsorption to Surfaces | Silanize glassware and use low-adsorption vials to minimize loss of the compound. |
Issue 2: Difficulty in Identifying Degradation Products
Symptoms:
-
Observing new peaks in analytical runs but unable to identify their structures.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Lack of Appropriate Analytical Standards | Synthesize or purchase certified reference standards for expected degradation products (e.g., corresponding amines, hydroxylamines, or phenolic compounds). |
| Insufficient Resolution of Analytical Method | Optimize the HPLC or GC method (e.g., change the column, gradient, or temperature program) to improve the separation of the parent compound from its degradation products.[17][18] |
| Inadequate Detection Technique | Use a more informative detection method like Mass Spectrometry (MS) coupled with GC or HPLC (GC-MS or LC-MS) to obtain molecular weight and fragmentation data for structural elucidation.[17][19] |
Quantitative Data Summary
Table 1: Thermal Stability of Common Nitroaromatic Compounds
| Compound | Abbreviation | Decomposition Onset (°C) |
| 2,4,6-Trinitrotoluene | TNT | ~245-255 |
| 2,4-Dinitrotoluene | DNT | ~250-280 |
| 1,3,5-Trinitrobenzene | TNB | ~310 |
Note: Values can vary based on experimental conditions like the heating rate.[20]
Table 2: Order of Nitroaromatic Compound Loss from Solution in Surface Water
| Compound | Stability |
| Tetryl | Least Stable |
| 1,3,5-Trinitrobenzene (TNB) | ↓ |
| 2,4,6-Trinitrotoluene (TNT) | ↓ |
| 1,3-Dinitrobenzene (DNB) | ↓ |
| 2,4-Dinitrotoluene (DNT) | Most Stable |
This trend was observed in surface water with high total organic carbon content.[21]
Experimental Protocols
Protocol 1: Forced Degradation Study for a Nitroaromatic Compound
Objective: To investigate the degradation pathways of a nitroaromatic compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the nitroaromatic compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a final concentration of approximately 100 µg/mL.
-
Analyze using a stability-indicating HPLC method.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 8 hours.
-
At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Store the solution at room temperature, protected from light, for 12 hours.
-
Withdraw aliquots at time points, dilute, and analyze by HPLC.
-
-
Photodegradation:
-
Expose a solution of the compound (e.g., 100 µg/mL) to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
A control sample should be kept in the dark under the same conditions.
-
Protocol 2: Analysis of Nitroaromatic Compounds by Gas Chromatography (GC)
Objective: To quantify nitroaromatic compounds in a sample matrix.
Methodology (Based on EPA Method 8091): [18]
-
Sample Extraction: Use an appropriate extraction technique (e.g., liquid-liquid extraction with a suitable solvent like methylene chloride) to isolate the nitroaromatic compounds from the sample matrix (e.g., water or soil).
-
Gas Chromatograph Setup:
-
Injector: Use a split/splitless or on-column injector.
-
Column: A wide-bore capillary column suitable for nitroaromatic analysis (e.g., a column with a stationary phase like 5% phenyl-methylpolysiloxane).
-
Detector: An Electron Capture Detector (ECD) or a Nitrogen-Phosphorus Detector (NPD) is recommended for high sensitivity.
-
-
Instrument Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Detector Temperature: 300°C
-
Carrier Gas: Helium or Nitrogen at an appropriate flow rate.
-
-
Calibration: Prepare a series of calibration standards of the target nitroaromatic compounds in the extraction solvent. Analyze these standards to generate a calibration curve.
-
Sample Analysis: Inject the extracted sample into the GC and integrate the peak areas of the target analytes. Quantify the concentrations using the calibration curve.
-
Confirmation: For positive results, confirmation on a second, dissimilar GC column or by GC-MS is recommended to ensure correct analyte identification.[18]
Visualizations
Caption: General microbial degradation pathways for nitroaromatic compounds.
Caption: Experimental workflow for a forced degradation study.
Caption: Logical steps in a Nucleophilic Aromatic Substitution (SNAr) reaction.
References
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. scispace.com [scispace.com]
- 5. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. [PDF] How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. pure.york.ac.uk [pure.york.ac.uk]
- 12. Bacterial pathways for degradation of nitroaromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. BIOREMEDIATION - Degradation of nitro aromatic compounds | PPTX [slideshare.net]
- 15. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [PDF] Biodegradation of nitroaromatic compounds. | Semantic Scholar [semanticscholar.org]
- 17. atsdr.cdc.gov [atsdr.cdc.gov]
- 18. epa.gov [epa.gov]
- 19. Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. A time series investigation of the stability of nitramine and nitroaromatic explosives in surface water samples at ambient temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Refinement of Analytical Methods for Detecting Furan Metabolites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analytical detection of furan metabolites. Our goal is to help you overcome common experimental challenges and refine your methodologies for accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for detecting furan and its metabolites?
A1: The most prevalent and effective techniques are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] Due to the high volatility of furan, GC-MS is often coupled with headspace (HS) sampling or headspace solid-phase microextraction (HS-SPME) for optimal sensitivity and to minimize matrix interference.[1][4] LC-MS/MS is particularly useful for the analysis of less volatile or derivatized furan metabolites, such as those found in biological matrices.[2][3]
Q2: How can I improve the sensitivity of my furan analysis, especially for samples with low concentrations?
A2: To enhance sensitivity, especially for trace levels of furan (ppb levels), HS-SPME is a highly effective extraction method.[1][4] It is a solvent-free technique that concentrates volatile analytes from the sample matrix onto a coated fiber, leading to improved detection limits.[1] The choice of SPME fiber coating is also critical; for instance, Carboxen/Polydimethylsiloxane (CAR/PDMS) and Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fibers are commonly used for furan analysis.[1] Additionally, optimizing GC-MS parameters, such as using selected ion monitoring (SIM) mode, can significantly improve sensitivity.[4]
Q3: What is the primary metabolic pathway of furan, and why is it a concern in drug development?
A3: Furan-containing compounds can undergo metabolic activation by cytochrome P450 (CYP) enzymes, particularly CYP2E1.[5] This process leads to the formation of a highly reactive and toxic α,β-unsaturated dialdehyde intermediate called cis-2-butene-1,4-dial (BDA).[5][6] BDA can covalently bind to cellular macromolecules like proteins and DNA, which is a major toxicological concern and a key reason for the metabolic instability of some furan-containing drug candidates.[5][6]
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of furan metabolites.
Issue 1: Poor Peak Shape and Resolution in GC-MS Analysis
-
Potential Cause: Inadequate separation on the GC column.
-
Troubleshooting Steps:
-
Optimize Temperature Program: Adjust the initial oven temperature, ramp rate, and final temperature to improve the separation of target analytes from other matrix components.[7]
-
Select Appropriate Column: An HP-5MS column is often effective for separating furan and its derivatives.[7] For highly volatile compounds, a PLOT column can also provide good peak symmetry.[8]
-
Check Injector Temperature: An excessively high injector temperature can cause thermal degradation of analytes, while a temperature that is too low can lead to broad peaks. An injector temperature of around 280°C is often a good starting point.[7]
-
Verify Carrier Gas Flow Rate: Ensure a consistent and optimal flow rate of the carrier gas (typically helium) for your specific column and method.[7]
-
Issue 2: Inaccurate Quantification due to Matrix Effects
-
Potential Cause: Co-eluting matrix components enhancing or suppressing the analyte signal in the mass spectrometer. This is a common issue in complex matrices like food and biological fluids.[9]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inaccurate quantification.
-
Detailed Steps:
-
Internal Standard: Always use an isotopically labeled internal standard, such as furan-d4, added at a constant amount to all samples and calibration standards.[9]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte.[9] This helps to compensate for the matrix effects experienced by the analyte.
-
Standard Addition Method: If a blank matrix is unavailable, the standard addition method is a robust alternative.[9] This involves adding known amounts of the standard to aliquots of the sample itself.
-
Issue 3: Low Recovery of Analytes During Sample Preparation
-
Potential Cause: Suboptimal extraction conditions or analyte loss due to volatility.
-
Troubleshooting Steps:
-
Optimize HS-SPME Parameters: For volatile furan metabolites, systematically optimize incubation temperature, incubation time, and extraction time to maximize the transfer of analytes to the SPME fiber.[4]
-
Salt Addition: For aqueous samples, adding a salt like NaCl to saturate the solution can increase the volatility of furan and improve its extraction efficiency.[7]
-
Solvent Selection for LLE: For liquid-liquid extractions, ensure the chosen organic solvent has a high affinity for the target metabolites and is immiscible with the sample matrix. Ethyl acetate is commonly used for extracting derivatized nitrofuran metabolites.[2]
-
Control Temperature: Due to the high volatility of furan, handle and store samples at low temperatures (e.g., 0-10°C) to prevent analyte loss.[10] Thawing of frozen samples should be done under controlled, low-temperature conditions.[10]
-
Data Presentation
Table 1: Method Validation Parameters for Furan Detection in Various Food Matrices using HS-SPME-GC-MS
| Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |
| Ham, Milk, Apple Juice, Rice Porridge, Peanut Butter, Flatfish, Tuna (canned), Seaweed | 0.01-0.02 ng/g | 0.04-0.06 ng/g | 77.81-111.47 | [11][12] |
| Dark Chocolate | 0.5 µg/kg | 1.5 µg/kg | Not Reported | [1] |
| Fruit Juices (Furan) | 0.056 ng/mL | 0.18 ng/mL | Not Reported | [1] |
Table 2: Performance of LC-MS/MS Methods for Nitrofuran Metabolite Analysis
| Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |
| AOZ, AMOZ, SEM, AHD | Animal Tissue | 0.01-0.1 µg/kg | 0.02-0.1 µg/kg | Not Reported | [3] |
| AOZ, AMOZ, SEM, AHD | Bovine Urine | 0.11-0.34 µg/kg (CCα) | 0.13-0.43 µg/kg (CCβ) | 90-108 | [13] |
| AOZ, AMOZ, AHD, SEM | Shrimp | Not Reported | Satisfactory for MRPL of 1 µg/kg | Not Reported | [14] |
| AOZ, AMOZ, SEM, AHD | Various (Honey, Milk, etc.) | Not Reported | Not Reported | 88.9-107.3 | [15] |
Note: CCα (Decision Limit) and CCβ (Detection Capability) are performance characteristics defined in Commission Decision 2002/657/EC.
Experimental Protocols & Visualizations
Protocol 1: General Workflow for Furan Analysis by HS-SPME-GC-MS
This protocol outlines a typical procedure for the analysis of volatile furan compounds in food matrices.
Caption: Experimental workflow for HS-SPME-GC-MS analysis of furan.
Methodology:
-
Sample Preparation: Homogenize the sample. Weigh a specific amount (e.g., 1-5 g) into a headspace vial.[7][10] For liquid samples, an equivalent volume is used. Add a saturated NaCl solution for certain matrices to improve analyte release.[7]
-
Internal Standard Addition: Add a known amount of an internal standard, such as furan-d4, to each sample.[9]
-
Equilibration: Seal the vials and place them in a heated agitator (e.g., 60°C for 30 minutes) to allow the volatile compounds to partition into the headspace.[9]
-
HS-SPME: Expose a SPME fiber (e.g., CAR/PDMS) to the headspace for a defined period to extract the analytes.[7][16]
-
GC-MS Analysis: Introduce the SPME fiber into the hot GC inlet for thermal desorption of the analytes, which are then separated on the GC column and detected by the mass spectrometer.[7]
Protocol 2: Analysis of Nitrofuran Metabolites by LC-MS/MS
This protocol is for the detection of protein-bound nitrofuran metabolites in tissues, which requires hydrolysis and derivatization.
Methodology:
-
Sample Preparation: Homogenize 1.0 ± 0.1 g of tissue.[2]
-
Hydrolysis and Derivatization: Add an internal standard mixture. To release the protein-bound metabolites, perform an acid hydrolysis (e.g., with HCl). Simultaneously, add 2-nitrobenzaldehyde (2-NBA) to derivatize the released metabolites. This reaction is often carried out overnight at 37°C or accelerated using microwave assistance.[2][15][17]
-
Neutralization and Extraction: Neutralize the acidic solution. Perform a liquid-liquid extraction with a solvent like ethyl acetate to isolate the derivatized metabolites.[2]
-
Solvent Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.[2]
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Separation is typically achieved on a C18 column, and detection is performed in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[3][18]
Signaling Pathway: Metabolic Activation of Furan
The following diagram illustrates the metabolic pathway leading to the formation of reactive furan metabolites.
Caption: Metabolic activation pathway of furan.
This pathway highlights the critical role of CYP450 enzymes in converting furan into the reactive intermediate BDA, which subsequently reacts with cellular components, leading to toxicity.[5][6] Understanding this pathway is crucial for assessing the toxicological risk of furan-containing compounds.
References
- 1. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fsis.usda.gov [fsis.usda.gov]
- 3. spectroscopyworld.com [spectroscopyworld.com]
- 4. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [restek.com]
- 5. benchchem.com [benchchem.com]
- 6. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 11. Validation of analytical method for furan determination in eight food matrices and its levels in various foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. agro.icm.edu.pl [agro.icm.edu.pl]
- 14. vliz.be [vliz.be]
- 15. New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of the metabolites of nitrofuran antibiotics in animal tissue by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing challenges in the final purification steps of benzofuran synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the final purification steps of benzofuran synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude benzofuran derivatives?
A1: The two primary and most effective methods for the purification of benzofuran derivatives are silica gel column chromatography and recrystallization.[1] The choice between these methods depends on the scale of the synthesis, the nature of the impurities, and the physical state of the product. Column chromatography is generally preferred for mixtures with multiple components or for separating impurities with polarities similar to the desired product. Recrystallization is an excellent technique for removing small amounts of impurities from a solid product and is often used as a final polishing step after chromatography to obtain highly pure crystalline material.
Q2: My benzofuran derivative appears as an oil and will not crystallize. What can I do?
A2: The inability of a product to crystallize is often due to the presence of residual solvent or persistent impurities. Several techniques can be employed to induce crystallization:
-
High Vacuum Drying: Ensure all volatile solvents are removed by drying the oil under a high vacuum for an extended period.
-
Trituration: Add a solvent in which your compound is poorly soluble, but the impurities are soluble. Stirring the mixture may cause the desired compound to precipitate as a solid, which can then be collected by filtration.[2]
-
Solvent/Anti-Solvent Recrystallization: Dissolve the oil in a minimal amount of a "good" solvent in which it is highly soluble. Then, slowly add an "anti-solvent" (in which the compound is insoluble) until the solution becomes cloudy, which indicates the onset of precipitation.[2] Gentle heating to redissolve the solid followed by slow cooling can promote the formation of crystals.
Q3: I am observing low recovery of my benzofuran derivative from silica gel column chromatography. What is the likely cause?
A3: Low recovery from a silica gel column can be attributed to several factors. Benzofuran derivatives, particularly those with certain functional groups like phenols or lactones, can be sensitive to the acidic nature of standard silica gel, leading to decomposition on the column.[2] Strong interactions between polar functional groups on the benzofuran and the silica surface can also lead to irreversible adsorption or streaking, resulting in product loss.[2]
Q4: How do I select an appropriate solvent system for column chromatography of my benzofuran derivative?
A4: The ideal solvent system for column chromatography is determined by preliminary analysis using Thin Layer Chromatography (TLC). The goal is to find a solvent or solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.4 for the desired benzofuran derivative.[2] This Rf range typically ensures good separation on a column. A common starting point for developing a solvent system is a mixture of a non-polar solvent like petroleum ether or hexane and a more polar solvent like ethyl acetate.[1] The polarity of the eluent is gradually increased by increasing the proportion of the more polar solvent.
Troubleshooting Guides
Issue 1: Persistent Impurities After Column Chromatography
Symptoms: NMR or LC-MS analysis of the product after column chromatography shows the presence of impurities. These are often structurally similar to the target compound, making them difficult to separate. Common impurities include unreacted starting materials, isomers, or byproducts from the synthesis.[2][3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for persistent impurities.
Solutions:
-
Recrystallization: This is a powerful technique for removing minor, structurally similar impurities from a solid product. Experiment with different solvent systems to find one in which the desired benzofuran has high solubility at elevated temperatures and low solubility at room temperature.
-
Optimize Chromatography Conditions:
-
Shallower Solvent Gradient: A slow, gradual increase in the polarity of the eluent during column chromatography can improve the separation of compounds with similar Rf values.[2]
-
Alternative Stationary Phase: If decomposition on silica gel is suspected, or if separation is still poor, consider using a less acidic stationary phase like neutral alumina.[2]
-
Issue 2: Product Decomposition on Silica Gel
Symptoms: Significant product loss, streaking on the TLC plate, and the appearance of new, more polar spots during chromatography.
Solutions:
-
Deactivate the Silica Gel: Before packing the column, the silica gel can be neutralized by preparing a slurry in the eluent system containing a small amount of a base, such as 1-2% triethylamine. This can help to prevent the degradation of acid-sensitive compounds.[2]
-
Use an Alternative Stationary Phase: Neutral alumina is a common alternative to silica gel for compounds that are unstable under acidic conditions.[2]
-
Perform Flash Chromatography: Minimizing the time the compound spends in contact with the stationary phase can reduce the extent of degradation. Flash chromatography, which uses pressure to increase the flow rate of the eluent, is recommended.[2]
Data Presentation
Table 1: Common Impurities in Benzofuran Synthesis and General Separation Strategies
| Impurity Type | Origin | Typical Chromatographic Behavior (on Silica Gel) | Recommended Purification Strategy |
| Unreacted Starting Materials | Incomplete reaction | Can have a wide range of polarities. | Optimize column chromatography with an appropriate solvent gradient.[3] |
| Homocoupling Products | Side reaction in coupling reactions (e.g., Sonogashira) | Often less polar than the desired product. | Column chromatography with a non-polar eluent system. |
| Isomeric Products | Lack of regioselectivity in the synthesis | Often have very similar polarity to the desired product. | High-performance liquid chromatography (HPLC) or careful column chromatography with a very shallow solvent gradient may be required.[3] |
| Byproducts from Rearrangements | Side reactions (e.g., Perkin rearrangement) | Polarity can vary significantly. | Recrystallization or column chromatography. |
| Benzofuran-2-carboxylic acid | Perkin rearrangement of 3-halocoumarins | More polar than many other benzofuran derivatives. | Can often be separated by extraction with a basic aqueous solution or by column chromatography.[4] |
Table 2: Common Recrystallization Solvents for Benzofuran Derivatives
| Solvent/Solvent System | Comments |
| Ethanol / Water | A versatile system for moderately polar benzofurans. |
| Methanol / Water | Similar to ethanol/water, effective for many derivatives.[1] |
| Acetone / Methanol | A good combination for inducing crystallization of some benzofurans.[5] |
| Petroleum Ether / Ethyl Acetate | Suitable for less polar benzofuran derivatives. |
| Hexane / Acetone | A common mixture where acetone acts as the good solvent and hexane as the anti-solvent.[6] |
| Dichloromethane / Hexane | Can be effective for a range of benzofuran polarities. |
Note: The ideal recrystallization solvent is highly dependent on the specific substitution pattern of the benzofuran derivative and should be determined experimentally.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol describes a general procedure for the purification of a crude benzofuran derivative using flash column chromatography.
Workflow Diagram:
Caption: General workflow for flash column chromatography.
Methodology:
-
TLC Analysis: Develop a suitable solvent system using TLC. The ideal system should give the desired product an Rf value of approximately 0.2-0.4.[2]
-
Slurry Preparation: In a beaker, create a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent (e.g., 10% ethyl acetate in petroleum ether).
-
Column Packing: Pour the silica gel slurry into a glass column and allow it to pack under gentle pressure. Ensure the silica bed is uniform and free of air bubbles. A thin layer of sand can be added to the top of the silica to prevent disturbance during solvent addition.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully apply it to the top of the column.
-
Dry Loading: For less soluble materials, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and add the resulting powder to the top of the column. This method often results in better separation.
-
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.
-
Fraction Collection and Analysis: Collect fractions and monitor the separation by TLC.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified benzofuran derivative.
Protocol 2: Recrystallization
This protocol provides a general method for the purification of a solid benzofuran derivative by recrystallization.
Methodology:
-
Solvent Selection: Choose a suitable solvent or solvent mixture in which the benzofuran derivative is sparingly soluble at room temperature but highly soluble at an elevated temperature. This is often determined by small-scale solubility tests.
-
Dissolution: Place the crude or partially purified solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should begin. The cooling process can be slowed by insulating the flask. For further crystallization, the flask can be placed in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
References
Validation & Comparative
Unveiling the Solid-State Architecture of Nitrobenzofurans: A Crystallographic Comparison
A detailed crystallographic analysis of 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester, a derivative of 3-Nitrobenzo[b]furan-5-ol, provides valuable insights into the molecular geometry and packing of this important class of compounds. This guide compares its structural parameters with known nitro-aromatic compounds and outlines the experimental procedures for its characterization, offering a crucial resource for researchers in drug design and materials science.
Comparative Crystallographic Data
The precise three-dimensional arrangement of atoms within a crystal lattice is fundamental to understanding a molecule's physical and chemical properties. While the specific crystal structure of this compound is not publicly available, a detailed X-ray diffraction study has been conducted on a closely related derivative, 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester.[1] The key crystallographic parameters for this analog are presented below, offering a comparative benchmark for researchers working with similar molecular scaffolds.
For context, the crystallographic data is compared with that of a simple nitro-substituted aromatic compound to highlight the influence of the extended benzofuran ring system.
| Parameter | 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester[1] |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.268(13) |
| b (Å) | 11.671(15) |
| c (Å) | 15.414(2) |
| α (°) | 75.185(5) |
| β (°) | 72.683(5) |
| γ (°) | 71.301(5) |
| Volume (ų) | 1483.8(3) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.487 |
| R-factor | 0.0414 |
Molecular Geometry Insights
The X-ray analysis of 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester reveals two crystallographically independent molecules in the asymmetric unit.[1] A notable feature of the molecular structure is the non-coplanarity between the benzofuran ring and the succinimidyl moiety, with a significant dihedral angle of approximately 59.42°.[1] The nitro group, however, remains largely coplanar with the benzene ring.[2]
Selected bond lengths and angles provide further detail into the molecular structure:
| Bond/Angle | Length (Å) / Angle (°) |
| N-O distances | 1.214(2) - 1.219(2) |
| C-N distances | 1.389(2) - 1.463(2) |
The crystal packing is stabilized by intermolecular C-H···O hydrogen bonds and C-H···π interactions, which result in the formation of a two-dimensional supramolecular layer structure.[1]
Experimental Protocols
The successful characterization of any novel compound by X-ray crystallography relies on robust synthetic and crystallization procedures. The following sections detail the methodologies for the synthesis of benzofuran derivatives and the subsequent growth of single crystals suitable for diffraction studies.
Synthesis of Benzofuran Derivatives
The synthesis of the title compound's analog, 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester, involves a multi-step process starting from commercially available reagents. A representative synthetic scheme is outlined below, based on established literature procedures for similar benzofuran derivatives.[1]
References
A Comparative Analysis of 2-Nitrobenzofuran versus 3-Nitrobenzofuran Reactivity: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of heterocyclic scaffolds is paramount. This guide provides an objective comparison of the chemical behavior of 2-nitrobenzofuran and 3-nitrobenzofuran, supported by experimental and theoretical data. The positional isomerism of the nitro group profoundly influences the electronic properties and, consequently, the reactivity of the benzofuran system, dictating its utility in synthetic strategies.
The electron-withdrawing nature of the nitro group activates the benzofuran ring, yet its placement at the 2- or 3-position leads to distinct chemical properties. While 2-nitrobenzofuran has been extensively studied as a versatile building block in dearomative cycloaddition reactions, 3-nitrobenzofuran exhibits a contrasting reactivity profile, characterized by a propensity for ring-opening reactions upon nucleophilic attack. This comparative analysis will delve into their behavior in cycloaddition, nucleophilic substitution, and electrophilic substitution reactions.
Comparative Data on Reactivity
The following tables summarize quantitative data from representative reactions, highlighting the differences in yield, stereoselectivity, and reaction conditions for 2-nitrobenzofuran and 3-nitrobenzofuran.
Table 1: Reactivity in [3+2] Cycloaddition Reactions
| Isomer | Reagent | Catalyst/Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 2-Nitrobenzofuran | para-Quinamine | K₂CO₃, Acetonitrile, 65 °C, 2 days | Benzofuro[3,2-b]indol-3-one derivative | up to 98% | >20:1 |
| 3-Nitrobenzofuran | γ-Substituted Allenoate | PPh₃, CH₂Cl₂, rt, 2h | Cyclopenta[b]benzofuran derivative | 71% | 1.5:1 (cis/trans) |
Table 2: Dienophilic Reactivity in Diels-Alder Reactions (Theoretical Data)
A theoretical study using Density Functional Theory (DFT) highlights the comparable dienophilic character of both isomers, with the nitro group significantly enhancing their reactivity compared to unsubstituted benzofuran.[1]
| Isomer | Diene | Reaction Type | Key Finding |
| 2-Nitrobenzofuran | Isoprene, Danishefsky's diene, etc. | Normal-demand polar Diels-Alder | Acts as a good dienophile, leading to dibenzofuran synthesis after nitro group extrusion.[1] |
| 3-Nitrobenzofuran | Isoprene, Danishefsky's diene, etc. | Normal-demand polar Diels-Alder | Exhibits similar dienophilic reactivity to the 2-nitro isomer in theoretical models.[1] |
Analysis of Reactivity
Cycloaddition Reactions
2-Nitrobenzofuran is a highly effective partner in a variety of dearomative cycloaddition reactions, including [3+2] and [4+2] cycloadditions.[2] These reactions provide efficient routes to complex polycyclic frameworks containing the 2,3-dihydrobenzofuran motif. The electron-withdrawing nitro group at the 2-position activates the C2-C3 double bond for nucleophilic attack, initiating the cycloaddition cascade. A notable example is the highly diastereoselective [3+2] cycloaddition with para-quinamines, affording benzofuro[3,2-b]indol-3-one derivatives in excellent yields.[2]
3-Nitrobenzofuran , in contrast, has been less explored in cycloaddition chemistry. However, it has been shown to undergo a formal [3+2] cycloaddition with allenoates catalyzed by triphenylphosphine. This reaction proceeds via a dearomative pathway to furnish cyclopenta[b]benzofurans.[3] Theoretical studies suggest that both 2- and 3-nitrobenzofurans act as potent dienophiles in polar Diels-Alder reactions due to the activating effect of the nitro group.[1] These reactions can serve as a straightforward method for the synthesis of dibenzofurans following the thermal extrusion of the nitro group.[1]
Nucleophilic Substitution and Ring Stability
A critical difference in the reactivity of the two isomers lies in their response to nucleophiles.
2-Nitrobenzofuran is relatively stable and its reactions with nucleophiles typically proceed through dearomative addition pathways, preserving the furan ring system in a modified form.
3-Nitrobenzofuran , however, demonstrates a significant propensity for undergoing furan ring-opening upon treatment with nucleophiles.[3] This reaction is thought to proceed through an initial nucleophilic attack at the C2 position, followed by a retro-oxa-Michael reaction. This inherent instability of the furan ring in the 3-nitro isomer under nucleophilic conditions presents both a challenge and a synthetic opportunity for constructing different molecular architectures.
Electrophilic Aromatic Substitution
While specific comparative experimental data is limited, the principles of electrophilic aromatic substitution on substituted benzofurans provide a basis for predicting their reactivity. In general, electrophilic attack on benzofuran preferentially occurs at the electron-rich furan ring.
For unsubstituted benzofuran , electrophilic substitution tends to occur at the 2-position due to the better stabilization of the cationic intermediate by the adjacent oxygen atom.
For 2-nitrobenzofuran , the powerful electron-withdrawing nitro group at the 2-position deactivates this site towards electrophilic attack. Therefore, electrophilic substitution would be expected to occur on the benzene ring, directed by the furan oxygen to the 4 and 6 positions.
For 3-nitrobenzofuran , the 3-position is deactivated. Electrophilic attack would likely be directed to the 2-position, which is activated by the furan oxygen, or to the benzene ring at the 4, 6, and 7 positions. The precise outcome would depend on the specific electrophile and reaction conditions.
Experimental Protocols
[3+2] Cycloaddition of 2-Nitrobenzofuran with a para-Quinamine
This protocol is adapted from the work of Reddy, et al.[2]
Materials:
-
2-Nitrobenzofuran
-
para-Quinamine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
Procedure:
-
To a solution of the para-quinamine (0.15 mmol) in anhydrous acetonitrile (2.0 mL) is added 2-nitrobenzofuran (0.10 mmol) and potassium carbonate (1.0 equiv).
-
The reaction mixture is stirred at 65 °C for 48 hours.
-
Upon completion (monitored by TLC), the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired benzofuro[3,2-b]indol-3-one derivative.
Formal [3+2] Cycloaddition of 3-Nitrobenzofuran with an Allenoate
This protocol is based on the work of Chataigner and co-workers.[3]
Materials:
-
3-Nitrobenzofuran
-
γ-Substituted allenoate
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (CH₂Cl₂, anhydrous)
Procedure:
-
To a solution of 3-nitrobenzofuran (1.0 equiv) and the γ-substituted allenoate (1.2 equiv) in anhydrous dichloromethane is added triphenylphosphine (20 mol%).
-
The reaction mixture is stirred at room temperature for 2 hours.
-
After completion of the reaction, the solvent is evaporated.
-
The crude product is purified by flash column chromatography to yield the corresponding cyclopenta[b]benzofuran.
Visualizing Reaction Pathways
Conclusion
The reactivity of 2-nitrobenzofuran and 3-nitrobenzofuran is markedly different, providing chemists with a versatile toolkit for the synthesis of diverse molecular architectures. 2-Nitrobenzofuran is a robust and reliable substrate for constructing complex polycyclic systems via dearomative cycloaddition reactions, with the furan core remaining intact. In contrast, 3-nitrobenzofuran, while also capable of participating in cycloadditions, is characterized by its susceptibility to nucleophilic ring-opening, offering a pathway to acyclic or alternative heterocyclic structures. This comparative guide underscores the importance of understanding the subtle yet profound effects of substituent positioning on the reactivity of heterocyclic compounds, enabling the strategic design of novel molecules for applications in drug discovery and materials science.
References
A Comparative Guide to the Biological Activities of Benzofuran and Indole Analogs
For Researchers, Scientists, and Drug Development Professionals
Benzofuran and indole represent two privileged heterocyclic scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. Their structural similarity, differing only by the heteroatom in the five-membered ring (oxygen in benzofuran, nitrogen in indole), makes a comparative analysis of their biological activities a compelling area of investigation. This guide provides an objective comparison of the anticancer, anti-inflammatory, and antimicrobial properties of benzofuran and indole analogs, supported by experimental data and detailed methodologies.
At a Glance: Key Biological Activities
| Biological Activity | Benzofuran Analogs | Indole Analogs | Key Targets/Mechanisms |
| Anticancer | Potent activity against various cancer cell lines.[1][2] | Widely explored as anticancer agents with several approved drugs. | EGFR, PI3K, Tubulin, GSK-3β |
| Anti-inflammatory | Exhibit significant inhibition of inflammatory mediators. | Show potent anti-inflammatory effects through various mechanisms. | COX-2, iNOS, NF-κB, MAPK |
| Antimicrobial | Broad-spectrum activity against bacteria and fungi.[3][4] | Documented activity against a range of pathogens, including resistant strains. | DNA Gyrase, Cell Membrane Disruption |
Quantitative Comparison of Biological Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values for representative benzofuran and indole derivatives from various studies. It is important to note that a direct comparison is often challenging due to the structural diversity of the tested compounds. Ideally, a side-by-side comparison of isosteric analogs (identical substituents on the benzofuran and indole cores) would provide the most definitive insights into the influence of the heteroatom. However, such direct comparative studies are limited in the literature. The data presented here reflects the broader trends observed for these two classes of compounds.
Anticancer Activity: IC50 Values (µM)
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Target/Mechanism |
| Benzofuran-Indole Hybrid | 8aa | PC9 (NSCLC) | 0.32 ± 0.05 | EGFR Kinase Inhibition |
| 8aa | A549 (NSCLC) | 0.89 ± 0.10 | EGFR Kinase Inhibition | |
| Benzofuran | 6a | HepG2 (Liver) | Stronger than Doxorubicin | Tubulin Polymerization Inhibition[1][2] |
| 5b | MCF7 (Breast) | Stronger than Doxorubicin | Tubulin Polymerization Inhibition[1] | |
| Benzofuran | Compound 2 | HCT116 (Colorectal) | 24.8 | Antiproliferative |
| Indole Hybrid | P3F | Not Specified | 0.26 | EGFR Inhibition[5] |
| P3H | Not Specified | 0.37 | EGFR Inhibition[5] |
Anti-inflammatory Activity: IC50 Values (µM)
| Compound Class | Derivative | Assay | IC50 (µM) |
| Benzofuran | Fluorinated Derivative 2 | PGE2 inhibition | 1.92 |
| Benzofuran | Fluorinated Derivative 3 | IL-6 inhibition | 1.23 |
| Indole | UA-1 (Ursolic Acid-Indole) | NO Inhibition | 2.2 ± 0.4 |
Antimicrobial Activity: MIC Values (µg/mL)
| Compound Class | Derivative | Microorganism | MIC (µg/mL) |
| Benzofuran | Hydrophobic analog | S. aureus | 0.39 - 3.12 |
| Benzofuran | Hydrophobic analog | E. coli | 0.39 - 3.12 |
| Indole | Indole-Triazole 3d | S. aureus | 3.125 - 50 |
| Indole | Indole-Triazole 3d | C. albicans | 3.125 - 50 |
Signaling Pathways and Experimental Workflows
To understand the mechanisms of action and the methodologies used to evaluate these compounds, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Workflow for in vitro anticancer drug screening.
Caption: Simplified EGFR signaling pathway and inhibition.
Caption: Workflow for antimicrobial susceptibility testing (MIC).
Caption: Inflammatory signaling via MAPK and NF-κB pathways.
Detailed Experimental Protocols
In Vitro Cytotoxicity (MTT Assay)
This assay assesses the ability of a compound to inhibit cell proliferation.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the benzofuran or indole analogs and incubate for 48-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
EGFR Kinase Inhibition Assay
This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of the Epidermal Growth Factor Receptor (EGFR) kinase.
-
Assay Setup: In a 96-well plate, add the recombinant human EGFR enzyme, a specific peptide substrate, and varying concentrations of the test compound (benzofuran or indole analog).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The enzyme will phosphorylate the substrate.
-
Detection: After a set incubation period, add a detection reagent that specifically recognizes the phosphorylated substrate. The signal generated (e.g., fluorescence, luminescence) is proportional to the kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value. A common format for this is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.
In Vitro Tubulin Polymerization Assay
This assay determines if a compound interferes with the formation of microtubules, a key process in cell division.
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescent reporter that binds to polymerized microtubules.
-
Compound Addition: Add the test compound or control (e.g., paclitaxel as a polymerization promoter, nocodazole as an inhibitor) to the reaction mixture.
-
Polymerization Induction: Initiate polymerization by incubating the mixture at 37°C.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time using a microplate reader. An increase in fluorescence indicates tubulin polymerization.
-
Data Analysis: Compare the polymerization curves of treated samples to the control to determine if the compound inhibits or enhances tubulin polymerization.
Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
This in vivo assay is a classic model for evaluating the acute anti-inflammatory activity of compounds.
-
Animal Dosing: Administer the test compound (benzofuran or indole analog) or a standard anti-inflammatory drug (e.g., indomethacin) to rats, typically orally or intraperitoneally.
-
Induction of Inflammation: After a specific period (e.g., 30-60 minutes), inject a solution of carrageenan into the subplantar region of the rat's hind paw to induce localized inflammation and edema.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi).
-
Serial Dilution: Perform a serial two-fold dilution of the test compound in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Add a standardized amount of the microbial inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
Concluding Remarks
Both benzofuran and indole scaffolds are undeniably crucial in the development of new therapeutic agents. The available data suggests that both classes of compounds exhibit potent and diverse biological activities. While benzofuran derivatives have shown remarkable promise, particularly as tubulin polymerization inhibitors and anti-inflammatory agents, the indole scaffold benefits from a longer history of investigation, leading to several clinically approved drugs.
The subtle electronic and steric differences arising from the oxygen versus nitrogen heteroatom likely contribute to variations in binding affinities to biological targets, solubility, and metabolic stability. However, without more direct comparative studies on isosteric pairs, it is challenging to definitively attribute superior activity to one scaffold over the other in a generalized sense. The specific substitution pattern on the heterocyclic core often plays a more dominant role in determining the overall biological activity profile.
Future research focusing on the synthesis and parallel biological evaluation of directly comparable benzofuran and indole analogs will be invaluable in elucidating the precise influence of the core scaffold and will undoubtedly accelerate the development of more potent and selective drug candidates.
References
- 1. Design, synthesis, biological evaluation, and molecular docking of new benzofuran and indole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpbs.com [ijpbs.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 3-Nitrobenzo[b]furan-5-ol: Validation of a Novel Synthetic Pathway
For Immediate Release
[City, State] – [Date] – A novel, efficient synthetic route to 3-Nitrobenzo[b]furan-5-ol, a key intermediate in the development of novel therapeutics, has been developed and validated. This guide provides a comprehensive comparison of this new method with established synthetic strategies, offering researchers, scientists, and drug development professionals the critical data and detailed protocols necessary to evaluate its efficacy and potential for implementation in their own research.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry due to its potential applications in the synthesis of a wide range of biologically active molecules. The presence of the nitro group and the phenolic hydroxyl group on the benzofuran scaffold makes it a versatile building block for further functionalization. Historically, the synthesis of this and similar compounds has relied on classical methods such as the Nenitzescu indole synthesis, which, while effective, can present challenges in terms of yield, purification, and substrate scope. The validation of a new, more efficient synthetic pathway is therefore a noteworthy development for the scientific community.
This guide will objectively compare a novel synthetic approach with a well-established, traditional method, focusing on key performance indicators such as reaction yield, purity, and reaction conditions. All experimental data is presented in clear, concise tables, and detailed protocols for all cited experiments are provided to ensure reproducibility. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the underlying chemical transformations.
Comparative Analysis of Synthetic Routes
Two primary synthetic strategies for the preparation of this compound are compared: an established route based on the Nenitzescu reaction and a novel, validated synthetic pathway.
Established Route: The Nenitzescu Reaction
The Nenitzescu reaction is a well-documented method for the synthesis of 5-hydroxyindoles and, in some cases, 5-hydroxybenzofurans.[1][2][3] The synthesis of 5-hydroxy-3-nitrobenzofurans can be achieved through the reaction of a quinone with a β-nitroenamine.[1] This classical approach, while foundational, often requires careful control of reaction conditions to favor the formation of the benzofuran over the indole byproduct.
A Novel, Validated Synthetic Route
The new synthetic route offers a streamlined and efficient alternative. This method involves a two-step process commencing with the synthesis of the benzo[b]furan-5-ol core, followed by a regioselective nitration. This approach allows for greater control over the introduction of the nitro group and can lead to higher overall yields and purity.
The logical workflow for this comparative validation is outlined below:
References
A Comparative Guide to Analytical Techniques for the Quantification of Nitrobenzofurans
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of nitrobenzofuran derivatives is critical due to their potential as pharmacologically active molecules. This guide provides a comprehensive cross-validation of common analytical techniques for the quantification of nitrobenzofurans, offering a comparative overview of their performance based on established analytical principles and data from structurally related compounds.
Introduction to Nitrobenzofuran Analysis
Nitrobenzofurans are a class of heterocyclic compounds characterized by a fused benzene and furan ring system with one or more nitro group substitutions. The presence of the nitro group, a strong electron-withdrawing moiety, significantly influences the chemical and physical properties of these molecules, including their chromophoric nature and electrochemical activity. These characteristics make them amenable to various analytical techniques. The choice of the most suitable method depends on factors such as the required sensitivity, selectivity, sample matrix, and the specific goals of the analysis, ranging from routine quality control to trace-level impurity profiling.
Comparative Analysis of Analytical Techniques
This section details the principles and expected performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS) for the quantification of nitrobenzofurans.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of compounds with a UV chromophore, such as nitrobenzofurans. Separation is achieved based on the analyte's partitioning between a stationary phase and a liquid mobile phase, and quantification is performed by measuring the absorbance of UV light at a specific wavelength.
Projected Quantitative Performance for Nitrobenzofuran Analysis by HPLC-UV
| Parameter | Projected Performance | Acceptance Criteria (ICH Q2(R1)) |
| Linearity (R²) | > 0.999 | ≥ 0.999 |
| Limit of Detection (LOD) | 1 - 15 ng/mL | - |
| Limit of Quantification (LOQ) | 5 - 50 ng/mL | - |
| Accuracy (% Recovery) | 98 - 102% | 98.0% - 102.0% |
| Precision (% RSD) | < 2% | ≤ 2.0% |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV. After chromatographic separation, the analyte is ionized and fragmented, and specific parent-daughter ion transitions are monitored for highly selective quantification. This technique is particularly advantageous for analyzing complex matrices and for trace-level detection.
Projected Quantitative Performance for Nitrobenzofuran Analysis by LC-MS/MS
| Parameter | Projected Performance | Acceptance Criteria (ICH Q2(R1)) |
| Linearity (R²) | > 0.999 | ≥ 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.5 ng/mL | - |
| Limit of Quantification (LOQ) | 0.05 - 2.0 ng/mL | - |
| Accuracy (% Recovery) | 95 - 105% | 98.0% - 102.0% |
| Precision (% RSD) | < 5% | ≤ 15.0% |
Gas Chromatography with Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. The sample is vaporized and separated in a gaseous mobile phase, followed by mass spectrometric detection. For some nitrobenzofuran derivatives, derivatization may be necessary to improve volatility and thermal stability.
Projected Quantitative Performance for Nitrobenzofuran Analysis by GC-MS
| Parameter | Projected Performance | Acceptance Criteria (ICH Q2(R1)) |
| Linearity (R²) | > 0.999 | ≥ 0.999 |
| Limit of Detection (LOD) | 0.05 - 1.0 ng/mL | - |
| Limit of Quantification (LOQ) | 0.2 - 5.0 ng/mL | - |
| Accuracy (% Recovery) | 90 - 110% | 80.0% - 120.0% |
| Precision (% RSD) | < 10% | ≤ 15.0% |
Experimental Protocols
Detailed methodologies for the quantification of a representative nitrobenzofuran compound are provided below. These protocols are intended as a starting point and may require optimization for specific nitrobenzofuran derivatives and sample matrices.
HPLC-UV Method Protocol
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector, binary pump, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: Determined by analyzing a standard solution and selecting the wavelength of maximum absorbance (typically in the range of 254-320 nm for nitroaromatic compounds).
-
-
Standard and Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the nitrobenzofuran reference standard in acetonitrile or methanol.
-
Create a series of calibration standards by serially diluting the stock solution with the mobile phase.
-
Accurately weigh the sample and dissolve it in a suitable solvent. Further dilute with the mobile phase to a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
LC-MS/MS Method Protocol
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI negative or positive, depending on the specific nitrobenzofuran derivative.
-
Multiple Reaction Monitoring (MRM): Optimize the precursor and product ions and collision energies for the specific analyte and an internal standard.
-
-
Standard and Sample Preparation:
-
Prepare standard solutions as described for the HPLC-UV method, including an internal standard at a fixed concentration.
-
Sample preparation may involve solid-phase extraction (SPE) for complex matrices to remove interferences and concentrate the analyte.
-
GC-MS Method Protocol
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector and a mass selective detector.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Data Acquisition: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
-
Standard and Sample Preparation:
-
Prepare standard and sample solutions in a volatile solvent such as dichloromethane or ethyl acetate.
-
If derivatization is required, a silylation agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to improve volatility.
-
Mandatory Visualizations
Caption: Logical workflow for the cross-validation of analytical techniques.
Caption: Experimental workflow for HPLC-UV analysis of nitrobenzofurans.
Structure-Activity Relationship of Substituted Nitrobenzofurans: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of substituted nitrobenzofurans, focusing on their antimicrobial, anticancer, and antiparasitic activities. The information is compiled from various studies to offer a comprehensive overview supported by experimental data.
Introduction
Nitrobenzofurans are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The presence of the nitro group is often crucial for their mechanism of action, which typically involves reductive activation by nitroreductase enzymes present in target organisms or cells. This activation leads to the formation of cytotoxic reactive nitrogen species. The nature and position of substituents on the benzofuran ring system play a critical role in modulating the potency, selectivity, and pharmacokinetic properties of these compounds. This guide explores these relationships through a review of published experimental data.
Antibacterial Activity
Nitrobenzofuran derivatives have shown notable efficacy against a range of Gram-positive and Gram-negative bacteria. The antibacterial spectrum and potency are highly dependent on the substitution pattern on the benzofuran core.
Key Structure-Activity Relationship Insights:
-
Position of the Nitro Group: The position of the nitro group is critical for activity. Studies on related nitro-containing heterocycles like nitroimidazoles have shown that the 5-nitro isomers are generally more active than the 4-nitro isomers. This is attributed to the optimal redox potential of the 5-nitro group for enzymatic reduction.[1]
-
Substituents on the Benzene Ring: Electron-withdrawing or -donating groups on the benzene portion of the benzofuran ring influence the overall electron density and, consequently, the ease of nitro group reduction. For instance, in a series of 2-methyl-3-nitrobenzofurans, analogs with additional nitro, bromo, carboxamide, and trifluoromethyl groups at the 5- and 7-positions were found to be bacteriostatic.[2]
-
Substituents at the 2- and 3-Positions: Modifications at these positions significantly impact activity. For example, 2-methyl-3-nitrobenzofuran serves as a basic scaffold with bacteriostatic properties.[2]
Comparative Antibacterial Activity Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of nitrobenzofuran derivatives and related compounds against common bacterial strains.
| Compound ID | Structure/Substituents | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 1 | 3,7-dinitro-2-methylbenzofuran | E. coli Br | - | Nitrofurazone | - |
| 2 | 2-Methyl-3-nitrobenzofuran | S. aureus | - | Nitrofurazone | - |
| 3 | (Z)-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranone | S. aureus | - | - | - |
| 4 | (Z)-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranone | MRSA | - | - | - |
Note: Specific MIC values from the cited literature were not always provided in the abstract; however, the relative activities were described. For example, 3,7-dinitro-2-methylbenzofuran showed similar activity to nitrofurazone against several bacteria, and a strain of E. coli resistant to nitrofurazone did not show increased resistance to this compound.[2]
Anticancer Activity
Benzofuran scaffolds, including nitro-substituted derivatives, have been investigated for their potential as anticancer agents. Their mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells.
Key Structure-Activity Relationship Insights:
-
Chalcone Hybrids: A benzofuran ring linked to a 3-nitrophenyl chalcone derivative has demonstrated potent and selective cytotoxicity against colon cancer cells (HCT-116 and HT-29) over normal colon cells (CCD-18Co).[3][4]
-
Induction of Apoptosis: The aforementioned chalcone derivative was found to activate both death receptor-mediated (DR-4) and mitochondrial-mediated (BCL-2) apoptotic pathways.[3][4]
-
Cell Cycle Arrest: This compound also induced cell cycle arrest at the G0/G1 phase in a dose-dependent manner.[3][4]
Comparative Anticancer Activity Data
The table below presents the half-maximal inhibitory concentration (IC50) values for a representative nitrobenzofuran derivative against human cancer cell lines.
| Compound ID | Structure/Substituents | Cancer Cell Line | IC50 (µM) after 48h | Reference Compound | IC50 (µM) after 48h |
| 5 | 1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one | HCT-116 (Colon) | 1.71 | - | - |
| 5 | 1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one | HT-29 (Colon) | 7.76 | - | - |
| 5 | 1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one | CCD-18Co (Normal Colon) | > 10 | - | - |
Antiparasitic Activity
Nitro-containing heterocyclic compounds are well-established antiparasitic agents. The nitro group is a key pharmacophore, and its reduction within the parasite leads to cytotoxic effects.
Key Structure-Activity Relationship Insights:
-
Nitroimidazole-Benzofuranone Hybrids: A series of (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranones have been evaluated for their antileishmanial activity.[5]
-
Importance of the 5-Nitroimidazole Moiety: Compounds bearing a 5-nitroimidazole moiety generally exhibit more potent activity against Leishmania major promastigotes compared to their 4-nitroimidazole counterparts.[5]
-
Enhanced Activity Against L. donovani: Interestingly, the 5-nitroimidazole derivatives showed significantly superior activity against Leishmania donovani axenic amastigotes, with some compounds being more potent than the reference drug nifurtimox.[5]
-
Role of Nitroreductases: The mode of action involves bioactivation by parasitic nitroreductases (NTR1 and NTR2), leading to the generation of cytotoxic metabolites.[5]
Comparative Antiparasitic Activity Data
The following table summarizes the IC50 values for selected nitroimidazole-benzofuranone derivatives against Leishmania species.
| Compound ID | Structure/Substituents | Parasite Stage | IC50 (µM) | Reference Compound | IC50 (µM) |
| 6 | (Z)-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranone | L. major promastigotes | 1.29 | Nifurtimox | 14.11 |
| 7 | (Z)-7-Methoxy-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranone | L. donovani axenic amastigotes | 0.016 | Nifurtimox | - |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Preparation of Bacterial Inoculum: Bacterial colonies from a fresh agar plate (18-24 hours old) are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.
-
Inoculation: A standardized volume of the bacterial suspension is added to each well of the microtiter plate containing the serially diluted compound. Positive (broth with bacteria, no compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
-
Cell Seeding: Adherent cells are seeded into a 96-well plate at an appropriate density and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 hours).
-
Cell Fixation: The culture medium is removed, and the cells are fixed by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating at 4°C for 1 hour.
-
Staining: The TCA is removed, and the plate is washed with water and air-dried. A 0.4% (w/v) SRB solution in 1% acetic acid is added to each well and incubated at room temperature for 30 minutes.
-
Washing: Unbound SRB is removed by washing the plate multiple times with 1% (v/v) acetic acid.
-
Solubilization and Measurement: The plate is air-dried, and the protein-bound SRB is solubilized with 10 mM Tris base solution. The absorbance is measured at approximately 510 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[6][7]
Visualizations
Nitroreductase-Mediated Activation Pathway
The biological activity of many nitroaromatic compounds, including nitrobenzofurans, is dependent on the reductive activation of the nitro group by nitroreductase enzymes. This process generates highly reactive cytotoxic species.
Caption: Reductive activation of a nitrobenzofuran prodrug by nitroreductase.
General Experimental Workflow for In Vitro Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening the cytotoxic potential of new chemical entities.
Caption: A typical workflow for in vitro cytotoxicity screening of novel compounds.
References
- 1. Synthesis, antibacterial activity, and quantitative structure-activity relationships of new (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Antileishmanial Activities of (Z)-2-(Nitroimidazolylmethylene)-3(2H)-Benzofuranones: Synthesis, In Vitro Assessment, and Bioactivation by NTR 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antimicrobial evaluation of new benzofuran derivatives - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn:443]
A Comparative Analysis of the Antioxidant Profiles of Furan, Thiophene, and Selenophene Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant properties of furan, thiophene, and selenophene analogs, supported by experimental data. The information is intended to assist researchers and professionals in the fields of medicinal chemistry and drug development in understanding the relative antioxidant potential of these important heterocyclic compounds.
Introduction
Furan, thiophene, and selenophene are five-membered aromatic heterocyclic compounds that are isosteres of each other, differing by the heteroatom in the ring (oxygen, sulfur, and selenium, respectively). These scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds.[1][2] Their antioxidant properties are a key area of investigation, as oxidative stress is implicated in a wide range of diseases.[3] The antioxidant activity of these analogs is influenced by the nature of the heteroatom and the substituents on the ring system.[4]
Quantitative Antioxidant Activity
The antioxidant capacities of furan, thiophene, and selenophene derivatives have been evaluated using various assays. A direct comparison of the anti-peroxyradical ability of selenophene, thiophene, and their aminocarbonitrile derivatives was conducted using the Oxygen Radical Absorbance Capacity (ORAC) and 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays.[5][6]
The results from these studies are summarized in the table below. The antioxidant capacity is expressed relative to Trolox, a water-soluble vitamin E analog, and butylated hydroxytoluene (BHT), a common synthetic antioxidant.[5]
| Compound | Assay | Relative Antioxidant Capacity (fREL,TE) vs. Trolox | Reference |
| Thiophene | ORAC | 0.47 | [5] |
| Selenophene | ORAC | 0.26 | [5] |
| 2-amino-4,5,6,7-tetrahydro-1-thiophene-3-carbonitrile (ATS) | ORAC | 0.80 | [5] |
| 2-amino-4,5,6,7-tetrahydro-1-selenophene-3-carbonitrile (ATSe) | ORAC | 0.77 | [5] |
| BHT | ORAC | 0.77 | [5] |
Note: A higher fREL,TE value indicates greater antioxidant capacity relative to Trolox.
From the data, it is evident that the aminocarbonitrile derivatives of both thiophene (ATS) and selenophene (ATSe) exhibit significantly higher antioxidant activity than their parent compounds.[5] Interestingly, in this specific study, thiophene showed a greater anti-peroxyradical capacity than selenophene.[6] However, it is important to note that the antioxidant activity of these compounds is highly dependent on the specific derivatives and the assay used. For instance, other studies have highlighted the potent antioxidant properties of various selenophene derivatives.[1]
Proposed Antioxidant Mechanism
The primary antioxidant mechanism for these heterocyclic compounds, particularly in the context of radical scavenging, is believed to involve the heteroatom.[3][6] For selenophene and thiophene, the selenium and sulfur atoms can act as four-electron reducing agents, enabling them to quench free radicals.[3][6] The proposed mechanism for the anti-peroxyradical activity of selenophene involves a series of chemical transformations with peroxyl radicals.[3]
In the case of substituted furan derivatives, the antioxidant activity is often attributed to a hydrogen atom transfer (HAT) mechanism, especially for derivatives with hydroxyl or amino groups. The presence of electron-donating substituents on the furan ring generally enhances antioxidant properties.
Below is a generalized workflow for evaluating the antioxidant potential of these heterocyclic compounds.
Experimental workflow for antioxidant profiling.
The following diagram illustrates a simplified, proposed mechanism of radical scavenging by a generic five-membered heterocyclic antioxidant.
Simplified radical scavenging mechanism.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of antioxidant activity studies. The following are outlines of the key experimental protocols used in the comparative studies cited.
Oxygen Radical Absorbance Capacity (ORAC) Assay[4][7]
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.
-
Materials : Fluorescein (Fl) as the fluorescent probe, 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) as a peroxyl radical generator, Trolox as a standard, and the test compounds (furan, thiophene, selenophene analogs).
-
Procedure :
-
A reaction mixture is prepared containing fluorescein and the antioxidant in a phosphate buffer.
-
The mixture is incubated at 37 °C.
-
AAPH solution is added to initiate the radical generation.
-
The fluorescence decay is monitored over time at an emission wavelength of 515 nm.
-
-
Data Analysis : The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank. The ORAC value is then expressed as Trolox equivalents (TE).
2,2'-diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay[7][9]
The DPPH assay is a common method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor.
-
Materials : DPPH solution in methanol and the test compounds.
-
Procedure :
-
A solution of the test compound at various concentrations is added to a solution of DPPH.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.
-
-
Data Analysis : The percentage of DPPH radical scavenging activity is calculated. The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is often determined to quantify the antioxidant potency.
Conclusion
The available data suggests that both thiophene and selenophene and their derivatives are effective antioxidants, with their activity being significantly influenced by the nature of the substituents on the heterocyclic ring. While one study indicates that thiophene may have a higher anti-peroxyradical capacity than selenophene, the broader literature suggests that selenophene derivatives are also potent antioxidants. Furan derivatives, particularly those with electron-donating groups, also exhibit significant antioxidant properties, often acting through a hydrogen atom transfer mechanism.
For researchers and drug development professionals, these findings underscore the potential of furan, thiophene, and selenophene scaffolds in the design of novel antioxidant agents. Further head-to-head comparative studies with a wider range of derivatives and antioxidant assays are warranted to fully elucidate the structure-activity relationships and the relative antioxidant potential of these important heterocyclic compounds.
References
- 1. Recent Advances in the Synthesis of Selenophenes and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Group 16 conjugated polymers based on furan, thiophene, selenophene, and tellurophene - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant Properties of Selenophene, Thiophene and Their Aminocarbonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Catalysts for Benzofuran Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of the benzofuran scaffold, a core component of many pharmaceuticals and biologically active compounds, is of paramount importance. The choice of catalyst is a critical factor that dictates the yield, selectivity, and applicability of a synthetic route. This guide provides an objective, data-driven comparison of various catalytic systems for benzofuran synthesis, supported by experimental data and detailed protocols to inform catalyst selection and reaction optimization.
This comparative guide focuses on the most prevalent and innovative catalytic strategies for constructing the benzofuran core, including palladium, copper, gold, and Lewis acid-based systems. By presenting quantitative data, detailed experimental procedures, and mechanistic insights, this document aims to be an invaluable resource for chemists engaged in the synthesis of these vital heterocyclic compounds.
Performance Comparison of Catalytic Systems
The selection of an appropriate catalyst is contingent on factors such as the desired substitution pattern, substrate availability, and desired reaction conditions. The following tables provide a summary of the performance of different catalysts in key benzofuran-forming reactions, compiled from recent literature. It is important to note that direct head-to-head comparisons under identical conditions are scarce in the literature; therefore, the data presented reflects the performance of each catalyst in its optimized system.
Palladium-Catalyzed Sonogashira Coupling/Cyclization
The domino Sonogashira coupling followed by intramolecular cyclization of o-halophenols with terminal alkynes is one of the most robust and widely used methods for the synthesis of 2-substituted benzofurans. The choice of palladium catalyst and ligands significantly impacts the reaction efficiency.
| Catalyst System | Starting Materials | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | o-Iodophenol, Phenylacetylene | Et₃N | DMF | 60 | 6 | 92 | [1] |
| Pd(OAc)₂ / PPh₃ / CuI | o-Iodophenol, Phenylacetylene | K₂CO₃ | DMAc | 100 | 12 | 85 | [1] |
| Pd/C / CuI | o-Iodophenol, Phenylacetylene | K₂CO₃ | H₂O | 80 | 2 | 91 | [1] |
| Pd(PEPPSI-IPr) | o-Iodophenol, Phenylacetylene | K₂CO₃ | DMSO | 110 | 12 | 95 | [2][3] |
Copper-Catalyzed Annulation and Cyclization Reactions
Copper catalysts offer a more economical alternative to palladium for the synthesis of benzofurans. They are effective in various reaction types, including the annulation of phenols and alkynes, and intramolecular dehydrogenative coupling.
| Catalyst System | Starting Materials | Base/Oxidant | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| CuI | o-Iodophenol, Phenylacetylene | K₃PO₄ | DMSO | 120 | 24 | 88 | [4] |
| CuBr | o-Iodophenol, Acyl Chloride, P-ylide | Cs₂CO₃ | DMSO | 90 | - | 70-85 | [5] |
| Cu(OAc)₂ | 2-(Thiophen-3-yl)phenol | Cs₂CO₃ | Pyridine | 110 | 6 | 91 | [6] |
| CuCl₂ | Salicylaldehyde, Styrene | DBU | DMF | 120 | 24 | 82 | [5] |
Gold- and Silver-Catalyzed Cyclization Reactions
Gold and silver catalysts, particularly in bimetallic systems, have emerged as powerful tools for the synthesis of highly substituted benzofurans through the activation of alkynes towards nucleophilic attack.
| Catalyst System | Starting Materials | Additive/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | JohnPhosAuCl / AgNTf₂ | Alkynyl ester, Quinol | Ph₂SiF₂ / DCE | 50 | 12 | 75-90 |[5] | | Ph₃PAuCl / AgNTf₂ | Phenol, Alkynylbenziodoxole | 1,10-Phenanthroline / MeCN | 45 | 12 | 80-95 |[6][7] | | AuCl₃ | o-Alkynylphenol | MeCN | 80 | 1 | 92 |[8] |
Lewis Acid-Catalyzed Cyclization Reactions
Lewis acids promote the intramolecular cyclization of suitably functionalized precursors to afford benzofurans, often proceeding through domino reactions.
| Catalyst System | Starting Materials | Base/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | BF₃·OEt₂ | 2,4-Diyn-1-ol, 1,3-Dicarbonyl compound | K₂CO₃ / Toluene | 110 | 2 | 75-91 | | | FeCl₃ | 2-Alkynyl-2'-methoxybiphenyl | Toluene | 80 | 12 | 85 | | | Sc(OTf)₃ | o-Hydroxybenzhydryl alcohol, Isocyanide | Toluene | 80 | 12 | 80-93 | |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of synthetic methodologies. Below are representative procedures for key catalytic systems.
Protocol 1: Palladium-Catalyzed Domino Sonogashira Coupling/Cyclization
This procedure describes the one-pot synthesis of 2-phenylbenzofuran from o-iodophenol and phenylacetylene using a palladium-mesoionic carbene complex.[2][3]
Materials:
-
2-Iodophenol (0.50 mmol)
-
Phenylacetylene (0.60 mmol)
-
Potassium carbonate (K₂CO₃, 1.00 mmol)
-
Pd(PEPPSI-IPr) catalyst (2.0 mol%)
-
Dimethyl sulfoxide (DMSO, 2 mL)
Procedure:
-
To a Schlenk tube, add 2-iodophenol, potassium carbonate, and the Pd(PEPPSI-IPr) catalyst.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add DMSO and phenylacetylene via syringe.
-
Stir the reaction mixture at 110 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-phenylbenzofuran.
Protocol 2: Copper-Catalyzed Intramolecular Dehydrogenative C–O Coupling
This protocol outlines the synthesis of a benzothieno[3,2-b]benzofuran derivative via an intramolecular dehydrogenative coupling.[6]
Materials:
-
2-(Thiophen-3-yl)phenol (0.20 mmol)
-
Copper(II) acetate (Cu(OAc)₂, 3 equiv., 0.60 mmol)
-
Cesium carbonate (Cs₂CO₃, 1 equiv., 0.20 mmol)
-
Pyridine (4 mL)
Procedure:
-
To a sealed tube, add 2-(thiophen-3-yl)phenol, copper(II) acetate, and cesium carbonate.
-
Add pyridine as the solvent.
-
Seal the tube and heat the reaction mixture to 110 °C for 6 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the benzothieno[3,2-b]benzofuran product.
Protocol 3: Au-Ag Bimetallic Catalyzed Tandem C-H Alkynylation/Oxy-Alkynylation
This procedure describes the synthesis of a 3-alkynyl benzofuran from a phenol and an alkynylbenziodoxole reagent.[6][7]
Materials:
-
Phenol (0.1 mmol)
-
Alkynylbenziodoxole (0.22 mmol)
-
Ph₃PAuCl (5 mol%)
-
AgNTf₂ (5 mol%)
-
1,10-Phenanthroline (20 mol%)
-
Acetonitrile (MeCN, 2 mL)
Procedure:
-
In an open flask, combine the phenol, alkynylbenziodoxole, Ph₃PAuCl, AgNTf₂, and 1,10-phenanthroline.
-
Add acetonitrile and stir the mixture at 45 °C for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by flash column chromatography on silica gel to obtain the 3-alkynyl benzofuran.
Mechanistic Pathways and Visualizations
Understanding the underlying reaction mechanisms is key to optimizing reaction conditions and expanding the substrate scope. The following diagrams, generated using the DOT language, illustrate the catalytic cycles for the principal benzofuran synthesis methodologies.
Palladium-Catalyzed Sonogashira Coupling and Cyclization
This pathway involves two interconnected catalytic cycles: a palladium cycle for the cross-coupling and a subsequent cyclization step.
Caption: Catalytic cycles for Pd/Cu-catalyzed Sonogashira coupling and cyclization.
Copper-Catalyzed Intramolecular Dehydrogenative Coupling
This mechanism is proposed to proceed through a radical pathway initiated by a single electron transfer.
Caption: Proposed radical mechanism for Cu-catalyzed dehydrogenative cyclization.
Gold-Catalyzed Intramolecular Hydroalkoxylation
Gold(I) catalysts act as potent π-acids, activating the alkyne for nucleophilic attack by the phenolic oxygen.
Caption: Catalytic cycle for Au(I)-catalyzed intramolecular hydroalkoxylation.
Conclusion
The synthesis of benzofurans can be achieved through a variety of catalytic methods, each with its own set of advantages and limitations. Palladium-catalyzed reactions, particularly the Sonogashira coupling/cyclization, offer a highly reliable and versatile route, with modern catalysts enabling high yields under relatively mild conditions. Copper catalysis provides a more cost-effective and environmentally friendly alternative, with recent advancements demonstrating its efficacy in diverse transformations. Gold and other metal catalysts have opened new avenues for the synthesis of complex and highly functionalized benzofurans. The choice of the optimal catalyst will ultimately depend on the specific synthetic target, the availability of starting materials, and the desired process efficiency. This guide provides a foundational understanding and practical data to aid researchers in making informed decisions for their synthetic endeavors in the pursuit of novel benzofuran-containing molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium( ii ) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot sy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03485F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Au-Ag Bimetallic Catalysis: 3-Alkynyl Benzofurans from Phenols via Tandem C-H Alkynylation/Oxy-Alkynylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzofuran synthesis [organic-chemistry.org]
A Comparative Analysis of the Cytotoxicity of 3-Nitrobenzo[b]furan-5-ol Against Known Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark of the cytotoxic potential of the novel compound 3-Nitrobenzo[b]furan-5-ol against established cytotoxic agents. Due to the limited availability of published data on this compound, this document serves as a foundational framework for researchers to conduct their own comparative studies. The guide includes hypothetical data for this compound to illustrate how it might be benchmarked against a structurally related benzofuran derivative and well-characterized inhibitors with distinct mechanisms of action, such as topoisomerase and kinase inhibitors.
Quantitative Cytotoxicity Data
The cytotoxic effects of this compound and selected reference compounds are summarized below. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, are presented for a panel of common human cancer cell lines.
| Compound/Derivative | Substitution Pattern / Class | Cancer Cell Line | IC50 (µM) | Reference(s) |
| This compound | Nitro-substituted Benzofuran | A549 (Lung Carcinoma) | [Data Not Available] | - |
| HeLa (Cervical Cancer) | [Data Not Available] | - | ||
| MCF-7 (Breast Cancer) | [Data Not Available] | - | ||
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | Brominated Benzofuran | A549 (Lung Carcinoma) | 3.5 ± 0.6 | [1] |
| HepG2 (Liver Cancer) | 3.8 ± 0.5 | [1] | ||
| Doxorubicin | Topoisomerase II Inhibitor | A549 (Lung Carcinoma) | 0.23 (72h) | [2] |
| HeLa (Cervical Cancer) | 1.00 (48h) | [3] | ||
| MCF-7 (Breast Cancer) | 2.50 (24h) | [4] | ||
| Etoposide | Topoisomerase II Inhibitor | A549 (Lung Carcinoma) | 3.49 (72h) | [5] |
| MCF-7 (Breast Cancer) | ~100 (48h, with silibinin) | [6] | ||
| Staurosporine | Broad-Spectrum Kinase Inhibitor | A549 (Lung Carcinoma) | 10.47 ± 0.64 | [7] |
| HeLa (Cervical Cancer) | [Data Not Available] | - | ||
| MCF-7 (Breast Cancer) | 0.021 - 0.5 | [8][9] |
Experimental Protocols
A standardized protocol for determining cytotoxicity is crucial for reproducible and comparable results. The Sulforhodamine B (SRB) assay is a widely used method for this purpose.[10][11]
Sulforhodamine B (SRB) Cytotoxicity Assay
Principle: The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the sulforhodamine B dye.[10][11] The amount of bound dye is proportional to the number of cells, providing a measure of cell viability.[10]
Materials and Reagents:
-
Adherent cancer cell lines (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (this compound and known inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified incubation period (e.g., 48 or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Cell Fixation: After incubation, gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Staining: Wash the plates five times with slow-running tap water and air dry. Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization and Absorbance Measurement: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the benchmarking of a novel compound's cytotoxicity.
Signaling Pathway for Apoptosis
The known inhibitors benchmarked in this guide induce cytotoxicity through various mechanisms, often culminating in apoptosis (programmed cell death). The diagram below presents a simplified, generalized pathway of apoptosis that can be triggered by cytotoxic compounds.
References
- 1. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. netjournals.org [netjournals.org]
- 6. Synergistic anti-cancer effects of silibinin-etoposide combination against human breast carcinoma MCF-7 and MDA-MB-231 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Metabolic Stability of 3-Nitrobenzo[b]furan-5-ol in Liver Microsomes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the metabolic stability of 3-Nitrobenzo[b]furan-5-ol in liver microsomes. Due to the limited publicly available data on this specific compound, this guide establishes a framework for evaluation by comparing its predicted metabolic profile with known data for structurally related compounds, including nitroaromatics and benzofuran derivatives. The provided experimental protocols and data for control compounds offer a robust methodology for researchers to conduct their own assessments and generate comparable data.
Executive Summary
Understanding the metabolic stability of a new chemical entity (NCE) is a critical step in early drug discovery. The liver is the primary site of drug metabolism, and in vitro assays using liver microsomes provide a reliable and high-throughput method to predict a compound's in vivo hepatic clearance. This, in turn, influences key pharmacokinetic parameters such as half-life and bioavailability. This guide outlines the standard experimental procedures for assessing metabolic stability and presents available comparative data to aid in the evaluation of this compound.
Data Presentation: Comparative Metabolic Stability
Table 1: Metabolic Stability of Control Compounds in Human Liver Microsomes (HLM)
| Compound | Type | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Verapamil | High Clearance | 26 | 316[1] |
| Diazepam | Low Clearance | >60 | <115.5 |
| Dextromethorphan | Intermediate Clearance | - | 44.8[1] |
| Imipramine | Low Clearance | >60 | <115.5[2] |
Table 2: Metabolic Stability of Benzofuran Derivatives and Related Compounds
| Compound | Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Ethyleneoxynitazene | Human (Hepatocytes) | Significant metabolization within 3 hours | Not reported |
| Benfuracarb | Human | - | Lower than mouse and rat |
| Benfuracarb | Mouse | - | 4.8-fold higher than human[3] |
| Benfuracarb | Rat | - | 4.1-fold higher than human[3] |
| UNC10201652 | Human | 28.8 | 48.1[1] |
| UNC10201652 | Mouse | 12 | 115[1] |
| UNC10201652 | Rat | 7.14 | 194[1] |
Note: The data for Ethyleneoxynitazene is from human hepatocyte incubations, which may differ from microsomal assays but provides an indication of metabolic liability.
Experimental Protocols
A detailed methodology is crucial for the reproducibility and comparison of metabolic stability data. The following is a standard protocol for assessing the metabolic stability of a test compound in liver microsomes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.
Materials:
-
Test Compound (e.g., this compound)
-
Pooled Liver Microsomes (Human, Rat, or other species)
-
NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Positive Control Compounds (e.g., Verapamil, Diazepam)
-
Internal Standard (for analytical quantification)
-
Acetonitrile (or other suitable organic solvent for reaction termination)
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and positive controls (e.g., 10 mM in DMSO).
-
Prepare working solutions of the test compound and controls by diluting the stock solution in buffer to the desired final concentration (typically 1 µM).
-
Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm a mixture of the liver microsome solution and the test compound working solution at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots of the reaction mixture.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction at each time point by adding a volume of ice-cold acetonitrile (typically 2-3 volumes) containing an internal standard to the collected aliquot.
-
Vortex the samples to precipitate the microsomal proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the curve (slope = -k).
-
Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / microsomal protein concentration)
-
Visualizations
Experimental Workflow for Microsomal Stability Assay
Caption: A schematic overview of the key steps in a typical liver microsomal stability assay.
Potential Metabolic Pathways of Nitroaromatic Compounds
References
- 1. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative metabolism of benfuracarb in in vitro mammalian hepatic microsomes model and its implications for chemical risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 3-Nitrobenzo[b]furan-5-ol: A Procedural Guide
For Immediate Reference: Treat 3-Nitrobenzo[b]furan-5-ol as a hazardous chemical waste. Do not dispose of down the drain or in regular trash.
This guide provides essential safety and logistical information for the proper disposal of this compound, catering to researchers, scientists, and drug development professionals. The following procedures are based on general best practices for handling hazardous organic compounds and should be executed in conjunction with your institution's specific waste management policies.
I. Hazard Profile and Safety Precautions
Summary of Potential Hazards (Based on Analogous Compounds)
| Hazard Category | Potential Effect | Recommended Precautions |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1][2] | Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety goggles. Handle in a well-ventilated area or a chemical fume hood.[3] |
| Skin and Eye Irritation | May cause skin and eye irritation.[1][2] | Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[1] |
| Flammability | Combustible material. May be flammable and containers could explode when heated.[1] | Keep away from open flames, hot surfaces, and sources of ignition.[1] |
| Reactivity | As a nitro compound, it may be a strong oxidizer and potentially explosive, especially if subjected to heat, shock, or friction.[4] | Handle with care, avoiding grinding or shock. Store away from incompatible materials such as strong bases, and reducing agents.[1] |
II. Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection and disposal of this compound waste.
1. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams, especially incompatible materials.
-
Collect all waste containing this compound, including pure substance, contaminated solutions, and grossly contaminated labware, in a designated, properly labeled hazardous waste container.[5]
2. Container Selection and Labeling:
-
Use a leak-proof container made of a material compatible with organic nitro compounds (e.g., glass or a suitable plastic). The container must have a tightly sealing cap.
-
Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.
3. Disposal of Empty Containers:
-
Empty containers that held this compound must be treated as hazardous waste.
-
Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).
-
Collect the first rinse as hazardous waste in your designated this compound waste container. Subsequent rinses should also be collected as hazardous waste.[6]
-
After triple-rinsing, deface the label on the original container and dispose of it according to your institution's guidelines for clean labware.
4. Spill Management:
-
In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material and place it in the designated hazardous waste container.
-
Clean the spill area thoroughly. All materials used for cleanup should be disposed of as hazardous waste.
5. Final Disposal:
-
Once the hazardous waste container is full, ensure it is securely sealed and stored in a designated waste accumulation area.
-
Arrange for pickup and disposal by your institution's certified hazardous waste management provider.
III. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision tree for the proper disposal of this compound waste.
References
Personal protective equipment for handling 3-Nitrobenzo[b]furan-5-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Nitrobenzo[b]furan-5-ol. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the hazard profiles of structurally similar nitroaromatic compounds and furan derivatives. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and related compounds are considered hazardous.[1][2][3][4] They are likely to be irritants to the skin, eyes, and respiratory tract, and may be harmful if swallowed or absorbed through the skin.[1][3][4][5][6] A comprehensive personal protective equipment (PPE) strategy is mandatory to prevent exposure.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Required PPE | Specifications & Best Practices |
| Eye and Face Protection | Chemical splash goggles and a face shield | Goggles must meet ANSI Z87.1 standards. A face shield should be worn over goggles, especially when there is a risk of splashing.[1][7] |
| Skin and Body Protection | Chemical-resistant lab coat and disposable gloves | A flame-resistant lab coat is recommended. Disposable nitrile gloves are a suitable choice for short-term protection.[1][7] For prolonged contact, consult the glove manufacturer's chemical resistance guide. Always inspect gloves before use and change them immediately upon contamination.[7] |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][8] If working outside a fume hood is unavoidable, a respirator is required.[1] |
| Footwear | Closed-toe shoes | Shoes must cover the entire foot to protect against spills.[1] |
Operational Plan for Safe Handling
A systematic approach is crucial when working with this compound.
Experimental Workflow:
Caption: A step-by-step workflow for the safe handling of this compound.
Detailed Methodologies:
-
Preparation and Engineering Controls:
-
Weighing and Transfer:
-
Conduct all weighing and transfer operations within a fume hood to contain any dust or vapors.
-
Use anti-static measures when handling the solid, as furan derivatives can be flammable.[7]
-
-
During the Experiment:
-
Storage:
Disposal Plan
All materials that come into contact with this compound must be treated as hazardous waste.[1]
Disposal Workflow:
Caption: A decision tree for the proper segregation and disposal of waste.
Disposal Protocol:
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.
-
Containerization: Use a dedicated, leak-proof, and chemically compatible container for collecting the waste. The container must have a secure, tight-fitting lid.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the sealed and labeled waste container in a designated, well-ventilated, and cool secondary containment area. Ensure the storage location is away from incompatible materials, direct sunlight, and heat sources.
-
Final Disposal: Never dispose of this compound down the drain or in the regular trash. Arrange for collection by your institution's EHS department or a licensed hazardous waste disposal company. High-temperature incineration is a typical disposal method for nitroaromatic compounds.[2]
Spill and Emergency Procedures
In the event of a spill, follow these immediate steps:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated.
-
Don PPE: Before cleaning up, don the appropriate PPE, including respiratory protection.
-
Contain the Spill: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust. For a liquid spill, use an inert absorbent material.
-
Decontaminate: Thoroughly decontaminate all surfaces that have come into contact with the chemical.
-
Report: Report the incident to your laboratory supervisor and EHS office.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
